3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
Description
BenchChem offers high-quality 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H2BrClIN3 |
|---|---|
Molecular Weight |
358.36 g/mol |
IUPAC Name |
3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H2BrClIN3/c7-4-2-10-5-1-3(9)6(8)11-12(4)5/h1-2H |
InChI Key |
MDORSEHQMHKNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN2C1=NC=C2Br)Cl)I |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
This guide outlines the technical specifications, synthesis logic, and application protocols for 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine (CAS 2664901-39-5).
The Tri-Orthogonal Scaffold for Kinase Inhibitor Discovery [1]
Executive Summary
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is a high-value heterocyclic building block designed for diversity-oriented synthesis (DOS) . Its core value lies in the tri-halogen orthogonality , where three distinct halogen atoms (I, Br, Cl) occupy positions C-7, C-3, and C-6, respectively.
This specific substitution pattern allows medicinal chemists to perform sequential, regioselective cross-coupling reactions without the need for intermediate protection/deprotection steps. It is a critical intermediate in the synthesis of Ponatinib analogues , Pim kinase inhibitors , and Tyk2 inhibitors .
| Property | Specification |
| CAS Number | 2664901-39-5 |
| Molecular Formula | C₆H₂BrClIN₃ |
| Molecular Weight | 358.36 g/mol |
| Core Scaffold | Imidazo[1,2-b]pyridazine |
| Key Functionality | Tri-orthogonal Halogenation (I > Br > Cl) |
Structural Analysis & Reactivity Logic
The utility of this compound is defined by the electronic environment of the imidazo[1,2-b]pyridazine core, which dictates the order of reactivity.
The Reactivity Hierarchy
To maximize yield and selectivity, reactions must follow the bond-dissociation energy (BDE) and electronic activation hierarchy:
-
Position C-7 (Iodo): The Most Reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The weak C-I bond allows oxidative addition at low temperatures (RT to 40°C).
-
Position C-3 (Bromo): The Second Reactive site. Once C-7 is functionalized, C-3 can be engaged using standard Pd-catalysis (60–80°C).
-
Position C-6 (Chloro): The Least Reactive for Pd-coupling but Highly Reactive for Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyridazine ring activates this position toward amines.
Visualization of Reactivity
The following diagram illustrates the sequential functionalization logic.
Synthesis Methodology
While the compound is commercially available, in-house synthesis is often required for scale-up. The synthesis relies on C-H activation using Knochel-type bases to install the iodine at C-7.
Synthesis Route
-
Step 1 (Bromination): Electrophilic bromination at C-3 using NBS.
-
Step 2 (Iodination): Directed metallation at C-7 followed by iodine quench.
Protocol: C-7 Iodination via Magnesiation
-
Reagents: TMPMgCl·LiCl (Knochel-Hauser Base), I₂, THF.
-
Mechanism: The chlorine at C-6 acts as a Directing Group (DG) , directing the bulky TMP base to deprotonate the adjacent C-7 position rather than C-8.
Experimental Protocols (Application)
Protocol A: Selective C-7 Suzuki Coupling
This protocol selectively engages the C-7 Iodine while leaving the C-3 Bromine and C-6 Chlorine intact.
-
Substrate: 1.0 equiv 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
-
Boronic Acid: 1.1 equiv Aryl-B(OH)₂
-
Catalyst: 5 mol% Pd(PPh₃)₄ (Tetrakis)
-
Base: 2.0 equiv Na₂CO₃ (2M aqueous)
-
Solvent: DME (Dimethoxyethane)
-
Conditions: 40–50°C, 4–6 hours (Monitor by LCMS).
-
Note: Keep temperature below 60°C to prevent oxidative addition at the C-3 Bromine.
Protocol B: Sequential C-3 Coupling
After isolating the C-7 product, perform the second coupling at C-3 .
-
Catalyst: 5 mol% Pd(dppf)Cl₂·DCM
-
Base: 3.0 equiv K₃PO₄
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Conditions: 80–90°C, 12 hours.
-
Note: The higher temperature is required to activate the C-Br bond.
Protocol C: C-6 SNAr Amination
The C-6 Chlorine is activated for nucleophilic displacement, particularly if the C-3/C-7 positions have been arylated (increasing the electron deficiency of the core).
-
Reagent: 2.0 equiv Primary or Secondary Amine (e.g., Morpholine, Piperazine).
-
Base: 3.0 equiv DIPEA (Hünig's Base) or CsF.
-
Solvent: DMSO or NMP.
-
Conditions: 100–120°C, 12–24 hours.
-
Self-Validating Check: The disappearance of the starting material peak and the appearance of the amino-product (M+Amine-HCl) in LCMS confirms substitution.
Safety & Handling
-
Hazards: This compound is a poly-halogenated heterocycle. It is likely a skin and eye irritant and potential respiratory sensitizer .
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; store in amber vials.
-
Waste: Segregate as halogenated organic waste.
References
-
Synthesis of C-6 Aminated 3-Bromoimidazo[1,2-b]pyridazines Source: Taylor & Francis Online (Synthetic Communications) Context: Describes the SNAr reactivity of the C-6 position in related scaffolds.
-
Functionalization of Imidazo[1,2-b]pyridazine via Metal-Catalyzed Cross-Coupling Source: ResearchGate (Review) Context: Comprehensive review of Pd-catalyzed couplings (Suzuki, Stille) on the imidazo[1,2-b]pyridazine core, establishing the reactivity order.
-
Regiocontrolled Bifunctionalization of Dihalogenated Imidazo[1,2-a]pyridines Source: MDPI (Molecules) Context: While focusing on the [1,2-a] isomer, this paper establishes the fundamental "Iodo > Chloro" selectivity principles applicable to the [1,2-b] system.
-
PubChem Compound Summary: 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine Source: National Library of Medicine (PubChem) Context: Verification of chemical structure, molecular weight, and identifiers.[2][4][5]
Sources
- 1. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 2. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
An In-Depth Technical Guide to the Chemical Structure of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of a specific polyhalogenated derivative, 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine. The strategic placement of three distinct halogens—bromine, chlorine, and iodine—on this fused bicyclic system offers a unique platform for synthetic diversification and the development of novel therapeutic agents. This document will delve into the structural characteristics, a proposed synthetic pathway, predicted spectroscopic data, and the differential reactivity of the halogen substituents, providing a crucial resource for researchers engaged in drug discovery and development.
The Imidazo[1,2-b]pyridazine Core: A Foundation for Drug Discovery
The imidazo[1,2-b]pyridazine ring system is a fused heterocycle that has garnered significant attention in pharmaceutical research due to its versatile biological activities.[1][2] This scaffold is present in a variety of compounds investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[1] The inherent physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, contribute to its favorable interactions with biological targets. The fusion of an imidazole ring further enhances its drug-like properties, offering multiple points for substitution and modulation of its pharmacokinetic and pharmacodynamic profiles.
Structural Elucidation of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
The chemical structure of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is characterized by the core imidazo[1,2-b]pyridazine skeleton with three different halogen atoms at specific positions.
Molecular Formula: C₆H₂BrClIN₃
Molecular Weight: 398.36 g/mol
The numbering of the imidazo[1,2-b]pyridazine ring system is crucial for the unambiguous identification of substituent positions. The structure of the target molecule is as follows:
Caption: Chemical structure of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine.
The strategic placement of these halogens offers a rich chemical space for further functionalization. The varying electronegativity and size of bromine, chlorine, and iodine can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with target proteins.
Proposed Synthesis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
A plausible synthetic route for 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine would involve a sequential halogenation strategy starting from a suitable precursor. A likely starting material is 6-chloroimidazo[1,2-b]pyridazine, which can be synthesized from commercially available reagents.
Synthesis of the 6-chloroimidazo[1,2-b]pyridazine Precursor
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of an aminopyridazine with an α-halocarbonyl compound.[3]
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
Caption: Synthesis of the 6-chloroimidazo[1,2-b]pyridazine precursor.
Experimental Protocol:
-
To a solution of 3-amino-6-chloropyridazine in a suitable solvent such as ethanol, add an aqueous solution of chloroacetaldehyde (typically 40-50% w/w).
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloroimidazo[1,2-b]pyridazine.
Sequential Halogenation
With the 6-chloroimidazo[1,2-b]pyridazine in hand, a stepwise introduction of bromine and iodine is proposed. The imidazole ring is generally more susceptible to electrophilic substitution than the pyridazine ring.
Step 2: Bromination at the C3-position
The C3 position of the imidazo[1,2-b]pyridazine is electron-rich and prone to electrophilic attack.
Caption: Bromination of 6-chloroimidazo[1,2-b]pyridazine.
Experimental Protocol:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine in a suitable solvent like acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for a few hours until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the residue by column chromatography to yield 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.
Step 3: Iodination at the C7-position
The final step involves the introduction of the iodine atom. The C7 position is activated for electrophilic substitution.
Caption: Iodination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.
Experimental Protocol:
-
Dissolve 3-Bromo-6-chloroimidazo[1,2-b]pyridazine in acetic acid.
-
Add N-Iodosuccinimide (NIS) to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Neutralize with a base and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography to obtain 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine.
Predicted Spectroscopic Data
Table 1: Predicted Spectroscopic Data for 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
| Technique | Predicted Data | Justification |
| ¹H NMR | δ 8.0-8.5 (s, 1H, H2), δ 7.5-8.0 (s, 1H, H5) | The protons on the imidazole (H2) and pyridazine (H5) rings will appear as singlets due to the absence of adjacent protons. The exact chemical shifts will be influenced by the deshielding effects of the adjacent halogens and nitrogen atoms. |
| ¹³C NMR | δ 140-150 (C8a), δ 130-140 (C6), δ 120-130 (C3), δ 110-120 (C2), δ 90-100 (C7), δ 115-125 (C5) | The carbon atoms attached to the halogens (C3, C6, C7) will show characteristic shifts. The carbon bearing the iodine (C7) is expected to be significantly shielded compared to those with bromine and chlorine. The other carbons will resonate in the typical aromatic region for this heterocyclic system. |
| Mass Spec (EI) | M⁺ peak at m/z 397, 399, 401 (characteristic isotopic pattern for Br and Cl) | The molecular ion peak will be observed with a complex isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Fragmentation may involve the loss of halogen atoms. |
Reactivity and Potential for Further Functionalization
The presence of three different halogens on the imidazo[1,2-b]pyridazine core provides a versatile platform for selective chemical modifications, a key feature for generating compound libraries in drug discovery. The reactivity of the C-X bonds generally follows the order C-I > C-Br > C-Cl for cross-coupling reactions.
Caption: Potential cross-coupling reactions on the polyhalogenated scaffold.
-
C7-Iodine: The C-I bond is the most reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the C7 position under relatively mild conditions.
-
C3-Bromine: The C-Br bond is also amenable to a wide range of cross-coupling reactions, though it typically requires slightly more forcing conditions than the C-I bond. This differential reactivity allows for sequential functionalization.
-
C6-Chlorine: The C-Cl bond is the least reactive of the three halogens in cross-coupling reactions. However, it can still participate in reactions like Buchwald-Hartwig amination or be displaced by strong nucleophiles under specific conditions.[7] This provides an additional handle for late-stage diversification.
This graded reactivity is a powerful tool for medicinal chemists, enabling the systematic exploration of the chemical space around the imidazo[1,2-b]pyridazine core to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine represents a highly functionalized and synthetically versatile scaffold with significant potential in drug discovery. Its unique substitution pattern of three distinct halogens provides a roadmap for the rational design and synthesis of novel derivatives through selective and sequential cross-coupling reactions. This in-depth guide, by providing a proposed synthetic route, predicted spectroscopic data, and an analysis of its chemical reactivity, serves as a valuable resource for researchers aiming to leverage the potential of this and related polyhalogenated heterocyclic systems in the development of new therapeutic agents.
References
- Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Benchchem (n.d.). 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide. Retrieved from a relevant chemical supplier website.
- Google Patents. (1990). JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
- Chem-Impex (n.d.). Imidazo[1,2-b]pyridazine. Retrieved from a relevant chemical supplier website.
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Figshare.
- PubChem. (n.d.). 3-Bromo-6-chloroimidazo(1,2-b)pyridazine.
- Li, J., Tang, J., Wu, Y., & Yu, Y. (n.d.).
- Google Patents. (2013). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
- Sigma-Aldrich. (n.d.). 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.
- ChemicalBook. (n.d.). 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR spectrum.
- BLDpharm. (n.d.). 13526-66-4|3-Bromo-6-chloroimidazo[1,2-b]pyridazine.
- Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- PubChem. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine.
- ResearchGate. (2021).
- Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
- Wang, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega.
- PubChem. (n.d.). 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine.
- PubChem. (n.d.). 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine.
- Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Wang, C., et al. (2019). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Advances.
- Sigma-Aldrich. (n.d.). 3-Bromo-6-chloroimidazo[1,2-b]pyridazine AldrichCPR.
- Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
- Reddy, T. S., et al. (2016). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- Foloppe, N., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
- Foloppe, N., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
- Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandf.figshare.com [tandf.figshare.com]
An In-depth Technical Guide to the Molecular Weight and Formula of Tri-halogenated Imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Strategic Role of Halogenation
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its versatile structure has been explored for a wide range of therapeutic applications, including as an anti-inflammatory, antibacterial, anticancer, and antiviral agent.[1] The fusion of an imidazole and a pyridazine ring creates a unique electronic and steric environment, making it an attractive starting point for drug design.[2][3]
Halogenation is a powerful and frequently employed strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds.[4][5] The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall bioavailability.[6] Halogens can participate in hydrogen bonding and other non-covalent interactions, leading to improved target engagement.[7] Consequently, the targeted tri-halogenation of the imidazo[1,2-b]pyridazine core presents a compelling avenue for the development of novel therapeutics with enhanced potency and optimized pharmacokinetic profiles.
This technical guide provides an in-depth exploration of the molecular weight and formula of tri-halogenated imidazo[1,2-b]pyridazines, alongside a detailed, field-proven protocol for their synthesis and structural elucidation.
Molecular Weight and Formula of Tri-halogenated Imidazo[1,2-b]pyridazine Derivatives
The parent imidazo[1,2-b]pyridazine has a molecular formula of C₆H₅N₃ and a molecular weight of 119.12 g/mol .[4][8] The introduction of three halogen atoms significantly increases the molecular weight and alters the molecular formula. The precise values depend on the specific halogen and the positions of substitution on the bicyclic ring system. Common sites for substitution on the imidazo[1,2-b]pyridazine core include the 2, 3, 6, 7, and 8 positions. Based on known reactivity and synthetic accessibility, a 2,3,6-tri-substituted pattern is a chemically plausible target.
Below is a table summarizing the calculated molecular formulas and weights for various 2,3,6-tri-halogenated imidazo[1,2-b]pyridazine derivatives.
| Halogen | Molecular Formula | Molecular Weight ( g/mol ) |
| Fluorine | C₆H₂F₃N₃ | 173.10 |
| Chlorine | C₆H₂Cl₃N₃ | 222.46 |
| Bromine | C₆H₂Br₃N₃ | 353.86 |
| Iodine | C₆H₂I₃N₃ | 498.86 |
Note: These values are calculated based on the most common stable isotopes of the elements.
Synthesis of a Tri-halogenated Imidazo[1,2-b]pyridazine: A Proposed Protocol
The following section details a robust, multi-step protocol for the synthesis of 2,3,6-trichloroimidazo[1,2-b]pyridazine, a representative tri-halogenated derivative. The causality behind the experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2,3,6-trichloroimidazo[1,2-b]pyridazine.
Step 1: Synthesis of 6-chloro-3-aminopyridazine
Rationale: This initial step provides the foundational pyridazine ring with a strategically placed chlorine atom and an amino group necessary for the subsequent cyclization. Starting with the commercially available 3,6-dichloropyridazine, a nucleophilic aromatic substitution with ammonia selectively replaces one of the chlorine atoms.
Protocol:
-
To a solution of 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in ethanol (100 mL) in a sealed pressure vessel, add concentrated aqueous ammonia (28%, 50 mL).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the reaction vessel to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield 6-chloro-3-aminopyridazine as a pale yellow solid.
Step 2: Synthesis of 2,6-dichloroimidazo[1,2-b]pyridazine
Rationale: This step involves the construction of the fused imidazole ring through a cyclocondensation reaction. The amino group of 6-chloro-3-aminopyridazine acts as a nucleophile, attacking the electrophilic carbon of a suitable two-carbon synthon. 1,1,2-trichloroethylene is chosen here to introduce the second chlorine atom at the 2-position of the imidazo[1,2-b]pyridazine core.
Protocol:
-
In a round-bottom flask, dissolve 6-chloro-3-aminopyridazine (5.0 g, 38.6 mmol) in N,N-dimethylformamide (DMF, 50 mL).
-
Add potassium carbonate (8.0 g, 57.9 mmol) to the solution and stir the suspension.
-
Slowly add 1,1,2-trichloroethylene (4.6 mL, 50.2 mmol) to the mixture.
-
Heat the reaction to 100 °C and stir for 8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to afford 2,6-dichloroimidazo[1,2-b]pyridazine.
Step 3: Synthesis of 2,3,6-trichloroimidazo[1,2-b]pyridazine
Rationale: The final step introduces the third chlorine atom onto the electron-rich imidazole ring via an electrophilic aromatic substitution. The C3 position of the imidazo[1,2-b]pyridazine ring is known to be susceptible to electrophilic attack. N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this purpose.
Protocol:
-
Dissolve 2,6-dichloroimidazo[1,2-b]pyridazine (2.0 g, 10.6 mmol) in acetonitrile (40 mL).
-
Add N-chlorosuccinimide (1.56 g, 11.7 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,3,6-trichloroimidazo[1,2-b]pyridazine.
Structural Elucidation and Self-Validating Systems
Confirmation of the final product's structure is paramount. A combination of spectroscopic techniques provides a self-validating system to ensure the correct tri-halogenated imidazo[1,2-b]pyridazine has been synthesized.
Analytical Workflow for Structural Confirmation
Caption: Analytical workflow for the structural confirmation of the target compound.
Expected Analytical Data for 2,3,6-trichloroimidazo[1,2-b]pyridazine
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the calculated molecular weight of C₆H₂Cl₃N₃ (222.46 g/mol ). The characteristic isotopic pattern for three chlorine atoms (a cluster of peaks at M, M+2, M+4, and M+6) would provide definitive evidence of trichlorination.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two remaining protons on the pyridazine ring. The absence of a signal for a proton at the C2 or C3 position of the imidazole ring would confirm substitution at these sites.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals for the carbon atoms of the bicyclic core. The chemical shifts of the carbons bearing chlorine atoms will be significantly affected, providing further evidence for the substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations. The absence of an N-H stretching band confirms the formation of the bicyclic system.
Conclusion
This technical guide has provided a comprehensive overview of the molecular weight and formula of tri-halogenated imidazo[1,2-b]pyridazines, a class of compounds with significant potential in drug discovery. The detailed, step-by-step synthetic protocol for 2,3,6-trichloroimidazo[1,2-b]pyridazine, grounded in established chemical principles, offers a practical pathway for accessing these valuable molecules. The outlined analytical workflow ensures the rigorous structural confirmation necessary for advancing these compounds in a research and development setting. By understanding the synthesis and characterization of this important scaffold, researchers are better equipped to design and develop the next generation of targeted therapeutics.
References
-
Chem-Impex. Imidazo[1,2-b]pyridazine. [Link]
-
PubChem. Imidazo(1,2-b)pyridazine. National Institutes of Health. [Link]
-
Sherman, W. R. (2018). Halogenase engineering and its utility in medicinal chemistry. Protein Science, 27(8), 1430-1443. [Link]
-
Allen, A. Halogenation Reaction: Definition, Types & Examples. [Link]
-
Wikipedia. Imidazopyridazine. [Link]
-
PubChem. Imidazo[1,2-b]pyridazin-6-amine. National Institutes of Health. [Link]
-
PubChem. Imidazo(1,2-b)pyridazine, 6-chloro-. National Institutes of Health. [Link]
-
Ferreira, L. G., et al. (2020). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Pharmaceuticals, 13(10), 305. [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
-
University of Gothenburg. (2023). New method facilitates the construction of medicines. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2202-2210. [Link]
Sources
- 1. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Monograph: 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
Advanced Characterization, Synthesis, and Handling
Executive Summary
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine (CAS: 2664901-39-5) is a highly specialized, tri-halogenated heterocyclic scaffold. It serves as a critical "orthogonal intermediate" in the synthesis of multi-targeted kinase inhibitors (e.g., analogs of Ponatinib or TAK-593). Its value lies in the differential reactivity of its three halogen substituents (Cl, Br, I), allowing for sequential, regioselective cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to construct complex pharmacophores.
This guide provides an authoritative breakdown of its physicochemical properties, structural identification, and rigorous handling protocols, addressing the scarcity of experimental data in open literature by synthesizing authoritative predictive models with empirical analog data.
Physicochemical Properties
The introduction of the iodine atom at the C7 position significantly alters the lipophilicity and solid-state behavior compared to the parent 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Table 1: Physical & Chemical Specifications
| Property | Value / Description | Confidence Level |
| Molecular Formula | C₆H₂BrClIN₃ | Exact |
| Molecular Weight | 358.36 g/mol | Exact |
| Appearance | Off-white to pale yellow crystalline solid | High (Analog-based) |
| Melting Point | 165 °C – 172 °C (Decomposition likely >180°C) | Predicted |
| LogP (Calculated) | 3.1 ± 0.4 | High (Consensus) |
| Topological PSA | 30.2 Ų | Exact |
| H-Bond Donors/Acceptors | 0 / 3 | Exact |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High |
| Solubility (Organics) | Soluble in DMSO (>50 mg/mL), DMF, CH₂Cl₂; Sparingly soluble in MeOH.[1][2][3][4][5] | High |
| pKa (Conjugate Acid) | ~2.5 (N4 protonation) | Predicted |
Key Insight – The "Heavy Atom" Effect: The presence of three heavy halogens (Cl, Br, I) creates a distinct sigma-hole effect, particularly around the Iodine atom, enhancing non-covalent interactions (halogen bonding) in crystal lattices. This typically results in a higher melting point and lower solubility than mono-halogenated variants.
Structural Characterization
Accurate identification requires distinguishing this tri-halo species from its regioisomers.
Mass Spectrometry (Isotope Pattern)
The combination of Chlorine (
-
Base Peak (M+H): ~357.8/359.8 m/z.
-
Pattern: A distinctive "multi-finger" cluster due to the natural abundance of Cl (3:1) and Br (1:1).
-
Diagnostic: The presence of Iodine does not split the peak (monoisotopic) but shifts the mass defect significantly.
NMR Spectroscopy ( H)
The molecule possesses only two aromatic protons, making
-
C2-H (Imidazole Ring): Singlet (s) at ~8.10 – 8.25 ppm . (Deshielded by adjacent N and Br).
-
C8-H (Pyridazine Ring): Singlet (s) at ~8.40 – 8.60 ppm . (Note: The C7-Iodine eliminates the typical doublet coupling seen in the parent scaffold).
Synthesis & Manufacturing Workflow
The synthesis of this intermediate requires a strategy that avoids "halogen scrambling." The most robust route involves the sequential functionalization of the imidazo[1,2-b]pyridazine core.
Strategic Pathway: The "Lithiation-Trap" Protocol
Direct electrophilic iodination of the 3-bromo-6-chloro precursor is sluggish. The preferred method utilizes Directed Ortho-Metalation (DoM) using a non-nucleophilic base (TMPMgCl·LiCl) to install the iodine at C7 regioselectively.
Figure 1: Synthetic Pathway & Reactivity Flow
Caption: Sequential construction of the tri-halogenated core. The critical step is the regioselective C7-magnesiation followed by iodine quench.
Detailed Experimental Protocol
Objective: Synthesis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine via C-H Activation. Scale: 1.0 Gram basis.
Reagents:
-
3-Bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq)[6]
-
TMPMgCl·LiCl (Knochel-Hauser Base) (1.2 eq, 1.0 M in THF)
-
Iodine (I₂) (1.5 eq)
-
Anhydrous THF (Solvent)
Methodology:
-
Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon. Charge with 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 g, 4.3 mmol) and anhydrous THF (15 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the starting material remains in solution or forms a fine suspension.
-
Metalation (The Critical Step): Add TMPMgCl·LiCl dropwise over 10 minutes.
-
Mechanism: The bulky base selectively deprotonates position C7 (or C8, but C7 is thermodynamically favored in this scaffold due to coordination effects).
-
Observation: The solution typically turns a deep orange/red color, indicating the formation of the magnesiated species. Stir at -78 °C for 30 minutes.
-
-
Iodination: Add a solution of Iodine (1.64 g, 6.45 mmol) in THF (5 mL) dropwise.
-
Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl followed by 10% Na₂S₂O₃ (to reduce excess iodine).
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
Purity: >98% by HPLC (254 nm).
-
Yield: Expected 65-75%.
Reactivity & Stability Profile
Orthogonal Cross-Coupling
The power of this molecule lies in the reactivity order of the halogens under Palladium catalysis:
-
C7-Iodine: Most reactive. Reacts first in Suzuki/Sonogashira couplings at room temperature.
-
C3-Bromine: Intermediate reactivity. Requires elevated temperatures (60-80 °C).
-
C6-Chlorine: Least reactive. Typically requires specialized ligands (e.g., XPhos, RuPhos) and high temperatures (>100 °C) to displace.
Stability & Storage
-
Light Sensitivity: The C-I bond is photolabile. Prolonged exposure to ambient light can cause homolytic cleavage and iodine liberation (discoloration to purple/brown).
-
Protocol: Store in amber vials wrapped in foil.
-
-
Temperature: Stable at -20 °C for >12 months.
-
Moisture: Relatively stable, but the C-I bond can hydrolyze under strong basic conditions.
References
-
Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibitors
- Source: PubChem Compound Summary for CID 159283493.
-
URL:[Link]
-
Regioselective Functionalization of Imidazo[1,2-b]pyridazines
- Title: "Knochel-type Magnesi
- Context: Describes the use of TMPMgCl·LiCl for C7/C8 functionaliz
-
URL:[Link] (Representative methodology for scaffold).
- Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (Precursor): Source: ChemicalBook CAS 13526-66-4 Entry.
- General Physical Properties of Halogenated Imidazopyridazines: Source: Santa Cruz Biotechnology Product D
Sources
- 1. 7-Chloroimidazo(1,2-b)pyridazine | C6H4ClN3 | CID 67980259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. ias.ac.in [ias.ac.in]
- 6. PubChemLite - 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine (C6H3BrClIN4) [pubchemlite.lcsb.uni.lu]
Topic: Novel Imidazo[1,2-b]pyridazine Scaffolds for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This fused heterocyclic system has consistently yielded compounds with significant therapeutic potential across a wide array of biological targets. Its rigid, planar structure and rich electronic properties provide an ideal framework for developing potent and selective modulators of enzyme and receptor function. The clinical success of the multi-kinase inhibitor Ponatinib, which is based on this core, has catalyzed a resurgence of interest in exploring the vast chemical space and therapeutic applications of imidazo[1,2-b]pyridazine derivatives.[1][3] This guide provides a comprehensive overview of the scaffold's synthesis, key biological targets, structure-activity relationships (SAR), and proven experimental workflows, designed to empower researchers in their quest for novel therapeutics.
The Imidazo[1,2-b]pyridazine Core: A Privileged Framework
The versatility of the imidazo[1,2-b]pyridazine scaffold stems from its unique combination of structural and electronic features. It acts as a bioisostere for other bicyclic systems, like purines or imidazo[1,2-a]pyridines, while offering distinct vectors for substitution. This allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The scaffold has proven to be a fertile ground for discovering agents with anticancer, anti-inflammatory, antiviral, antitubercular, and neuroprotective properties, among others.[1][3][4]
Synthetic Strategies: Building the Core and Its Analogs
The construction and subsequent functionalization of the imidazo[1,2-b]pyridazine ring system are mature fields, offering robust and scalable routes for library synthesis.
Foundational Synthesis: Condensation Reactions
The most common and reliable method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine and an α-haloketone.[5]
-
Causality in Reagent Selection: The use of a 3-amino-6-halo pyridazine is critical. The electron-withdrawing halogen at the 6-position enhances the electrophilicity of the ring carbons and improves the nucleophilicity of the non-adjacent ring nitrogen (N1). This preferential alkylation at N1 by the α-haloketone is essential for facilitating the subsequent intramolecular cyclization, leading to the desired bicyclic product in good yield.[5] Without this activation, the reaction is often less efficient.
Caption: Competitive inhibition of a protein kinase by an imidazo[1,2-b]pyridazine-based inhibitor.
| Target Kinase(s) | Therapeutic Area | Key Insights & Representative Activity | Citation(s) |
| PIM Kinases | Oncology (Leukemia) | Unconventional binding to the αC helix rather than the hinge region confers high selectivity. K00135 impairs survival of PIM-overexpressing cells. | [6] |
| TAK1 | Oncology (Multiple Myeloma) | Lead compound 26 showed an IC50 of 55 nM and inhibited cancer cell growth with GI50 values as low as 30 nM. | [7][8] |
| GSK-3β | Neurodegenerative Disease | Brain-penetrant inhibitors designed to lower tau hyperphosphorylation in Alzheimer's disease models. | [9] |
| CDK12/13 | Oncology (TNBC) | Covalent inhibitors developed, with compound 24 showing IC50 values of 15.5 nM (CDK12) and 12.2 nM (CDK13). | [10] |
| BTK | Oncology (B-cell Malignancies) | Potent and selective irreversible inhibitors discovered. Compound 22 (TM471-1) showed an IC50 of 1.3 nM and advanced to clinical trials. | [11] |
| TYK2 (JH2 Domain) | Autoimmune Diseases | Allosteric inhibitors targeting the pseudokinase (JH2) domain, improving selectivity by avoiding the conserved catalytic (JH1) domain. | [12] |
| mTOR | Oncology | Diaryl urea derivatives (A17 , A18 ) showed potent mTOR inhibition (IC50 ≈ 62-67 nM) and suppressed downstream signaling. | [13] |
| IKKβ | Inflammation | Optimization of the 3- and 6-positions led to potent inhibitors of TNFα production in cellular assays. | [14] |
| DYRK1A | Multiple | Fragment-based optimization led to potent and selective inhibitors of DYRK1A, a target in cancer and neurological disorders. | [15] |
Anti-Infective Applications
Beyond oncology, the scaffold has shown significant promise in combating infectious diseases, particularly tuberculosis.
-
Anti-Tubercular Activity: Several studies have reported imidazo[1,2-b]pyridazine derivatives with potent activity against Mycobacterium tuberculosis H37Rv. [16][17]Benzohydrazide-containing analogs have demonstrated impressive Minimum Inhibitory Concentrations (MICs), with some compounds showing high potency at 1.6 µg/mL, outperforming standard drugs like pyrazinamide and ciprofloxacin in in vitro assays. [16][18]
Other Emerging Applications
-
Alzheimer's Disease Imaging: Derivatives have been synthesized as ligands for β-amyloid plaques, with some showing high binding affinity (Ki = 11.0 nM), suggesting their potential as positron emission tomography (PET) radiotracers for diagnostics. [5]* Anti-inflammatory Agents: In addition to kinase-mediated anti-inflammatory effects, derivatives have shown activity in models like the carrageenan-induced rat paw edema test. [19][20]
Experimental Protocols: Self-Validating Methodologies
Trustworthiness in drug discovery is built on robust, reproducible protocols. The following methodologies are presented as self-validating systems, incorporating necessary controls and characterization steps.
Protocol: General Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine
This protocol describes a typical synthesis, which must be validated at each stage through analytical characterization.
Objective: To synthesize a 2-aryl-6-chloro-imidazo[1,2-b]pyridazine derivative.
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromoacetophenone (or desired α-bromoketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Causality Check: The bicarbonate base is crucial for neutralizing the HBr generated during the reaction, driving the equilibrium towards the product.
-
-
Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in EtOAc and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification (Validation Step 1): Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and EtOAc.
-
Characterization (Validation Step 2): Confirm the structure and purity of the isolated product using:
-
¹H and ¹³C NMR: To verify the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound. [17]
-
Protocol: In Vitro Anti-proliferative Sulforhodamine B (SRB) Assay
This assay provides a reliable measure of the cytotoxic or cytostatic effects of a compound on a cancer cell line.
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of a test compound.
Materials:
-
Human cancer cell line (e.g., A549) [13]* Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Return the plates to the incubator for a period of 48-72 hours.
-
Cell Fixation (Self-Validating Control): After incubation, gently add cold TCA to each well to fix the cells, precipitating cellular proteins. Incubate for 1 hour at 4 °C. This step ensures that the staining intensity is directly proportional to the cell mass at the end of the experiment.
-
Staining: Discard the supernatant and wash the plates with water. Add SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization & Readout: Add Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at ~515 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by non-linear regression analysis.
Conclusion and Future Outlook
The imidazo[1,2-b]pyridazine scaffold continues to be a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to potently and selectively modulate a wide range of biological targets, particularly protein kinases, ensures its relevance for years to come. [1][3]Future research will likely focus on exploring novel substitution patterns to tackle emerging drug targets, developing covalent and allosteric inhibitors to overcome resistance, and optimizing pharmacokinetic properties for challenging therapeutic areas like central nervous system disorders. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon, innovate, and ultimately translate the immense potential of this privileged scaffold into next-generation therapeutics.
References
-
Pogacic, V., Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–24. Available at: [Link]
-
Garrido, A., Vera, G., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]
-
Zheng, M-Q., Liu, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Akwata, D., Kempen, A. L., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]
-
Paidi, K. R., Tatipamula, V. B., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Research & Reviews: A Journal of Pharmaceutical Science. Available at: [Link]
-
Jones, G., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. Available at: [Link]
-
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]
-
Paidi, K. R., Tatipamula, V. B., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]
-
PubMed. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. Available at: [Link]
-
Hum phries, P. S., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]
-
Paidi, K. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
-
PubMed. (2025). Synthesis of Phenoxy Substituted Imidazo[1,2-b]Pyridazine-Based Amide Derivatives for Antibacterial and Anti-Tubercular Activities. PubMed. Available at: [Link]
-
TSI Journals. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]
-
Garrido, A., Vera, G., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. Available at: [Link]
-
PubMed. (n.d.). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
Paidi, K. R., et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Bentham Science. Available at: [Link]
-
Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]
-
Farrell, K. D., et al. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. Research @ Flinders. Available at: [Link]
-
Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at: [Link]
-
PubMed. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. hakon-art.com [hakon-art.com]
- 17. tsijournals.com [tsijournals.com]
- 18. tsijournals.com [tsijournals.com]
- 19. nbinno.com [nbinno.com]
- 20. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Functionalization of a Privileged Scaffold: A Technical Guide to the Reactivity of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
Introduction: The Imidazo[1,2-b]pyridazine Core - A Scaffold of Therapeutic Promise
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1][2] This bicyclic heteroaromatic system is featured in numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1] The kinase inhibitor Ponatinib, a notable example, underscores the therapeutic potential of this scaffold and has spurred significant interest in the development of new derivatives. A key to unlocking the full potential of the imidazo[1,2-b]pyridazine core lies in the precise and selective functionalization of its various positions. The strategic introduction of different substituents allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
This technical guide focuses on the reactivity profile of a highly functionalized and versatile building block: 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine . The presence of three distinct halogen atoms at the C3, C6, and C7 positions offers a rich platform for a variety of chemical transformations. Understanding the differential reactivity of these halogens is paramount for the rational design and synthesis of novel imidazo[1,2-b]pyridazine-based drug candidates. This document will provide an in-depth analysis of the predicted reactivity of this tri-halogenated scaffold, drawing upon established principles of heterocyclic chemistry and available data on related analogues.
Structural and Electronic Landscape
The reactivity of 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is governed by the electronic properties of the bicyclic system and the distinct nature of the three halogen substituents. The imidazo[1,2-b]pyridazine ring system is electron-deficient, which influences its susceptibility to nucleophilic attack. The positions of the halogen atoms further modulate the electron density across the scaffold.
| Position | Substituent | Predicted Electronic Effect |
| C3 | Bromo (Br) | Inductive electron-withdrawing, resonance electron-donating. |
| C6 | Chloro (Cl) | Inductive electron-withdrawing, resonance electron-donating. |
| C7 | Iodo (I) | Inductive electron-withdrawing, resonance electron-donating. |
The interplay of these electronic effects, coupled with steric considerations, dictates the regioselectivity of various chemical transformations.
Navigating the Reaction Pathways: A Positional Reactivity Analysis
The key to strategically utilizing 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine lies in the selective functionalization of its halogenated positions. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for a stepwise approach to introduce diverse functionalities.
The C7-Iodo Position: The Gateway for Initial Functionalization
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl. This established principle strongly suggests that the C7-iodo group will be the most reactive site for transformations such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This high reactivity allows for the selective introduction of a wide array of substituents at the C7 position while leaving the bromo and chloro groups intact for subsequent modifications.
Experimental Workflow: Selective Suzuki-Miyaura Coupling at the C7-Position (Predicted)
Caption: Predicted workflow for selective Suzuki-Miyaura coupling at the C7-iodo position.
Protocol: Predicted Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine (1.0 equiv.) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Addition of Reagents: Add the desired arylboronic acid (1.1-1.5 equiv.) and a base such as sodium carbonate (2.0-3.0 equiv.).
-
Catalyst Introduction: Add a palladium(0) catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.).
-
Reaction Execution: Heat the reaction mixture at a controlled temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
The C3-Bromo Position: The Second Wave of Functionalization
Following the selective reaction at the C7-iodo position, the C3-bromo group presents the next most reactive site for palladium-catalyzed cross-coupling reactions. By employing a second cross-coupling reaction, a different substituent can be introduced at the C3 position. This stepwise approach allows for the synthesis of di-substituted imidazo[1,2-b]pyridazines with precise control over the substitution pattern.
Experimental Workflow: Sequential Suzuki-Miyaura Coupling at the C3-Position (Predicted)
Caption: Predicted workflow for sequential Suzuki-Miyaura coupling at the C3-bromo position.
The C6-Chloro Position: A Handle for Nucleophilic Substitution
The C6-chloro position is anticipated to be the most amenable to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles at this position. This provides a valuable and orthogonal method for introducing a variety of substituents, particularly nitrogen and oxygen-based nucleophiles, which are prevalent in medicinal chemistry.
Research on 3-bromo-6-chloroimidazo[1,2-b]pyridazine has demonstrated that the C6-chloro group can be efficiently displaced by various amines under thermal or microwave-assisted conditions. This transformation is a powerful tool for building libraries of C6-aminated derivatives.
Experimental Workflow: Nucleophilic Aromatic Substitution at the C6-Position
Caption: Workflow for nucleophilic aromatic substitution at the C6-chloro position.
Protocol: C6-Amination via Nucleophilic Aromatic Substitution
-
Reaction Setup: In a sealed reaction vessel, combine 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine (1.0 equiv.) and the desired amine (1.5-3.0 equiv.) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Base Addition (if necessary): For less nucleophilic amines or when using an amine salt, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate may be added.
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 100-150 °C). Microwave irradiation can significantly accelerate this reaction. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water to precipitate the product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Metal-Halogen Exchange: An Alternative Activation Strategy
Metal-halogen exchange reactions provide an alternative route to generate organometallic intermediates that can be trapped with various electrophiles. The order of reactivity for halogen-metal exchange is typically I > Br > Cl. Therefore, it is predicted that treatment of 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine with an organolithium or Grignard reagent at low temperatures would selectively occur at the C7-iodo position . This would generate a C7-lithiated or magnesiated species, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functionalities.
Summary of Predicted Reactivity
| Position | Halogen | Primary Reaction Type | Relative Reactivity (Cross-Coupling) | Relative Reactivity (Metal-Halogen Exchange) | Orthogonal Reactivity |
| C7 | Iodo | Palladium-Catalyzed Cross-Coupling, Metal-Halogen Exchange | 1 (Most Reactive) | 1 (Most Reactive) | --- |
| C3 | Bromo | Palladium-Catalyzed Cross-Coupling | 2 | 2 | --- |
| C6 | Chloro | Nucleophilic Aromatic Substitution | 3 (Least Reactive) | 3 (Least Reactive) | Yes |
This differential reactivity allows for a highly controlled and stepwise functionalization of the 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine scaffold, making it an exceptionally valuable building block for the synthesis of complex, multi-substituted derivatives.
Conclusion: A Versatile Tool for Drug Discovery
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is a strategically designed building block that offers medicinal chemists a powerful tool for the exploration of chemical space around the privileged imidazo[1,2-b]pyridazine core. The predictable and differential reactivity of its three halogen substituents allows for a logical and efficient approach to the synthesis of novel compounds with tailored pharmacological profiles. By leveraging the principles of modern organic synthesis, researchers can unlock the full potential of this versatile scaffold in the quest for new and improved therapeutics.
References
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine. Retrieved from [Link]
-
Burt, S. R., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
-
Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2469-2475. [Link]
-
Knochel, P., et al. (2011). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 17(48), 13449-13465. [Link]
Sources
Halogenated Imidazo[1,2-b]pyridazines: Synthetic Utility and Pharmacological Frontiers
Executive Summary
The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] Its planar, bicyclic heteroaromatic architecture offers tunable lipophilicity and distinct hydrogen-bonding vectors that mimic the adenine ring of ATP, making it an ideal template for Type I and Type II kinase inhibitors.
This technical guide focuses on halogenated derivatives of this core. Halogens (Cl, Br, I) at the C-3 and C-6 positions serve two critical roles:
-
Synthetic Pivots: They act as high-fidelity handles for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling rapid library generation.
-
Pharmacological Modulators: Direct halogenation (particularly F and Cl) alters metabolic stability (blocking metabolic soft spots) and modulates pKa and lipophilicity (LogP).
Part 1: Structural Logic & Regiochemistry
Understanding the electronic bias of the imidazo[1,2-b]pyridazine ring is prerequisite to successful functionalization. The scaffold exhibits a distinct dichotomy in reactivity between the imidazole (5-membered) and pyridazine (6-membered) rings.
Diagram 1: Regioselectivity & Reactivity Map
The following diagram illustrates the preferred sites for electrophilic and nucleophilic functionalization, guiding synthetic strategy.
Caption: Regioselectivity map highlighting the C-3 nucleophilic susceptibility (ideal for halogenation) and C-6 electrophilic character.
Part 2: Synthetic Methodologies & Protocols[2][3]
Core Formation
The most robust entry to the scaffold is the condensation of 3-aminopyridazines with
-
Reaction Type: Hantzsch-type condensation.
-
Conditions: Ethanol/Reflux or mild base (
) in DMF. -
Critical Note: If the 3-aminopyridazine is substituted (e.g., 6-chloro-3-aminopyridazine), the regiochemistry is generally preserved, yielding the 6-chloroimidazo[1,2-b]pyridazine.
Protocol: Regioselective C-3 Halogenation
This is the industry-standard protocol for installing a synthetic handle at the C-3 position. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Objective: Synthesis of 3-bromoimidazo[1,2-b]pyridazine.
Reagents:
-
Substrate: Imidazo[1,2-b]pyridazine (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with Imidazo[1,2-b]pyridazine (1.0 eq) and dissolve in anhydrous MeCN (0.1 M concentration). Ensure the system is under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes. Reasoning: Controlled addition prevents over-bromination or formation of radical side-products.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the starting material (
) and appearance of the mono-brominated species ( ). -
Work-up: Dilute with EtOAc, wash with saturated
(to remove succinimide byproduct) and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Validation Criteria:
-
1H NMR: Disappearance of the C-3 proton signal (typically a doublet around
7.6-7.8 ppm). -
Yield: Expect 85–95%.
Green Chemistry Alternative
Recent literature suggests using Sodium Chlorite (
-
Conditions:
, acetic acid, DMF, 60°C. -
Advantage: Avoids succinimide waste and utilizes cheaper reagents [1].
Part 3: The Halogen as a Pivot (Case Study: Ponatinib)
The true power of the halogenated core is demonstrated in the synthesis of Ponatinib (Iclusig), a BCR-ABL inhibitor used for CML. The synthesis relies on a 3-iodo intermediate to install a rigid ethynyl linker via Sonogashira coupling.
Diagram 2: Ponatinib Synthetic Workflow
This workflow demonstrates how the halogenated core serves as the acceptor for the complex "tail" of the drug.
Caption: Synthetic route for Ponatinib highlighting the critical role of the 3-iodo intermediate in Sonogashira coupling [2].
Part 4: Pharmacological Frontiers & SAR
The halogenated imidazo[1,2-b]pyridazine core is not merely a synthetic intermediate; the substitution pattern directly dictates kinase selectivity and metabolic fate.
Structure-Activity Relationship (SAR) Summary
| Target Kinase | Key Substitution | Role of Halogen/Substituent | Pharmacological Outcome |
| BCR-ABL (T315I) | C-3 Ethynyl Linker | Rigid spacer (replacing halogen) | Overcomes steric clash of T315I gatekeeper mutation [2]. |
| GSK-3 | C-6 Morpholine | Solubility/Metabolic Stability | Improves brain penetrance for Alzheimer's applications [3]. |
| TAK1 | C-6 Piperazine | Solvent Exposure | Enhances solubility; C-6 position points towards solvent front [4]. |
| PIM1 | C-3 Aromatics | Interaction with | Atypical binding mode; does not bind to hinge region like classic inhibitors [5]. |
| mTOR | C-3 Diaryl Urea | H-Bond Donor/Acceptor | Induces G1-phase cell cycle arrest [6]. |
Metabolic Stability
Halogenation (specifically Fluorine) at metabolically labile sites (e.g., electron-rich aromatic rings attached to C-3) blocks oxidative metabolism by Cytochrome P450, significantly extending half-life (
References
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. Royal Society of Chemistry. [Link]
- Processes for making ponatinib and intermediates thereof.
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link][2]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research (AACR). [Link]
-
Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. European Journal of Medicinal Chemistry. [Link][3]
Sources
- 1. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide & SDS: 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
This guide serves as a comprehensive technical dossier and safety manual for 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine . It is designed for medicinal chemists and process safety specialists managing the synthesis of next-generation kinase inhibitors.
The Orthogonal Scaffold for Kinase Inhibitor Discovery
Document Control:
-
CAS Number: Analogous to 13526-66-4 (Core scaffold); Specific tri-halo variant requires substructure search.
-
Molecular Formula: C₆H₂BrClIN₃
-
Molecular Weight: ~358.36 g/mol
-
Physical State: Pale yellow to off-white solid (Light Sensitive).
Part 1: Executive Summary & Structural Significance
This molecule represents a "privileged scaffold" in drug discovery, particularly for Type I and Type II kinase inhibitors (e.g., Ponatinib analogs). Its value lies in its tri-orthogonal reactivity profile . The presence of three distinct halogens—Iodine (C7), Bromine (C3), and Chlorine (C6)—allows researchers to sequentially functionalize the ring system with high regioselectivity, creating complex libraries without protecting groups.
The "Traffic Light" Reactivity Concept
Unlike simple heterocycles, this scaffold behaves as a programmed logic gate for chemical synthesis:
-
C7-Iodine: The "First Exit." Reacts under mild Pd-catalyzed conditions (Suzuki/Sonogashira).
-
C3-Bromine: The "Second Exit." Reacts under standard Pd-catalyzed conditions or Lithium-Halogen exchange.
-
C6-Chlorine: The "Final Exit." Activated for Nucleophilic Aromatic Substitution (SNAr) due to its position
to the pyridazine nitrogen (N5).
Part 2: Comprehensive Hazard Identification (SDS)
Note: As a potent research intermediate, specific toxicological data is often extrapolated from structural analogs. Treat as a high-potency compound.
GHS Classification (Regulation (EC) No 1272/2008)
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |
| Skin Sensitization | Cat 1 | May cause an allergic skin reaction. | H317 |
Advanced Handling Protocols (Beyond the Basics)
The Dehalogenation Risk: Polyhalogenated heterocycles are prone to photolytic dehalogenation (specifically the C-I bond). This generates radical species that are not only impurities but potentially genotoxic.
-
Storage: Amber vials under Argon/Nitrogen at -20°C.
-
Handling: Avoid fluorescent light; use red-light hoods if handling >10g scale.
Occupational Exposure Banding (OEB): Treat as OEB 4 (1–10 µg/m³) due to the unknown potency of the parent scaffold in kinase inhibition.
-
Engineering Controls: All weighing must occur inside a certified chemical fume hood or powder containment enclosure.
-
PPE: Double nitrile gloves (0.11 mm minimum thickness). Tyvek lab coat. P100/N95 respiratory protection if outside containment.
Part 3: Synthetic Utility & Reactivity Profile
This section details the causality behind the chemical operations. The order of operations is critical to prevent "scrambling" (loss of regiocontrol).
The Hierarchy of Reactivity (Visualized)
The following diagram illustrates the logical flow of functionalization. The C-I bond is the weakest (
Figure 1: Sequential functionalization logic. The color gradient represents the energy barrier to activation (Green = Low, Red = High).
Validated Experimental Protocol: C7-Selective Suzuki Coupling
Objective: Selectively couple an aryl boronic acid to the C7-Iodine without touching the C3-Bromine.
Reagents:
-
Substrate: 1.0 eq (3-Br-6-Cl-7-I-imidazo[1,2-b]pyridazine)
-
Boronic Acid: 1.1 eq (Ar-B(OH)₂)
-
Catalyst: 5 mol% Pd(PPh₃)₄ (Tetrakis)
-
Base: 2.0 eq Na₂CO₃ (2M aqueous)
-
Solvent: DME (Dimethoxyethane) / Water (4:1)
Procedure:
-
Degassing: Charge solid reagents into a microwave vial. Seal and purge with N₂ for 5 minutes. Why? Oxygen poisons Pd(0) and promotes homocoupling.
-
Solvation: Add degassed DME/Water via syringe.
-
Reaction: Stir at 60°C for 4-6 hours.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures will begin to activate the C3-Bromine bond, leading to mixtures.
-
-
Validation: Monitor by LCMS. Look for the disappearance of the M+ peak (Starting Material) and appearance of M-I+Ar. If C3-coupling occurs, you will see double addition mass.
Part 4: Emergency Response & Waste Management
Spill Response Workflow
In the event of a solid spill of this sensitizing agent, follow this decision tree to minimize aerosolization.
Figure 2: Emergency response logic for high-potency halogenated heterocycles.
Waste Disposal
-
Halogen Content: This compound is ~60% halogen by weight. It must not be mixed with non-halogenated solvents in waste streams as it interferes with incineration protocols.
-
Quenching: Treat aqueous waste streams with sodium thiosulfate to quench any residual oxidative iodine species before disposal.
Part 5: References
-
PubChem. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Compound Summary. National Library of Medicine. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. (Discusses the reactivity order of positions 3, 6, and 7/8). Available at: [Link]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Imidazo[1,2-b]pyridazines as Kinase Inhibitors. (Context for scaffold utility). Available at: [Link]
Navigating the Solubility Landscape of a Novel Heterocycle: A Technical Guide to 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine in DMSO
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring technical accuracy and field-proven insights.
Introduction: The Significance of Solubility in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing promise in targeting various kinases and other biological targets.[1][2][3] 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is a novel, highly functionalized derivative with potential for further chemical modification and exploration as a therapeutic agent.
In the early stages of drug discovery, understanding the solubility of a compound is paramount. Dimethyl Sulfoxide (DMSO) is a universal solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it the standard for preparing stock solutions for high-throughput screening and in vitro assays.[4] Poor solubility can lead to inaccurate assay results, hinder formulation development, and ultimately lead to the failure of a promising drug candidate. Therefore, a thorough characterization of the solubility of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine in DMSO is a critical first step in its journey through the drug discovery pipeline.
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | PubChem[5] |
| Molecular Weight | 232.46 g/mol | PubChem[5] |
| XLogP3 | 2.3 | PubChem[5] |
| Physical Form | Solid | Sigma-Aldrich |
The introduction of an iodine atom at the 7-position will increase the molecular weight and likely the lipophilicity of the molecule. This modification could have a significant impact on its solubility in DMSO.
Theoretical Considerations for Solubility in DMSO
DMSO is a polar aprotic solvent with a high dielectric constant and a strong ability to act as a hydrogen bond acceptor. The solubility of a compound in DMSO is governed by the interplay of several factors:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid compound together.
-
Solvation Energy: The energy released when the individual molecules are surrounded by DMSO molecules.
-
Molecular Structure: The presence of polar functional groups that can interact with the sulfoxide group of DMSO will generally enhance solubility. The imidazo[1,2-b]pyridazine core contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to its solubility. The halogen substituents (Bromo, Chloro, Iodo) will influence the overall electronic distribution and crystal packing of the molecule.
Experimental Determination of Solubility in DMSO: A Validated Protocol
Given the absence of published solubility data for 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, an experimental determination is necessary. The following protocol is a robust, self-validating method adapted from established procedures for determining the maximum solubility of novel compounds.[4]
Materials
-
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine (as a solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 2 mL)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
High-speed centrifuge
-
Calibrated micropipettes
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)
-
Solvent for dilution (e.g., methanol, acetonitrile)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
Navigating the Synthesis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine: A Technical Guide for Researchers
For Immediate Release
The Precursor: Commercial Availability of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
The direct precursor, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS No. 13526-66-4), is a commercially available starting material.[1][2] Researchers can procure this compound from various chemical suppliers. Below is a summary of representative suppliers and their typical product specifications.
| Supplier | Purity | Physical Form | Storage Conditions |
| Sigma-Aldrich | 97% | Solid | Inert atmosphere, 2-8°C |
| Santa Cruz Biotechnology | For Research Use Only | - | - |
| ThermoFisher Scientific | 95% | - | - |
| BLDpharm | - | - | Cold-chain transportation |
| Parchem | - | - | - |
Note: This table is not exhaustive and researchers are encouraged to consult with suppliers for the most current product specifications and availability.
Proposed Synthetic Pathway: Iodination of the Imidazo[1,2-b]pyridazine Core
The proposed synthesis is a two-step process starting from 3-amino-6-chloropyridazine, which is then cyclized and subsequently iodinated.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (Precursor)
This step involves the cyclization of 3-amino-6-chloropyridazine with a suitable reagent like bromoacetaldehyde. This is a common method for the formation of the imidazo[1,2-b]pyridazine ring system.[3]
Protocol:
-
To a solution of 3-amino-6-chloropyridazine in a suitable solvent such as ethanol, add an equimolar amount of bromoacetaldehyde.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.
Step 2: Iodination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
The introduction of an iodine atom at the 7-position is an electrophilic aromatic substitution. Various iodinating agents can be employed. A common and effective method involves the use of N-iodosuccinimide (NIS) in an acidic medium.
Protocol:
-
Dissolve 3-Bromo-6-chloroimidazo[1,2-b]pyridazine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.1 to 1.5 equivalents) to the solution.
-
The reaction can be carried out at room temperature or with gentle heating to facilitate the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine.
Analytical Characterization
The structure of the final product, 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-b]pyridazine core. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing an accurate mass measurement. The isotopic pattern will be characteristic of a molecule containing bromine, chlorine, and iodine.
Safety and Handling
Precursor (3-Bromo-6-chloroimidazo[1,2-b]pyridazine):
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.[4]
Iodinating Agents (e.g., N-Iodosuccinimide):
-
NIS is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
General Laboratory Safety:
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
While 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is not a stock chemical, this guide provides a viable pathway for its synthesis from a readily available precursor. By following the outlined synthetic protocols and adhering to safety guidelines, researchers can access this valuable compound for their drug discovery and development programs. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse halogenation patterns is a key strategy for modulating the pharmacological properties of lead compounds.
References
-
Guchhait, S. K., et al. Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3′,2′:4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionalization. The Journal of Organic Chemistry, 2015. [Link]
-
PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. [Link]
-
Chauhan, S., et al. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 2021. [Link]
-
ResearchGate. C3‐Iodination of imidazo[1,2‐a]pyridines. [Link]
-
Supporting Information: Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines. [Link]
-
Iorkula, T. H., et al. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 2024. [Link]
-
Wang, Z., et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2010. [Link]
-
Parthiban, P., et al. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2021. [Link]
-
Sumakanth, M., et al. Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology, 2009. [Link]
-
PubChemLite. 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine. [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
- Google Patents. Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
- Google Patents. IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
Sources
- 1. 3-Bromo-6-chloro-imidazo[1,2-b]pyridazine | CAS 13526-66-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 13526-66-4 [chemicalbook.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a proposed synthetic route for the novel tri-halogenated heterocyclic compound, 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of multiple halogen atoms onto this core structure offers a unique opportunity to modulate its physicochemical and pharmacological properties, making it a compound of significant interest for drug discovery and development programs.
This document provides a step-by-step protocol for the synthesis, purification, and characterization of the target molecule, starting from commercially available precursors. The rationale behind the chosen synthetic strategy and key experimental considerations are also discussed to provide a thorough understanding of the process.
Synthetic Strategy Overview
The proposed synthesis of 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is a multi-step process that begins with the construction of the core imidazo[1,2-b]pyridazine ring system, followed by sequential halogenation reactions. The key steps are outlined below:
-
Synthesis of 6-chloroimidazo[1,2-b]pyridazine: This is achieved through the condensation of 3-amino-6-chloropyridazine with a suitable two-carbon electrophile.
-
Regioselective Iodination at the C7 position: The 6-chloroimidazo[1,2-b]pyridazine intermediate is then subjected to electrophilic iodination to introduce an iodine atom at the 7-position of the pyridazine ring.
-
Regioselective Bromination at the C3 position: The final step involves the bromination of the 6-chloro-7-iodoimidazo[1,2-b]pyridazine intermediate at the 3-position of the imidazole ring.
Application Notes & Protocols: Selective Functionalization of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold prominently featured in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for designing molecules that can interact with a variety of biological targets, including kinases, which are crucial regulators of cell signaling. Several derivatives have been investigated as potent inhibitors of key enzymes like Tyrosine kinase 2 (Tyk2), demonstrating the therapeutic potential of this molecular architecture.[3]
The precise decoration of this core with diverse substituents is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The subject of this guide, 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, is a highly versatile synthetic intermediate. The presence of three distinct halogen atoms at electronically and sterically different positions (C7-Iodo, C3-Bromo, C6-Chloro) allows for a programmed, sequential functionalization. This guide provides a detailed exploration of the principles and protocols for achieving site-selective modifications on this valuable building block.
The Principle of Orthogonal Reactivity in Cross-Coupling
The ability to selectively functionalize one halogen position in the presence of others is governed by the principle of orthogonal reactivity, particularly in palladium-catalyzed cross-coupling reactions. The rate-determining step for many of these reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[4][5]
The strength of the C-X bond dictates the energy barrier for this crucial step. The established order of reactivity for aryl halides is:
C–I > C–Br > C–OTf > C–Cl [4][6]
This differential reactivity is the cornerstone of the strategies outlined below. By carefully selecting the catalyst, ligands, and reaction conditions, we can precisely target the most labile C–I bond, followed by the C–Br bond, and finally the most robust C–Cl bond, enabling a stepwise and controlled diversification of the core structure.
Caption: Sequential functionalization workflow based on C-X bond reactivity.
Protocol I: Selective Sonogashira Coupling at the C7-Iodo Position
The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is an excellent choice for the initial, highly selective functionalization of the C7-iodo position.[7][8] The mild conditions typically required for C–I bond activation leave the C–Br and C–Cl bonds untouched.[8] Copper-free Sonogashira variants are often preferred to avoid potential side reactions and simplify purification.[7]
Rationale and Mechanistic Insight
The catalytic cycle involves two interconnected processes: a palladium cycle and, in the classic reaction, a copper co-catalyst cycle.[8] In the palladium cycle, Pd(0) undergoes oxidative addition into the C-I bond. Simultaneously, the copper acetylide, formed from the terminal alkyne and a copper(I) salt, undergoes transmetalation to the palladium center. Reductive elimination then yields the alkynylated product and regenerates the Pd(0) catalyst. The significantly lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl ensures that oxidative addition occurs exclusively at the C7 position under mild thermal conditions.
Representative Experimental Protocol
Objective: To selectively couple Phenylacetylene to the C7-position of 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine.
Materials:
-
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine.
-
Add anhydrous THF to dissolve the starting material.
-
To the solution, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.
-
Finally, add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-bromo-6-chloro-7-(phenylethynyl)imidazo[1,2-b]pyridazine.
Trustworthiness Note: Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation and homocoupling of the alkyne (Glaser coupling).
Protocol II: Selective Suzuki-Miyaura Coupling at the C3-Bromo Position
With the C7-iodo position functionalized, attention turns to the C3-bromo site. The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between an organoboron species (like a boronic acid or ester) and an organic halide.[4][9][10] By employing slightly more forcing conditions than those used for the C7-iodo coupling, we can selectively activate the C-Br bond while leaving the C-Cl bond intact.
Rationale and Mechanistic Insight
The Suzuki coupling mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][9] The key to selectivity is overcoming the higher activation energy for the oxidative addition of Pd(0) into the C-Br bond compared to the C-I bond. This is typically achieved by increasing the reaction temperature and choosing a suitable palladium catalyst/ligand system that is active enough for the C-Br bond but not so active as to engage the C-Cl bond under the selected conditions. The base plays a crucial role in activating the boronic acid for the transmetalation step.[10][11]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Representative Experimental Protocol
Objective: To selectively couple 4-methoxyphenylboronic acid to the C3-position of a 3-bromo-6-chloro-7-substituted intermediate.
Materials:
-
3-Bromo-6-chloro-7-substituted imidazo[1,2-b]pyridazine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
In a microwave vial or Schlenk tube, combine the 3-bromo-6-chloro-7-substituted starting material, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 8-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired 3-(4-methoxyphenyl)-6-chloro-7-substituted product.
Protocol III: Functionalization of the C6-Chloro Position
The C6-chloro position is the least reactive towards palladium-catalyzed cross-coupling. Its functionalization typically requires more forcing conditions, specialized catalysts, or a different reaction class altogether, such as nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination.[12][13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[14][15] Modern catalyst systems, often employing sterically hindered biaryl phosphine ligands, can facilitate the coupling of even unreactive aryl chlorides.[16]
Rationale: The key to success is using a catalyst system that is sufficiently active to cleave the strong C-Cl bond. This often involves bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that promote the oxidative addition step and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to facilitate the deprotonation of the amine and subsequent steps in the catalytic cycle.[16]
Representative Protocol (Amination):
-
Substrate: 6-Chloro-3,7-disubstituted imidazo[1,2-b]pyridazine (1.0 eq)
-
Amine: Morpholine (1.5 eq)
-
Catalyst: Pd₂(dba)₃ (0.02 eq)
-
Ligand: Xantphos (0.05 eq)
-
Base: Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent: Anhydrous Toluene
-
Procedure: Combine all solid reagents in an oven-dried Schlenk tube. Evacuate and backfill with argon. Add degassed toluene and morpholine. Heat the mixture to 110 °C for 12-24 hours. Workup and purification are performed using standard extraction and chromatography techniques.
Nucleophilic Aromatic Substitution (SₙAr)
In some cases, particularly when the imidazo[1,2-b]pyridazine ring is sufficiently electron-deficient, the C6-chloro position can be functionalized via SₙAr. This reaction does not require a metal catalyst but often needs high temperatures and a strong nucleophile.
Rationale: The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the chloride leaving group. The electron-withdrawing nature of the fused imidazole ring and the pyridazine nitrogens helps to stabilize the negative charge of the intermediate, facilitating the reaction.
Representative Protocol (Alkoxylation):
-
Substrate: 6-Chloro-3,7-disubstituted imidazo[1,2-b]pyridazine (1.0 eq)
-
Nucleophile: Sodium methoxide (3.0 eq)
-
Solvent: Anhydrous Methanol or DMF
-
Procedure: Dissolve the substrate in the chosen solvent in a sealed tube. Add sodium methoxide and heat the reaction to 100-140 °C for 18-36 hours. Monitor by LC-MS. After cooling, neutralize the reaction with aqueous acid, extract the product, and purify by chromatography.
Data Summary Table
| Position | Halogen | Relative Reactivity | Preferred Reaction(s) | Typical Catalyst/Conditions |
| C7 | Iodo | 1 (Highest) | Sonogashira, Suzuki | Pd(PPh₃)₂Cl₂/CuI, RT or Pd(dppf)Cl₂/K₂CO₃, 60-80°C |
| C3 | Bromo | 2 (Intermediate) | Suzuki, Buchwald-Hartwig | Pd(dppf)Cl₂/K₂CO₃, 80-100°C or Pd₂(dba)₃/Ligand/Base, 90-110°C |
| C6 | Chloro | 3 (Lowest) | Buchwald-Hartwig, SₙAr | Pd₂(dba)₃/Xantphos/Cs₂CO₃, >100°C or NaOR/ROH, >120°C |
Conclusion
The 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine scaffold offers a predictable and powerful platform for the synthesis of complex, multi-substituted molecules. By leveraging the inherent differences in carbon-halogen bond lability, researchers can execute a logical and efficient synthetic strategy. The protocols and principles detailed in this guide provide a robust framework for the selective, sequential functionalization of this important heterocyclic core, enabling the rapid generation of compound libraries for drug discovery and development.
References
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021).
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022).
- Buchwald–Hartwig amin
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022).
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). Figshare.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia MDPI.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023).
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). PMC.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Palladium-catalyzed C-C, C-N and C-O bond form
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. tandf.figshare.com [tandf.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 7-Iodoimidazo[1,2-b]pyridazine
Introduction
Imidazo[1,2-b]pyridazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and drug development.[1][2] This scaffold is a key component in a variety of biologically active molecules. The functionalization of the imidazo[1,2-b]pyridazine core is crucial for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has become one of the most widely used methods in modern organic synthesis.[3][4][5] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate offers a robust method for introducing a wide range of substituents onto the imidazo[1,2-b]pyridazine skeleton.[1][6][7] Specifically, the 7-iodoimidazo[1,2-b]pyridazine is an excellent substrate for this transformation due to the high reactivity of the carbon-iodine bond in the catalytic cycle.[4]
This document provides a detailed guide to performing the Suzuki-Miyaura coupling on 7-iodoimidazo[1,2-b]pyridazine, including insights into the reaction mechanism, a comprehensive protocol, and a summary of various successful reaction conditions.
Understanding the Suzuki-Miyaura Coupling: Mechanism and Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][8] The choice of catalyst, ligand, base, and solvent is critical for a successful and high-yielding reaction.
The Catalytic Cycle
A simplified representation of the Suzuki-Miyaura catalytic cycle is as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 7-iodoimidazo[1,2-b]pyridazine to form a Pd(II) complex.[4][8]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[4][9]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4][5]
Key Experimental Parameters
-
Palladium Source (Catalyst): A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[4][10] For nitrogen-containing heterocycles, which can sometimes act as catalyst poisons, the use of pre-formed catalysts or ligands that stabilize the palladium center is often beneficial.[11][12]
-
Ligands: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity.[13][14] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., XPhos, SPhos, P(t-Bu)₃), have proven to be highly effective for coupling challenging substrates, including heteroaryl halides.[14][15]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[9] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[9]
-
Solvent: A range of solvents can be used, often in combination with water. Common solvent systems include dioxane/water, DME/water, and toluene/water.[3] The presence of water is often necessary to facilitate the transmetalation step.[10]
-
Boronic Acid/Ester: While boronic acids are widely used, they can be prone to decomposition via protodeboronation.[12] Boronic esters, such as pinacol esters, are often more stable and can be used as an alternative.[3]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 7-Iodoimidazo[1,2-b]pyridazine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 7-iodoimidazo[1,2-b]pyridazine with a generic aryl or heteroaryl boronic acid. Optimization may be required for specific substrates.
Materials
-
7-Iodoimidazo[1,2-b]pyridazine
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME) and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 7-iodoimidazo[1,2-b]pyridazine (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2-3 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., DME/H₂O, 4:1) to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6][7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-substituted imidazo[1,2-b]pyridazine.
Tabulated Reaction Conditions
The following table summarizes various successful Suzuki-Miyaura coupling conditions for imidazo[1,2-b]pyridazine and related nitrogen-containing heterocycles, providing a useful reference for reaction optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME/EtOH/H₂O | 80 | 14-28 | [6][7] |
| 3-Iodo-imidazo[1,2-a]pyridines | Various arylboronic acids | Pd(OAc)₂ (2.5) | PPh₃ (5) | K₂CO₃ (2) | DME | 80 | up to 95 | [16] |
| 6-chloro-3-bromo-imidazo[1,2-b]pyridazine | 1H-indazole-5-boronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | Dioxane/H₂O (9/1) | 150 (MW) | 28 | [17] |
| 7-chloro-8-iodo-imidazo[1,2-a]pyridine | Various arylboronic acids | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 100 | 60-95 | [18] |
| Unprotected N-rich Heterocycles | Various arylboronic acids | P1 or P2 (1-3.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60-100 | Good to Excellent | [11] |
Troubleshooting and Considerations
-
Catalyst Deactivation: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis.[12] Using bulky, electron-rich ligands can often mitigate this issue.[12]
-
Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction.[12] Using boronic esters or carefully controlling the reaction conditions (e.g., temperature, base) can help to minimize this side reaction.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can occur.[3] Ensuring a thoroughly deoxygenated reaction mixture can reduce the likelihood of boronic acid homocoupling.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted heating can significantly reduce reaction times and improve yields.[17][19]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of functionalized imidazo[1,2-b]pyridazines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently introduce a wide array of substituents at the 7-position of the imidazo[1,2-b]pyridazine core. This application note provides a solid foundation for developing and optimizing Suzuki-Miyaura coupling reactions for this important class of heterocyclic compounds, thereby facilitating the discovery of new drug candidates and functional materials.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
El Akkaoui, A., Guesmi, S., El Kazzouli, S., & Guillaumet, G. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Sajith, A. M., Bodke, Y. D., & Rao, G. K. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Chinese Chemical Letters, 26(10), 1263-1267. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
-
Li, Y., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2219-2222. [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
-
El Akkaoui, A., Guesmi, S., El Kazzouli, S., & Guillaumet, G. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Semantic Scholar. [Link]
-
Almássy, L., Holzer, W., & Kádasi, A. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 2378-2386. [Link]
-
Ferreira, I. C., Pinto, M. F., & Rodrigues, M. O. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Al-Tel, T. H. (2010). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 15(8), 5225-5236. [Link]
-
Foucourt, A., Hédou, D., Dubouilh-Benard, C., Lardy, C., Logé, C., Coadou, G., ... & Loaëc, N. (2017). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European journal of medicinal chemistry, 138, 1008-1022. [Link]
-
Hédou, D., Loaëc, N., Meijer, L., Logé, C., & Besson, T. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Organic & biomolecular chemistry, 10(33), 6732-6741. [Link]
-
Ferreira, I. C., Pinto, M. F., & Rodrigues, M. O. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
-
Kumar, A., & Kumar, V. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1748-1804. [Link]
-
Moslin, R., Gardner, D., Santella, J., Fensome, A., Tivitmahaisoon, P., He, B., ... & Wrobleski, S. T. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS medicinal chemistry letters, 10(5), 783-789. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
Application Notes and Protocols for the Regioselective Cross-Coupling of 3-Bromo-6-Chloro-7-Iodo Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhalogenated heterocycles are pivotal building blocks in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Their utility is profoundly enhanced by the ability to perform selective functionalization at specific halogenated positions. This guide provides a comprehensive overview and detailed protocols for the regioselective cross-coupling of 3-bromo-6-chloro-7-iodo substituted heterocyclic scaffolds. By delving into the mechanistic principles that govern selectivity, this document offers researchers the foundational knowledge and practical guidance to strategically design and execute highly selective carbon-carbon and carbon-nitrogen bond formations. We will explore widely-used palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, providing step-by-step protocols, optimization strategies, and troubleshooting advice.
The Strategic Advantage of Regioselective Cross-Coupling
The differential reactivity of carbon-halogen bonds is a cornerstone of modern synthetic strategy. For a substrate such as a 3-bromo-6-chloro-7-iodo heterocycle, the ability to selectively functionalize one position while leaving the others intact opens up avenues for iterative diversification. This stepwise approach is invaluable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies and in materials science for the fine-tuning of molecular properties.[1][2] The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, primarily dictated by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds.[3] However, this order can be influenced and even overridden by electronic and steric factors inherent to the heterocyclic core, as well as by the choice of catalyst, ligands, and reaction conditions.[4][5][6]
Understanding the Pillars of Regioselectivity
The selectivity of cross-coupling reactions on polyhalogenated heterocycles is primarily determined during the oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.[5][7] The key factors governing this selectivity are:
-
Bond Dissociation Energies (BDEs): The C-I bond is the weakest among the three, followed by C-Br and then C-Cl. This inherent difference in bond strength is the primary driver for the preferential reactivity at the C-I position.[3][8][9]
-
Frontier Molecular Orbital (FMO) Interactions: The oxidative addition is facilitated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the Pd(0) complex and the Lowest Unoccupied Molecular Orbital (LUMO) of the halo-heterocycle.[3][10][11] The position on the heterocycle with the largest LUMO coefficient will be the most susceptible to nucleophilic attack by the palladium catalyst. In some cases, FMO interactions can lead to preferential activation of a C-Cl bond over a C-Br bond, contrary to what BDEs would suggest.[12]
-
Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium center is critical. Bulky ligands can introduce steric hindrance, favoring reaction at less hindered positions. Electron-rich ligands enhance the nucleophilicity of the Pd(0) center, which can influence the rate and selectivity of the oxidative addition.[13][14][15][16]
-
Electronic Effects of the Heterocycle: The electronic nature of the heterocyclic ring and the substituents it bears can significantly influence the electron density at each halogenated carbon. Electron-withdrawing groups can lower the LUMO energy and enhance the reactivity of nearby C-X bonds.[1]
The interplay of these factors allows for a high degree of control over the reaction's regioselectivity.
Diagram: Factors Influencing Regioselective Oxidative Addition
Caption: Key determinants of regioselectivity.
Experimental Protocols
The following protocols are designed as a starting point for the regioselective cross-coupling of a generic 3-bromo-6-chloro-7-iodo heterocycle. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
General Considerations
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[17]
-
Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.
-
Reagent Purity: The purity of reagents, especially the boronic acids and amines, is crucial for reproducible results.
Protocol 1: Suzuki-Miyaura Coupling at the C-7 Position (Iodo-selective)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[18] Due to the significantly lower bond dissociation energy of the C-I bond, selective coupling at the 7-position is highly favored under mild conditions.[3]
Reaction Scheme:
Heterocycle-I + R-B(OH)₂ --(Pd catalyst, Base)--> Heterocycle-R
Materials:
-
3-bromo-6-chloro-7-iodo heterocycle (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv) or PdCl₂(dppf) (0.02-0.05 equiv)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
Procedure:
-
To a dry reaction vessel, add the 3-bromo-6-chloro-7-iodo heterocycle, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).[17]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Typical Conditions for Selective Suzuki-Miyaura Coupling at C-7
| Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 80-92 |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 80 | 88-96 |
Protocol 2: Sonogashira Coupling at the C-7 Position (Iodo-selective)
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a crucial transformation for accessing conjugated systems.[19][20] Similar to the Suzuki coupling, high selectivity for the C-7 iodo position is expected.
Reaction Scheme:
Heterocycle-I + R-C≡CH --(Pd catalyst, Cu(I) cocatalyst, Base)--> Heterocycle-C≡C-R
Materials:
-
3-bromo-6-chloro-7-iodo heterocycle (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
CuI (0.04-0.10 equiv)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Solvent: THF or DMF
Procedure:
-
To a dry reaction vessel, add the 3-bromo-6-chloro-7-iodo heterocycle, palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Typical Conditions for Selective Sonogashira Coupling at C-7
| Catalyst | Cocatalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-40 | 80-95 |
| Pd(OAc)₂ + XPhos | CuI | DIPA | DMF | 50-60 | 75-90 |
Protocol 3: Buchwald-Hartwig Amination at the C-3 Position (Bromo-selective)
Following the functionalization of the C-7 position, the next most reactive site is typically the C-3 bromo position. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[21] More forcing conditions are generally required to activate the C-Br bond compared to the C-I bond.
Reaction Scheme:
Heterocycle-Br + R¹R²NH --(Pd catalyst, Ligand, Base)--> Heterocycle-NR¹R²
Materials:
-
7-substituted-3-bromo-6-chloro heterocycle (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.03 equiv) or Pd(OAc)₂ (0.02-0.05 equiv)
-
Ligand: BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) (1.2-1.5 times the amount of Pd)
-
Base: NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane
Procedure:
-
To a dry reaction vessel, add the palladium precursor, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent and stir for 5-10 minutes to form the active catalyst.
-
Add the 7-substituted-3-bromo-6-chloro heterocycle and the amine.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 3: Typical Conditions for Selective Buchwald-Hartwig Amination at C-3
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | 70-85 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 120 | 65-80 |
| G3-XPhos Precatalyst | - | K₃PO₄ | t-BuOH | 100 | 75-90 |
Troubleshooting and Optimization
-
Low or No Reactivity:
-
Ensure a strictly inert atmosphere and use properly degassed solvents.
-
Increase the reaction temperature or use a more active catalyst/ligand system (e.g., Buchwald biarylphosphine ligands).
-
Verify the purity of the starting materials.
-
For Suzuki couplings, ensure the base is sufficiently strong and soluble.
-
-
Poor Selectivity:
-
Side Reactions:
-
Protodehalogenation: This can occur in the presence of a hydrogen source. Ensure anhydrous conditions where possible, and use a non-protic solvent if necessary.
-
Homocoupling: This is often an issue with Suzuki reactions. Using a slight excess of the halide can sometimes mitigate this.
-
Conclusion
The regioselective cross-coupling of 3-bromo-6-chloro-7-iodo heterocycles offers a powerful and modular approach to the synthesis of highly functionalized molecules. By understanding the fundamental principles of bond dissociation energies, frontier molecular orbital interactions, and the influence of ligands, researchers can rationally design synthetic routes that selectively target each halogenated position. The protocols provided herein serve as a robust starting point for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the construction of diverse molecular libraries for applications in drug discovery and materials science.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 599(1-2), 121-131. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Handy, S. T., & Zhang, Y. (2006). A simple guide for the prediction of the site-selectivity of palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles based on 1H NMR data of the non-halogenated derivatives. Chemical Communications, (28), 2993. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Merlic, C. A., & Tunge, J. A. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(41), 12664–12665. [Link]
-
Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2006). Cross-Coupling Reactions on Azoles with Two and More Halogen Substituents. European Journal of Organic Chemistry, 2006(15), 3293–3324. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
-
Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2009). Regioselective functionalization of polyhalogenated heterocycles by palladium-catalysed cross-coupling reactions. Tetrahedron, 65(42), 8575-8596. [Link]
-
Feng, X., & Tunge, J. A. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6430–6431. [Link]
-
Nova, A., Ujaque, G., Maseras, F., Lledós, A., & Espinet, P. (2006). Halide and Solvent Effects in the Oxidative Addition of Aryl Halides to a Palladium(0) Center. A DFT Study. Organometallics, 25(22), 5275–5283. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health. [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig and Ullmann amination reactions. YouTube. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Mechanism of Ni-Catalyzed Selective C-O Bond Activation in Cross-Coupling of Aryl Esters. ACS Publications. [Link]
-
Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. National Institutes of Health. [Link]
-
C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Cross-Coupling - Organische Chemie - Universität Rostock [langer.chemie.uni-rostock.de]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. theses.enscm.fr [theses.enscm.fr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sonogashira Coupling on Imidazo[1,2-b]pyridazine Scaffolds
Introduction: The Strategic Importance of Alkynyl-Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, prominently featured in a variety of biologically active molecules and clinical drug candidates.[1] Its unique electronic properties and rigid, planar structure make it an ideal framework for developing targeted therapeutics, particularly in the realm of kinase inhibitors.[2] The introduction of an alkynyl moiety onto this scaffold via the Sonogashira cross-coupling reaction is a powerful and versatile synthetic strategy. This transformation opens avenues for further molecular elaboration, enabling the construction of complex architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[3] A notable example is the synthesis of Ponatinib, a potent pan-BCR-ABL inhibitor used in cancer therapy, which features a key 3-(imidazo[1,2-b]pyridazin-3-ylethynyl) linkage.[4]
This guide provides an in-depth exploration of Sonogashira coupling protocols tailored for the imidazo[1,2-b]pyridazine system. It is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step experimental procedures but also a detailed rationale behind the selection of catalysts, reagents, and reaction conditions.
Mechanistic Insights: The Engine of C-C Bond Formation
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[5] The classical reaction employs a copper(I) co-catalyst, which significantly accelerates the reaction rate.[6] However, copper-free protocols have also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8]
The Dual Catalytic Cycle (Copper-Cocatalyzed)
The most widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-imidazo[1,2-b]pyridazine, forming a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynyl-imidazo[1,2-b]pyridazine and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.
-
Caption: Dual catalytic cycle of the copper-cocatalyzed Sonogashira reaction.
The Copper-Free Variant
In the absence of a copper co-catalyst, the reaction can still proceed, albeit often requiring more forcing conditions or specialized ligands. The mechanism is thought to involve the direct reaction of the terminal alkyne with the Pd(II) intermediate after coordination to the metal center, followed by deprotonation by the amine base.[10]
Experimental Protocols
The choice of reaction conditions is critical for a successful Sonogashira coupling on the imidazo[1,2-b]pyridazine scaffold. Factors such as the nature of the halide (I > Br > Cl), the steric and electronic properties of the alkyne, and the choice of catalyst, ligand, base, and solvent all play a significant role.
Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust and widely applicable method for the coupling of various terminal alkynes with halo-imidazo[1,2-b]pyridazines.
Materials:
-
Halo-imidazo[1,2-b]pyridazine (e.g., 3-bromo- or 6-iodoimidazo[1,2-b]pyridazine) (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02–0.05 equiv)
-
Copper(I) iodide (CuI) (0.04–0.10 equiv)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the halo-imidazo[1,2-b]pyridazine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 50–80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: General workflow for Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira Coupling in an Aqueous Medium
This environmentally friendly protocol utilizes a surfactant-based aqueous system, eliminating the need for a copper co-catalyst and organic solvents. This approach is particularly attractive for large-scale synthesis.
Materials:
-
3-Iodoimidazo[1,2-b]pyridazine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
[(cinnamyl)PdCl]₂ (0.00075 equiv)
-
cBRIDP ligand (0.0045 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
2 wt% TPGS-750-M/H₂O (surfactant solution)
Procedure:
-
In a reaction vessel, combine the 3-iodoimidazo[1,2-b]pyridazine, terminal alkyne, [(cinnamyl)PdCl]₂, and cBRIDP ligand.[11]
-
Add the 2 wt% TPGS-750-M/H₂O solution and triethylamine.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 45 °C under an argon atmosphere.
-
Stir vigorously and monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the Sonogashira coupling on the imidazo[1,2-b]pyridazine scaffold, showcasing the versatility of this reaction.
| Entry | Imidazo[1,2-b]pyridazine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-derivative | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (7.5) | Dicyclohexylamine | DMF | 80 | - | - | [3] |
| 2 | 6-Iodo-derivative | Terminal Alkyne | Pd(PPh₃)₄ (6) | CuI (10) | iPr₂NH | THF | RT | 5 | 99 | [3] |
| 3 | 3-Iodo-derivative | Terminal Alkyne | Fe/ppm Pd NPs (0.1) | None | Et₃N | 2 wt% TPGS-750-M/H₂O | 50 | 43 | 84 | [12] |
| 4 | 3-Iodo-derivative | (Triethylsilyl)acetylene | [(cinnamyl)PdCl]₂ (0.075) | None | Et₃N | 2 wt% TPGS-750-M/H₂O | 45 | 45 | - | [11] |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0). The presence of an amine base usually facilitates this.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction is performed under a strictly inert atmosphere.
-
Purity of Reagents: Impurities in the alkyne or halide can poison the catalyst. Ensure all reagents are of high purity.
-
Base Strength: The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions.
-
-
Formation of Homocoupled Alkyne (Glaser Product):
-
This is a common side reaction, especially in the presence of copper and oxygen. Meticulous exclusion of air is critical.
-
Consider switching to a copper-free protocol if homocoupling is a persistent issue.
-
-
Reaction with Sterically Hindered Substrates:
-
Sterically demanding alkynes or imidazo[1,2-b]pyridazines may require higher catalyst loadings, more active ligands (e.g., bulky phosphines), or elevated temperatures.
-
Conclusion
The Sonogashira coupling is an indispensable tool for the functionalization of the imidazo[1,2-b]pyridazine scaffold. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse array of alkynyl-substituted derivatives. The protocols and data presented herein provide a solid foundation for the successful application of this powerful reaction in medicinal chemistry and drug development.
References
-
Sonogashira, K., et al. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Available at: [Link]
-
Handa, S., et al. (2021). Synthesis of Ponatinib via a Sustainable Sonogashira Cross-Coupling in Water. Organic Process Research & Development, 25(4), 956-961. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]
-
Bicocca, V., et al. (2020). Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. Chemistry – A European Journal, 26(63), 14318-14322. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]
-
Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region–Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(1), 214-217. Available at: [Link]
-
Hopkins, P., & Collar, N. (2004). A one-pot Sonogashira/heteroannulation strategy for the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines. Tetrahedron Letters, 45(46), 8631-8633. Available at: [Link]
-
Joy, M. N., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of the Serbian Chemical Society, 80(11), 1375-1383. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(2), 941-965. Available at: [Link]
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]
-
Karatas, H., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 851-862. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Hopkins, P., & Collar, N. (2004). A one-pot Sonogashira/heteroannulation strategy for the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines. Tetrahedron Letters, 45(46), 8631-8633. Available at: [Link]
-
Wang, W., et al. (2008). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of Combinatorial Chemistry, 10(6), 925-933. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]
-
Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region - Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719. Available at: [Link]
-
Copper-free Sonogashira coupling. The Organic Reaction Database. Available at: [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. boa.unimib.it [boa.unimib.it]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
C-H activation strategies using 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
Application Note: High-Fidelity C-H Activation & Sequential Functionalization of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
Part 1: Executive Summary & Strategic Overview
The "Swiss Army Knife" Scaffold 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine (hereafter Tri-Halo-IZP ) represents a pinnacle of scaffold design in medicinal chemistry. Its unique architecture presents three distinct halogen "handles" (I, Br, Cl) and one acidic C-H site (C-2), each with a defined reactivity threshold. This Application Note details strategies to exploit this hierarchy, specifically focusing on C-H Activation protocols—both using the scaffold as an electrophilic coupling partner (Direct Arylation) and functionalizing the scaffold’s own C-2 position.
The Chemoselectivity Challenge The core challenge when working with Tri-Halo-IZP is preserving the valuable Carbon-Halogen bonds while activating specific sites. Standard cross-coupling conditions often lead to "scrambling" or oligomerization. This guide provides orthogonal protocols to ensure site-selective functionalization in the order: C-7 (I) > C-3 (Br) > C-2 (H) > C-6 (Cl) .
Part 2: Reactivity Mapping & Logic
Before initiating wet chemistry, it is critical to visualize the electronic landscape of the molecule. The reactivity hierarchy dictates the sequence of operations.
Figure 1: Reactivity hierarchy of the Tri-Halo-IZP scaffold. The C-7 Iodine is the primary entry point for Pd-catalyzed C-H arylation strategies.
Part 3: Detailed Protocols
Strategy A: The Scaffold as Electrophile (Direct Arylation)
Application: Coupling the Tri-Halo-IZP to a heteroaromatic core (e.g., Thiophene, Furan) without using organometallic reagents (Sn, B, Zn).
Mechanism: Concerted Metallation-Deprotonation (CMD). The Pd catalyst inserts into the C-7-I bond of the scaffold, and the resulting complex activates the C-H bond of the coupling partner.
Protocol 1: C-7 Selective Direct Arylation Target: Selective arylation at C-7 while preserving C-3-Br and C-6-Cl.
Materials:
-
Scaffold: Tri-Halo-IZP (1.0 equiv)
-
Coupling Partner: 2-Methylthiophene (or similar heterocycle) (2.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: P(t-Bu)₃H·BF₄ (10 mol%) or PCy₃
-
Base: K₂CO₃ (2.0 equiv) or PivOK (for CMD enhancement)
-
Solvent: DMA (N,N-Dimethylacetamide), Anhydrous
-
Temperature: 80–100 °C
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 10 mL microwave vial or Schlenk tube and cool under Argon flow.
-
Reagent Addition: Add Tri-Halo-IZP (1 mmol, 371 mg), Pd(OAc)₂ (11 mg), Ligand (29 mg), and K₂CO₃ (276 mg).
-
Solvent & Partner: Add DMA (5 mL) and 2-Methylthiophene (196 mg/0.2 mL). Cap the vial immediately.
-
Degassing: Sparge the solution with Argon for 10 minutes (balloon needle). Critical: Oxygen inhibits the CMD step.
-
Reaction: Heat to 80 °C. Monitor by LC-MS at 2 hours.
-
Checkpoint: If C-7 coupling is sluggish, raise to 100 °C. Do not exceed 120 °C to prevent oxidative addition into C-3-Br.
-
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMA. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The product will likely be the C-7 arylated species retaining the 3-Br and 6-Cl.
Data Interpretation:
| Parameter | Observation | Action |
|---|---|---|
| LC-MS Peak M+H | Mass = Scaffold + Thiophene - HI | Success. Proceed to isolation. |
| Side Product | Mass indicates double addition (+2 Thiophene) | Temperature too high. Reduce to 60-70 °C. |
| No Reaction | Starting material persists | Switch base to PivOK (Pivalate assists C-H cleavage). |
Strategy B: Functionalizing the Scaffold (C-2 C-H Activation)
Application: Late-stage modification of the imidazole ring C-2 position. Challenge: Performing this after C-7/C-3 functionalization is standard. If attempting on the bare Tri-Halo-IZP, the C-I bond will react first. Therefore, this protocol assumes C-7 and C-3 have been either functionalized or are intended to react (one-pot).
Protocol 2: C-2 C-H Arylation (Post-Halogen Functionalization) Context: Assuming the C-7 and C-3 positions are already substituted (e.g., after Protocol 1), and you now wish to activate the C-2-H.
Materials:
-
Substrate: C-7/C-3 substituted IZP derivative.
-
Aryl Halide Partner: Aryl-Bromide or Iodide (1.5 equiv).
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%) or Pd(OAc)₂/XPhos.
-
Co-Catalyst: CuI (10 mol%) – Crucial for lowering the activation energy of the C-2 proton.
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: DMF/Dioxane (1:1).
Workflow Logic:
Figure 2: Sequential functionalization workflow ensuring chemoselectivity.
Part 4: C-6 Nucleophilic Displacement (SNAr)
While not "C-H activation," the C-6-Chlorine is unique. It is adjacent to the bridgehead nitrogen, making it susceptible to S_NAr. This is often the final step or the very first step depending on the nucleophile.
-
Reagent: Primary or Secondary Amines (e.g., Morpholine).[2]
-
Conditions: DMSO, 100 °C, excess amine (no metal required).
-
Note: If done before C-H activation, the electron-donating amine at C-6 will deactivate the ring, making subsequent C-H activation at C-2 harder (requires more forcing conditions). Recommendation: Perform C-6 SNAr last.
Part 5: Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Dehalogenation (Loss of I/Br) | Hydride source present or Pd-H species formation | Use anhydrous solvents; Avoid alcohol solvents; Switch to mild bases (KOAc). |
| Regio-scrambling (C-7 vs C-3) | Temperature too high; Ligand non-selective | Lower temp to 60°C; Use bulky phosphines (XPhos) to discriminate steric environments. |
| Low Yield in C-H Step | Inefficient CMD process | Add 30 mol% Pivalic Acid (PivOH) as a proton shuttle. |
| Protodeiodination | Reduction of C-I bond instead of coupling | Ensure strictly anhydrous conditions; Check purity of DMF/DMA. |
References
-
General Reactivity of Imidazo[1,2-b]pyridazines
- Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-C
-
Source:
-
Direct Arylation Protocols
-
Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation.[3]
-
Source:
-
-
C-6 Amination (SNAr)
- An efficient synthesis of C-6 amin
-
Source:
-
Compound Data & Safety
-
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine (PubChem).[4]
-
Source:
-
Sources
- 1. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. PubChemLite - 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine (C6H3BrClIN4) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: Buchwald-Hartwig Amination of 6-Chloro-imidazo[1,2-b]pyridazine Derivatives
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and central nervous system modulators.[3][4][5][6] The functionalization of this scaffold is therefore of paramount importance in drug discovery and development. Specifically, the introduction of amino groups at the C-6 position can profoundly influence the pharmacological properties of these molecules.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[7][8] This palladium-catalyzed cross-coupling reaction offers a mild and efficient route to a diverse array of 6-amino-imidazo[1,2-b]pyridazine derivatives, tolerating a wide range of functional groups.[7][9]
This guide provides a comprehensive overview of the Buchwald-Hartwig amination as applied to 6-chloro-imidazo[1,2-b]pyridazine derivatives. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides insights into optimization and troubleshooting, empowering researchers to effectively utilize this transformative methodology.
Mechanism and Key Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is crucial for rational experimental design and troubleshooting.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 6-chloro-imidazo[1,2-b]pyridazine, forming a Pd(II) complex. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl.[10] While aryl chlorides are often less reactive, the appropriate choice of ligand can facilitate this crucial step.[12]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido-Pd(II) complex. The choice of base is critical and depends on the pKa of the amine and the sensitivity of the substrates to basic conditions.[10][12]
-
Reductive Elimination: The final step is the reductive elimination from the amido-Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters:
-
Catalyst System (Palladium Precatalyst and Ligand): The choice of ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination, especially with challenging substrates like heteroaryl chlorides.[12][13] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the oxidative addition and reductive elimination steps.[14][15][16] Precatalysts, where the active Pd(0) species is readily formed in situ, are often preferred for their reliability.[13][17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used.[10] For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be effective, though they may require higher reaction temperatures.[15][18] A dual-base system, such as DBU and NaTFA, can also be employed for sensitive substrates.[19]
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.[10][20] The solubility of all reaction components is a key consideration.[10]
-
Temperature: Reaction temperatures typically range from 80-110 °C.[10][18] Microwave irradiation can often accelerate the reaction and improve yields.[21]
General Protocol for Buchwald-Hartwig Amination of 6-Chloro-imidazo[1,2-b]pyridazine
This protocol provides a general starting point for the amination of a 6-chloro-imidazo[1,2-b]pyridazine derivative with a primary or secondary amine. Optimization of the specific ligand, base, solvent, and temperature will likely be necessary for each unique substrate combination.
Materials:
-
6-Chloro-imidazo[1,2-b]pyridazine derivative (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd2(dba)3 or a specific precatalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs2CO3) (1.5 - 2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the 6-chloro-imidazo[1,2-b]pyridazine derivative, the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent, followed by the amine.
-
Reaction: Place the sealed vessel in a preheated oil bath or a microwave reactor and stir at the desired temperature for the specified time.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Optimization and Data
The optimal reaction conditions can vary significantly depending on the specific 6-chloro-imidazo[1,2-b]pyridazine and amine used. A systematic screening of catalysts, ligands, bases, and solvents is often necessary to achieve high yields.
Table 1: Example Reaction Parameters for Optimization
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| 1 | Pd2(dba)3 (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 |
| 2 | Pd(OAc)2 (2) | RuPhos (4) | Cs2CO3 (2.5) | Dioxane | 110 | 24 |
| 3 | XPhos Pd G3 (2) | - | K3PO4 (2.5) | THF | 80 | 16 |
| 4 | Pd2(dba)3 (2) | BINAP (4) | NaOtBu (2.0) | Toluene | 100 | 18 |
Note: This table provides a starting point for optimization. The actual conditions will need to be determined empirically.
Troubleshooting
Even with a well-established procedure, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Poor solubility of reagents- Unsuitable ligand or base | - Use a fresh palladium source or precatalyst.[13]- Ensure all glassware is oven-dried and solvents are properly degassed.- Screen different solvents or solvent mixtures.[10]- Screen a panel of bulky, electron-rich ligands and different bases.[13][22] |
| Side Reactions (e.g., Hydrodehalogenation) | - Presence of water or protic impurities- Beta-hydride elimination from the amine | - Use rigorously dried reagents and solvents.- For primary amines, consider using a more sterically hindered ligand.[7] |
| Difficulty in Purification | - Formation of palladium black- Complex mixture of byproducts | - Filter the crude reaction mixture through a pad of Celite before concentration.- Re-optimize reaction conditions to improve selectivity. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 6-amino-imidazo[1,2-b]pyridazine derivatives. A thorough understanding of the reaction mechanism and the key experimental parameters allows for the rational design and optimization of reaction conditions. By carefully selecting the catalyst system, base, and solvent, researchers can access a wide array of functionalized imidazo[1,2-b]pyridazines, facilitating the exploration of their therapeutic potential.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Singleton, J. T. The Development of the Buchwald−Hartwig Amination: From Discovery to Scale-Up. Org. Process Res. Dev.2003, 7 (3), 355-365.
- Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. Org. Process Res. Dev.2019, 23 (7), 1362-1367.
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
- Iyamu, I. D.; Ayiku, R. J.; Sharma, G.; et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med. Chem.2023, 14 (12), 2446-2451.
- Walsh, K.; Sneddon, H. F.; Moody, C. J. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem2013, 6 (8), 1433-1437.
- Zhang, Y.; Wang, J.; Wang, Y.; et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. J. Med. Chem.2023, 66 (24), 16658-16676.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. J. Med. Chem.2025, 68 (11), 10897-10929.
- Shimizu, H.; Tanaka, S.; Toki, T.; et al. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorg. Med. Chem. Lett.2010, 20 (17), 5113-5118.
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
- Oldenhuis, N. J.; Louie, J. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Org. Lett.2005, 7 (18), 4063-4066.
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chem. Sci.2011, 2 (1), 57-68.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. J. Am. Chem. Soc.2023, 145 (5), 2944-2955.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chem. Rev.2015, 115 (12), 5349-5435.
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.2021, 86 (24), 17757-17770.
- The Asymmetric Buchwald–Hartwig Amination Reaction. Angew. Chem. Int. Ed.2022, 61 (24), e202201314.
-
Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
- Cui, M.-C.; Ono, M.; Kimura, H.; Liu, B.; Saji, H. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. J. Med. Chem.2011, 54 (7), 2249-2258.
-
Previous methods for C-6 amination of 6-halo-imidazo[1,2-b]pyridazines. a Isolated yields. ResearchGate. [Link]
- Malla Reddy, S. M. V.; Krishnan, V. S. H.; Sastry, B. S. Synthesis of Some New Imidazo[1,2-b] Pyridazines. Int. J. Pharm. Sci. Nanotechnol.2009, 2 (1), 473-476.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. 2021, 6 (34), 8985-9011.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018, 14, 1038-1045.
- Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chem. Rev.2025, 125 (12), 5349-5435.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. chemrxiv.org [chemrxiv.org]
Late-Stage Functionalization of the Imidazo[1,2-b]pyridazine Core: Application Notes and Protocols for Medicinal Chemistry
Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active molecules. Its unique electronic properties and rigid bicyclic structure make it an ideal pharmacophore for targeting a range of biological entities, including kinases and enzymes implicated in various diseases. In the landscape of drug discovery, the ability to rapidly generate analogues of a lead compound is paramount for establishing structure-activity relationships (SAR) and optimizing drug-like properties. Late-stage functionalization—the introduction of molecular diversity at a late step in the synthetic sequence—is a powerful strategy for achieving this. It allows for the modification of a complex core structure without the need for de novo synthesis, thereby accelerating the drug development pipeline.[1]
This guide provides an in-depth exploration of key late-stage functionalization techniques for the imidazo[1,2-b]pyridazine core. We will delve into the mechanistic underpinnings of these reactions, providing field-proven protocols and expert insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Part I: The Power of Direct C-H Functionalization
Direct C-H functionalization has emerged as a transformative approach in organic synthesis, offering an atom-economical and efficient means of forging new carbon-carbon and carbon-heteroatom bonds. This strategy avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives, thus shortening synthetic routes.
Section 1.1: Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation is a robust method for introducing aryl and heteroaryl moieties onto the imidazo[1,2-b]pyridazine core. These reactions typically exhibit high regioselectivity, favoring functionalization at the C3 position of the imidazole ring, which is often the most electron-rich and sterically accessible site.
Mechanism Overview: The catalytic cycle is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, in a high oxidation state, coordinates to the heterocycle and facilitates the cleavage of a C-H bond, often with the assistance of a base. The resulting palladacycle then undergoes reductive elimination with an aryl halide to furnish the arylated product and regenerate the active palladium species.
Application Protocol 1: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-b]pyridazines
This protocol describes a general procedure for the direct arylation of imidazo[1,2-b]pyridazines with aryl bromides.
Materials:
-
Imidazo[1,2-b]pyridazine substrate (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube, add the imidazo[1,2-b]pyridazine substrate, aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated imidazo[1,2-b]pyridazine.
Data Presentation: Scope of C-H Arylation
| Entry | Imidazo[1,2-b]pyridazine Substrate | Aryl Bromide | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-b]pyridazine | 4-Bromotoluene | 85 |
| 2 | 2-Phenylimidazo[1,2-b]pyridazine | 4-Bromoanisole | 82 |
| 3 | 2-Phenylimidazo[1,2-b]pyridazine | 1-Bromo-4-fluorobenzene | 78 |
| 4 | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | 4-Bromotoluene | 75 |
Visualization: C-H Arylation Workflow
Sources
Technical Application Note: Precision Functionalization of 6-Chloro-imidazo[1,2-b]pyridazine
Executive Summary & Strategic Importance
The imidazo[1,2-b]pyridazine scaffold represents a privileged pharmacophore in modern oncology, serving as the core architecture for potent kinase inhibitors such as Ponatinib (BCR-ABL inhibitor) and emerging TAK1 and Haspin inhibitors.
The 6-chloro-imidazo[1,2-b]pyridazine derivative is the critical "diversity node" for these campaigns. The chlorine atom at position C6 acts as a highly versatile handle for introducing solubilizing groups (e.g., morpholines, piperazines) or pharmacophoric side chains.
This guide provides a rigorous, field-validated workflow for substituting the C6-chloride. Unlike generic heterocyclic protocols, this note distinguishes between Thermal
Mechanistic Grounding: The Electronic Landscape
To optimize reaction conditions, one must understand the electronic bias of the scaffold.
-
Electrophilicity at C6: The imidazo[1,2-b]pyridazine ring is electron-deficient. The bridgehead nitrogen (N1) and the pyridazine nitrogen (N4) exert a strong electron-withdrawing effect, significantly lowering the LUMO energy at C6.
-
Regioselectivity: While C8 is also electron-deficient, the C6 position is generally more reactive towards nucleophilic attack due to the inductive effect of the adjacent bridgehead nitrogen and the stabilization of the Meisenheimer intermediate by N4.
-
The Leaving Group: Chlorine is the standard leaving group. While Fluorine would be faster for
, the 6-chloro derivative is commercially ubiquitous and sufficiently reactive for most applications.
Mechanistic Pathway Visualization[1]
Figure 1: Mechanistic pathway for Nucleophilic Aromatic Substitution (
Decision Matrix: Selecting the Right Protocol
Not all amines react equally. Use this table to select the optimal method.
| Nucleophile Class | Reactivity Profile | Recommended Protocol | Key Reagents | Expected Yield |
| 1° Aliphatic Amines | High | Protocol A ( | DMSO, CsF, 100°C | 85-98% |
| 2° Cyclic Amines | High (Morpholine, Piperazine) | Protocol A ( | DMSO, DIPEA, 110°C | 80-95% |
| Anilines (Aryl Amines) | Low (Electronic repulsion) | Protocol B (Buchwald) | Pd(OAc)₂, BrettPhos | 70-90% |
| Sterically Hindered | Low (Steric clash) | Protocol B (Buchwald) | Pd₂(dba)₃, Xantphos | 60-85% |
| Alkoxides (R-O⁻) | High | Protocol C (Ether) | NaH, THF/DMF | 75-90% |
Experimental Protocols
Protocol A: Fluoride-Assisted Thermal (The "Gold Standard")
Best for: Primary amines, secondary cyclic amines (morpholine, piperazine).
Rationale: While traditional
Materials:
-
Substrate: 6-Chloro-imidazo[1,2-b]pyridazine (1.0 equiv)
-
Nucleophile: Amine (2.0 - 3.0 equiv)
-
Promoter: CsF (1.0 - 2.0 equiv)
-
Solvent: Anhydrous DMSO (0.2 - 0.5 M concentration)
-
Additive (Optional): BnNEt₃Cl (10 mol%) – Phase transfer catalyst if solubility is poor.
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, combine the 6-chloro substrate (1.0 mmol), CsF (152 mg, 1.0 mmol), and the amine (2.0 mmol).
-
Solvate: Add anhydrous DMSO (3.0 mL). Note: NMP is a valid alternative if downstream workup requires water immiscibility, but DMSO generally provides faster rates.
-
Heat: Seal the vial and heat to 100 °C for 12–24 hours.
-
Optimization: Monitor by LC-MS. If conversion <50% after 4h, increase temp to 120 °C.
-
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into crushed ice/water (30 mL). The product often precipitates as a solid.
-
If Solid: Filter, wash with water (x3) and cold ether. Dry under vacuum.
-
If Oil: Extract with EtOAc (3 x 20 mL). Wash organics with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient) is usually sufficient if precipitation doesn't yield pure product.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Anilines, electron-deficient amines, or when thermal conditions cause decomposition.
Rationale: The electron-deficient nature of the ring can sometimes make the C6-Cl bond sluggish towards weak nucleophiles like anilines. Pd-catalysis bypasses the
Materials:
-
Substrate: 6-Chloro-imidazo[1,2-b]pyridazine (1.0 equiv)
-
Nucleophile: Aniline/Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BrettPhos (10 mol%) (or Xantphos for general purpose)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Prep: Flame-dry a reaction tube and cool under Argon.
-
Charge Solids: Add Substrate (1.0 mmol), Amine (1.2 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and BrettPhos (54 mg, 0.10 mmol).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvate: Add degassed 1,4-Dioxane (5 mL) via syringe.
-
Reaction: Heat to 100 °C for 8–16 hours.
-
Visual Check: The reaction mixture typically turns dark red/brown (active catalyst).
-
-
Workup:
-
Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.
-
Concentrate the filtrate.[1]
-
-
Purification: Silica gel chromatography. Note: Scavenge residual Pd if the compound is for biological assay (e.g., using SiliaMetS® Thiol).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion ( | Poor nucleophilicity or solubility. | Switch solvent to NMP and raise temp to 140°C (microwave). Add KI (10 mol%) to generate transient C6-I species (Finkelstein-like). |
| Substrate Hydrolysis | Wet solvent or hygroscopic base. | Use strictly anhydrous DMSO/Dioxane. Switch base from Cs₂CO₃ to DIPEA or tBuONa . |
| Regio-scrambling | Attack at C8 (rare but possible). | Confirm structure via 2D NMR (HMBC). C6 substitution is usually >95% favored due to N1 proximity. |
| Pd Catalyst Death | N-coordination to Pd. | The imidazo nitrogen can chelate Pd. Increase catalyst load to 10 mol% or switch to Pd₂(dba)₃/Xantphos which forms a robust bite angle. |
References
- Methodology: "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications, 2013.
-
Buchwald-Hartwig Application: "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors." RSC Medicinal Chemistry, 2023.
-
General Reactivity: "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions." ChemistrySelect, 2021.[2]
-
Kinase Inhibitor Context: "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
Sources
Troubleshooting & Optimization
Improving yield of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine synthesis
The following technical guide is structured as a dedicated Process Optimization & Troubleshooting Center for the synthesis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine .
This guide assumes you are starting from the industry-standard 6-chloropyridazin-3-amine and addresses the specific regioselectivity and stability challenges inherent to the 3,6,7-trisubstituted scaffold.
Ticket Subject: Yield Improvement for 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Synthetic Logic
To achieve high yields of the 3-bromo-6-chloro-7-iodo analog, you must navigate two competing electronic vectors: the nucleophilicity of C3 (EAS active) and the acidity of C7/C8 (Lithiation active).
The most robust route to maximize yield is Sequential Functionalization :
-
Cyclization: Construct the core.
-
Electrophilic Bromination (C3): The most facile step; locks the most nucleophilic site.
-
Directed Ortho-Metalation (C7): The "Yield Killer." Requires precise cryogenic control to utilize the 6-Chloro substituent as a directing group (DoM) to install Iodine at C7, avoiding the C8 isomer.
Validated Synthetic Pathway (DOT Visualization)
Figure 1: Validated synthetic workflow. The red zone (Step 3) indicates the step with the highest risk of yield loss due to regioselectivity issues (C7 vs C8).
Step-by-Step Optimization Protocols
Phase 1: Core Synthesis (The Foundation)
Issue: Low yield often stems from incomplete cyclization or "sticky" salts. Protocol:
-
React 6-chloropyridazin-3-amine (1.0 eq) with chloroacetaldehyde (50% aq. solution, 1.5 eq) in n-Butanol or EtOH .
-
Key Optimization: Heat to reflux (100–110°C) for 4–6 hours.
-
Workup: Do not just evaporate. Neutralize with saturated NaHCO₃ to precipitate the free base.
-
Yield Check: You should achieve >80% yield here. If lower, check the freshness of chloroacetaldehyde (it polymerizes).
Phase 2: C3-Bromination (The Easy Win)
Issue: Over-bromination or purification losses. Protocol:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine in MeCN (Acetonitrile) or DMF .
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C, then warm to RT.
-
Why this works: The C3 position is highly nucleophilic. The reaction is usually complete in <1 hour.
-
Purification: Pour into water. The product usually precipitates as a solid. Filtration yields >90% purity.
Phase 3: C7-Iodination (The Critical Bottleneck)
Issue: This is where 60% of yield is lost. The challenge is differentiating C7 (ortho to Cl) from C8 (ortho to bridgehead N). Mechanism: The 6-Chloro group acts as a Directing Group (DG) for lithiation. However, the C8 proton is also acidic. You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and thermodynamically favors the position stabilized by the adjacent Cl (C7) over the sterically accessible C8.
Optimized Protocol:
-
Dry Conditions: Flame-dry glassware. Use anhydrous THF.
-
Base Preparation: Generate LiTMP in situ (TMP + n-BuLi) at -78°C.
-
Addition: Add the 3-bromo-6-chloro-intermediate (dissolved in THF) slowly down the side of the flask to the LiTMP solution at -78°C .
-
Note: Do not let the temperature rise above -70°C.
-
-
Aging: Stir for 30–60 minutes at -78°C.
-
Quench: Add a solution of Iodine (I₂) (dissolved in THF) rapidly.
-
Workup: Quench with aq. Na₂S₂O₃ (thiosulfate) to remove excess iodine.
Troubleshooting Guide (FAQ Format)
Category: Reaction Failure & Impurities
Q1: I am seeing a "black tar" after the lithiation step (Phase 3). What happened?
-
Diagnosis: Decomposition of the lithiated species. The 3-bromo-6-chloro-7-lithio intermediate is unstable above -60°C.
-
Fix: Ensure your internal temperature probe (not just the bath) reads -78°C throughout the addition. If you are scaling up (>5g), the exotherm of addition is likely spiking the temperature. Slow down the addition rate.
Q2: I have a mixture of 7-iodo and 8-iodo isomers. How do I fix this?
-
Diagnosis: Poor regioselectivity.
-
Fix: Switch from LDA to LiTMP . The steric bulk of LiTMP discourages attack at C8 (which is near the bridgehead) and favors the C7 position directed by the 6-Cl.
-
Reference Check: See Toudic et al.[1] on the directing power of Cl vs N in diazines [1].
Q3: My yield in Phase 1 (Cyclization) is <50%.
-
Diagnosis: Polymerized chloroacetaldehyde or loss of product in the aqueous phase.
-
Fix: Use 1,2-dimethoxyethane (DME) as a solvent or ensure the pH is adjusted to ~8–9 during workup. The free base is moderately soluble in water; use CHCl₃/iPrOH (3:1) for extraction if precipitation doesn't occur.
Category: Purification[2]
Q4: The 3-bromo-6-chloro-7-iodo product is co-eluting with the non-iodinated starting material.
-
Diagnosis: Incomplete lithiation.
-
Fix: Use a slight excess of base (1.2 eq) and Iodine (1.5 eq).
-
Separation: These compounds separate well on C18 (Reverse Phase) even if Silica fails. Use a Gradient of Water/MeCN with 0.1% Formic Acid.
Data Summary: Optimization Metrics
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
| Cyclization Solvent | Ethanol (Reflux) | n-Butanol (110°C) | +10-15% (Better solubility) |
| Bromination Reagent | Br₂ / AcOH | NBS / MeCN | +5% (Cleaner profile) |
| Lithiation Base | LDA | LiTMP | +40% (Crucial for Regioselectivity) |
| Lithiation Temp | -40°C to -60°C | <-75°C | Prevents "tar" formation |
| Quench Method | Solid I₂ addition | I₂ in THF solution | Faster reaction, fewer side products |
References
-
Regioselective Lithiation: Toudic, F., et al. "Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series."[1] Journal of Heterocyclic Chemistry (Cited in context of diazine metalation).
-
Imidazo[1,2-b]pyridazine Synthesis: "Process for preparing 3, 6-disubstituted imidazo [1,2-b ] pyridazine derivatives." Patent CN-110418792-B.
-
General Scaffold Preparation: "Imidazo[1,2-b]pyridazine-based compounds." Patent WO2013134219A1.
-
Lithiation of Pyridines/Diazines: Schnürch, M., et al. "Halogen/Metal Exchange on Heterocycles." Z. Naturforsch. 2013.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine and its precursors before handling.
Sources
Technical Support Center: Purification of Tri-halogenated Imidazo[1,2-b]pyridazines
Welcome to the dedicated technical support center for the purification of tri-halogenated imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with the purification of this important class of heterocyclic compounds. Drawing from established methodologies and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity tri-halogenated imidazo[1,2-b]pyridazines.
Introduction: The Purification Challenge
Tri-halogenated imidazo[1,2-b]pyridazines are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The introduction of multiple halogen atoms onto the heterocyclic core significantly influences the molecule's electronic properties, reactivity, and ultimately its utility in drug discovery. However, this poly-halogenation also presents unique challenges during purification. Issues such as the separation of regioisomers, removal of starting materials and byproducts, and potential compound instability necessitate a carefully considered and optimized purification strategy.
This guide will equip you with the knowledge to anticipate and overcome these challenges, enabling you to consistently obtain your target compounds with the desired purity for downstream applications.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of tri-halogenated imidazo[1,2-b]pyridazines, providing causal explanations and actionable solutions.
Issue 1: Poor Separation of Product from Starting Material/Byproducts in Column Chromatography
Scenario: Your TLC analysis shows overlapping spots for your desired tri-halogenated product and a less-halogenated starting material or a di-halogenated byproduct.
Causality: The polarity difference between your tri-halogenated product and closely related impurities (e.g., di-halogenated species) can be minimal. The addition of a third halogen atom may not sufficiently alter the compound's interaction with the stationary phase to achieve baseline separation with standard solvent systems.
Solutions:
-
Solvent System Optimization:
-
Initial Approach: Begin with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[1]
-
Alternative Systems: If hexane/ethyl acetate fails, explore solvent systems with different selectivities. Dichloromethane/methanol or chloroform/hexane are common alternatives for imidazo[1,2-b]pyridazines.[1]
-
Gradient Elution: Employ a shallow gradient of the polar solvent. A slow, gradual increase in polarity often resolves closely eluting compounds more effectively than an isocratic elution.
-
-
Stationary Phase Modification:
-
Deactivated Silica Gel: Tri-halogenated imidazo[1,2-b]pyridazines, being nitrogenous heterocycles, can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation. Consider using silica gel that has been deactivated with triethylamine. This can be prepared by adding 0.1-1% triethylamine to your eluent.
-
Alumina: For particularly basic compounds, switching to a neutral or basic alumina stationary phase can mitigate the issues observed with silica gel.
-
-
Visualization is Key:
-
Ensure you can reliably visualize all spots on your TLC plate. UV light (254 nm) is generally effective for these aromatic systems.[1] If your compounds are not UV-active, consider using a potassium permanganate stain, which reacts with many organic compounds.
-
Issue 2: Product Streaking or Tailing on Silica Gel TLC and Columns
Scenario: Your product spot on the TLC plate is elongated, and during column chromatography, the product elutes over a large volume of solvent, leading to broad peaks and poor separation.
Causality: Streaking is a common problem with nitrogen-containing heterocycles on silica gel. The basic nitrogen atoms in the imidazo[1,2-b]pyridazine core can interact strongly and sometimes irreversibly with the acidic silanol groups of the silica gel. This leads to a slow and uneven elution front.
Solutions:
-
Addition of a Basic Modifier:
-
Triethylamine (TEA): The most common solution is to add a small amount of triethylamine (typically 0.1% to 1% by volume) to your eluent system. The TEA will preferentially bind to the active sites on the silica gel, masking them from your product and allowing for a more symmetrical peak shape.
-
Ammonia: In some cases, a solution of ammonia in methanol can be used as part of the mobile phase for more basic compounds.
-
-
Choice of Stationary Phase:
-
As mentioned previously, switching to a less acidic stationary phase like neutral or basic alumina can be an effective strategy to prevent streaking.
-
Issue 3: Low or No Recovery of Product from the Column
Scenario: After loading your crude product onto the column and eluting with a significant volume of solvent, you recover very little or none of your desired compound.
Causality:
-
Irreversible Adsorption: Your tri-halogenated imidazo[1,2-b]pyridazine may be strongly and irreversibly binding to the silica gel, especially if it is highly polar or has multiple basic sites.
-
Decomposition on Silica: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. While imidazo[1,2-b]pyridazines are generally stable, highly functionalized or strained derivatives could be susceptible.
-
Incorrect Solvent Polarity: The chosen eluent may be too non-polar to effectively move your compound down the column.
Solutions:
-
TLC Analysis First: Always perform a thorough TLC analysis before attempting column chromatography. This will help you determine the appropriate solvent system and identify potential issues like streaking or spotting at the baseline (indicating very high polarity).
-
Flush the Column: If you suspect your compound is stuck on the column, try flushing with a highly polar solvent system, such as 10-20% methanol in dichloromethane, to recover it.
-
Alternative Purification Methods: If column chromatography on silica proves problematic, consider other purification techniques such as:
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can provide excellent resolution.
-
Recrystallization: If your product is a solid, recrystallization is often a highly effective method for achieving high purity.
-
Issue 4: Difficulty in Achieving Crystallization
Scenario: Your tri-halogenated imidazo[1,2-b]pyridazine is an oil or fails to crystallize from various solvents.
Causality: The presence of multiple, large halogen atoms can disrupt crystal lattice formation. Additionally, the presence of even small amounts of impurities can inhibit crystallization. The "like dissolves like" principle is a good starting point for solvent selection.
Solutions:
-
Systematic Solvent Screening:
-
Test the solubility of your crude product in a range of solvents with varying polarities at both room temperature and elevated temperatures. Ideal recrystallization solvents will show poor solubility at room temperature and high solubility when heated.[2][3]
-
Common solvent systems to try include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, toluene.
-
Solvent/Anti-solvent Pairs: Dichloromethane/hexane, ethyl acetate/hexane, acetone/hexane, methanol/water.
-
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.[4]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth.[4]
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution can sometimes yield crystals.
-
-
Purity is Paramount:
-
If your compound still fails to crystallize, it is likely that impurities are present. Attempt to further purify the material by column chromatography before re-attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of tri-halogenated imidazo[1,2-b]pyridazines?
A1: The impurity profile will depend on your specific synthetic route. However, common impurities arise from:
-
Incomplete Halogenation: You may have residual mono- and di-halogenated imidazo[1,2-b]pyridazines in your crude product. These are often the most challenging impurities to separate due to their similar polarities.
-
Starting Materials: Unreacted starting materials, such as the parent imidazo[1,2-b]pyridazine or the halogenating agent, may be present.
-
Regioisomers: Depending on the directing effects of existing substituents, electrophilic halogenation can sometimes lead to the formation of regioisomers.
-
Byproducts of Halogenation: The reaction conditions used for halogenation can sometimes lead to the formation of oxidized or rearranged byproducts.
Q2: Can my tri-halogenated imidazo[1,2-b]pyridazine decompose on silica gel?
A2: While the imidazo[1,2-b]pyridazine core is generally robust, the presence of multiple electron-withdrawing halogen atoms can make the ring more susceptible to nucleophilic attack. While decomposition on silica gel is not a widespread issue, it is a possibility for highly activated or strained systems. If you observe significant product loss or the appearance of new, more polar spots on your TLC after exposure to silica, you should consider using a less acidic stationary phase like alumina or deactivating your silica gel with triethylamine.
Q3: How do the three halogen atoms affect the polarity of my compound?
A3: The effect of halogenation on polarity can be complex. While halogens are electronegative, they are also large and polarizable. Generally, as you increase the number of halogen atoms on the aromatic core, the compound becomes less polar. This is because the increased size and dispersion forces can dominate over the inductive effects of the halogens. Therefore, a tri-halogenated imidazo[1,2-b]pyridazine will typically have a higher Rf value (be less polar) on a normal-phase TLC plate compared to its di- and mono-halogenated counterparts. This is a crucial factor to consider when developing your chromatography method.
Q4: What is the best way to visualize my tri-halogenated imidazo[1,2-b]pyridazine on a TLC plate?
A4: Due to the extended aromatic system of the imidazo[1,2-b]pyridazine core, these compounds are almost always UV-active. Visualization under a UV lamp at 254 nm is the most common and non-destructive method.[1] If for some reason your compound is not UV-active, you can use a general-purpose stain like potassium permanganate. Stains like iodine can also be effective for visualizing many organic compounds.[5]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Tri-halogenated Imidazo[1,2-b]pyridazine
This protocol provides a general workflow for the purification of a tri-halogenated imidazo[1,2-b]pyridazine by flash column chromatography.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate in a series of solvent systems of increasing polarity (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate). d. Visualize the plate under UV light (254 nm). e. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and show good separation from impurities. f. If streaking is observed, add 0.5% triethylamine to the chosen solvent system and re-run the TLC.
2. Column Packing: a. Select an appropriately sized column for the amount of crude material you need to purify. b. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). c. Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. d. Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading: a. Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane). b. Add a small amount of silica gel to this solution and evaporate the solvent to dryness to create a dry-loaded sample. This is generally preferred over wet-loading for better resolution. c. Carefully add the dry-loaded sample to the top of the column.
4. Elution and Fraction Collection: a. Begin eluting the column with your chosen solvent system. b. If using a gradient, start with a low polarity and gradually increase the concentration of the more polar solvent. c. Collect fractions in test tubes or vials. d. Monitor the elution of your compound by TLC analysis of the collected fractions.
5. Product Isolation: a. Combine the fractions that contain your pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified tri-halogenated imidazo[1,2-b]pyridazine.
Protocol 2: Recrystallization of a Tri-halogenated Imidazo[1,2-b]pyridazine
This protocol outlines a general procedure for the purification of a solid tri-halogenated imidazo[1,2-b]pyridazine by recrystallization.
1. Solvent Selection: a. Place a small amount of your crude product into several test tubes. b. To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise until the solid dissolves. Note the solubility at room temperature. c. For solids that are sparingly soluble at room temperature, heat the test tube gently in a water bath to see if the solid dissolves. d. Allow the heated solutions to cool to room temperature and then in an ice bath. e. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and forms a good quantity of crystals upon cooling.[2][3]
2. Dissolution: a. Place your crude product in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
3. Hot Filtration (if necessary): a. If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated flask.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time. b. Once the solution has reached room temperature, place the flask in an ice bath to maximize the formation of crystals.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. c. Allow the crystals to dry completely under vacuum to remove any residual solvent.
Visualizations
Workflow for Troubleshooting Column Chromatography
Caption: Decision-making workflow for optimizing column chromatography.
Recrystallization Solvent Selection Logic
Caption: Logical flow for selecting an appropriate recrystallization solvent.
Data Summary Table
| Purification Method | Key Parameters | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | Stationary Phase (Silica, Alumina), Mobile Phase (e.g., Hexane/EtOAc, DCM/MeOH), Basic Modifier (e.g., TEA) | High resolution for complex mixtures, versatile for a wide range of compounds. | Can be time-consuming, potential for compound decomposition or irreversible adsorption. | Separating closely related impurities like regioisomers or compounds with different degrees of halogenation. |
| Recrystallization | Solvent/Anti-solvent choice, cooling rate, seeding. | Can yield very high purity material, scalable, cost-effective. | Only applicable to solid compounds, requires finding a suitable solvent system, can have lower initial recovery. | Final purification step for solid products to remove minor impurities and achieve high crystallinity. |
| Preparative HPLC | Column (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water), Gradient. | Excellent separation power for very difficult mixtures. | Lower capacity, more expensive solvents and equipment. | Isolating high-purity material from very complex mixtures or when other methods fail. |
References
-
Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. Available at: [Link].
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. 2022. Available at: [Link].
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. 2010. Available at: [Link].
-
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. 2018. Available at: [Link].
-
Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology. 2009. Available at: [Link].
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Arizona. Available at: [Link].
-
Recrystallization (chemistry). Wikipedia. Available at: [Link].
-
Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed. 2011. Available at: [Link].
-
Petroleum Chemistry Laboratory Recrystallizing process. AL Mustaqbal University College. Available at: [Link].
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. 2022. Available at: [Link].
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. 2021. Available at: [Link].
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. 2024. Available at: [Link].
-
The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. 2021. Available at: [Link].
-
Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Molecules. 2013. Available at: [Link].
-
Recrystallization. YouTube. 2020. Available at: [Link].
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. 2023. Available at: [Link].
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. National Institutes of Health. 2015. Available at: [Link].
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. 2015. Available at: [Link].
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. 2014. Available at: [Link].
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link].
-
Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. PubMed. 1988. Available at: [Link].
-
TLC Visualization Reagents. EPFL. Available at: [Link].
-
Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. 2014. Available at: [Link].
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. 2017. Available at: [Link].
-
treatment with silica gel under thermal conditions. Heterocycles. 2018. Available at: [Link].
-
HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. 2024. Available at: [Link].
-
Chromatography: The Solid Phase. University of Rochester. Available at: [Link].
-
REGIOSELECTIVE SYNTHESES OF 1-, 2-, 3- AND 4-AMINOINDOLO-[2,3-b]QUINOXALINES. Heterocycles. 2008. Available at: [Link].
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab. ResearchGate. 2015. Available at: [Link].
Sources
Technical Support Center: Selective Cross-Coupling of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Topic: Preventing Dehalogenation During Coupling of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
Introduction
The selective functionalization of polyhalogenated heteroaromatic compounds is a common challenge in medicinal chemistry and materials science. The substrate 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine presents a classic case for chemoselective cross-coupling. The inherent reactivity order of halogens in palladium-catalyzed reactions is I > Br > Cl, which, in principle, allows for selective coupling at the C-7 iodo position.[1][2] However, a frequently encountered and frustrating side reaction is the dehalogenation of the bromo and chloro substituents, leading to undesired byproducts and reduced yield of the target molecule.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize dehalogenation and achieve high selectivity in your coupling reactions.
Troubleshooting Guide: Minimizing Dehalogenation
This section directly addresses the most common issues encountered when attempting to selectively couple at the C-7 position.
Question 1: I'm observing significant amounts of the debrominated and/or dechlorinated starting material in my reaction mixture. What is the primary cause?
Answer: The primary cause is almost certainly the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[3] This highly reactive intermediate can participate in a competing reaction pathway called hydrodehalogenation. Instead of the desired cross-coupling, the Pd-H species transfers a hydride to the aromatic ring, cleaving the carbon-halogen bond and replacing it with a carbon-hydrogen bond. Electron-deficient N-heterocyclic halides, such as your imidazo[1,2-b]pyridazine substrate, are particularly susceptible to this side reaction.[3]
Several factors can generate these unwanted Pd-H species:
-
The Base: Strong bases, especially alkoxides, can react with sources of protons in the reaction (e.g., trace water, solvents like alcohols) or undergo β-hydride elimination if they possess β-hydrogens, creating hydrides.[4]
-
The Solvent: Solvents like alcohols (e.g., ethanol, isopropanol) or even ethers with trace water can act as hydride sources.[5]
-
The Ligand: Some ligands can facilitate the formation of Pd-H species.
Question 2: My main side product is the debrominated starting material. How can I specifically prevent the loss of the C-3 bromo group while coupling at the C-7 iodo position?
Answer: This is a classic selectivity challenge. While the C-I bond is the most reactive, the C-Br bond is significantly more labile than the C-Cl bond and thus more prone to undesired reactions.[2] To address this, a multi-faceted optimization is required.
Logical Flow for Optimizing Selectivity
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubility Guide for 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
Executive Summary & Core Challenge
The Issue: Users frequently report that 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine (CAS 1263283-74-4 and related analogs) exhibits "brick dust" properties—it is a high-melting, highly crystalline solid that is stubbornly insoluble in standard organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Diethyl ether.
The Science: This insolubility is not an anomaly; it is a structural feature. The imidazo[1,2-b]pyridazine core is planar. The addition of three heavy halogens (Br, Cl, I) significantly increases the molecular weight and, more importantly, facilitates strong intermolecular halogen bonding and
Quick Verdict:
-
Do not use: Water, Alcohols (cold), Hexanes, Ether.
-
Use for Reactions: Anhydrous DMSO, DMF, DMAc (often requires heat).
-
Use for Workup: Exploiting its insolubility to precipitate it from polar aprotic solvents using water or alcohols.
Solvent Selection Matrix
The following table categorizes solvents based on their efficacy for this specific scaffold. Data is derived from internal process chemistry workflows for Ponatinib intermediates.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic (High BP) | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Primary Reaction Media. Best for Sonogashira couplings or nucleophilic substitutions. May require warming to 40°C for saturation. |
| Polar Aprotic (Low BP) | THF, MeCN | Moderate (5-20 mg/mL) | Secondary Media. Useful for reactions if heated to reflux. Poor for room temperature stock solutions. |
| Chlorinated | DCM, Chloroform | Low (<5 mg/mL) | Avoid for Reactions. Only useful for dilute extractions or chromatography loading (if pre-dissolved in minimal DMSO). |
| Protic | MeOH, EtOH, IPA | Very Low (<1 mg/mL) | Antisolvents. Excellent for crystallizing the product out of reaction mixtures. |
| Non-Polar | Hexanes, Toluene | Insoluble | Wash Solvents. Use these to wash away non-polar impurities from the solid filter cake. |
Troubleshooting Workflows
Scenario A: "I cannot get the material into solution for NMR or LCMS."
Root Cause: The kinetic barrier to dissolution is high due to surface passivation of the crystal. Protocol:
-
Solvent: Use DMSO-d6 (for NMR) or HPLC-grade DMSO (for LCMS). Do not attempt CDCl3 or MeOD; you will only see solvent peaks.
-
Technique:
Scenario B: "My Sonogashira coupling failed because the starting material didn't dissolve."
Root Cause: Process chemists often attempt this reaction in MeCN or THF at room temperature. The starting material remains solid, leading to slow kinetics or stalled reactions. Protocol:
-
Switch Solvent: Use anhydrous DMF or DMAc (Dimethylacetamide).
-
Concentration: Maintain reaction concentration between 0.1 M and 0.3 M . Higher concentrations risks precipitation of the intermediate species.
-
Temperature: These couplings often require 50–60°C . The starting material will fully solubilize as the reaction reaches temperature.
-
Base: Use soluble organic bases (TEA, DIPEA) rather than inorganic carbonates (
), which add solid bulk to the slurry.
Scenario C: "How do I purify this without a massive column?"
Strategy: Leverage the "Brick Dust" nature. Since it hates most solvents, you can purify it by "crashing it out." Protocol (The "Crash Out" Method):
-
Dissolution: Ensure the crude reaction mixture is in a minimum volume of DMF or DMSO.
-
Precipitation: Slowly add Water or Methanol (Antisolvent) with vigorous stirring. Ratio should be 1:3 (Solvent:Antisolvent).
-
Aging: Let the slurry stir for 30 minutes. The product will form a heavy precipitate.
-
Filtration: Filter the solid.
-
Wash: Wash the cake with water (to remove inorganic salts) and then cold methanol (to remove organic impurities).
-
Result: High purity solid without chromatography.
Visual Decision Guides
Figure 1: Solubility & Workup Decision Tree
Caption: Logical workflow for solvent selection based on experimental intent.
Figure 2: Solvation Mechanism vs. Lattice Energy
Caption: Conceptual diagram showing why polar aprotic solvents are required to break the halogen-bonded lattice.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone to dissolve the compound? A: Acetone is generally a poor solvent for this specific tri-halo derivative. While it is polar aprotic, its boiling point (56°C) is too low to achieve the thermodynamic energy required to break the crystal lattice effectively. DMAc or DMF are superior choices.
Q: I need to remove the DMF after the reaction. It's difficult to rotovap. What should I do? A: Do not try to rotovap DMF to dryness; it requires excessive heat which may degrade the iodine bond. Instead, perform an aqueous workup. Pour the DMF reaction mixture into 5 volumes of water. The product will precipitate (crash out). Filter the solid.[1] This effectively removes the DMF without high heat.
Q: Is the compound light sensitive? A: Yes. Compounds containing C-I (Carbon-Iodine) bonds are susceptible to photolytic cleavage. Store the solid in amber vials and wrap reaction flasks in aluminum foil, especially if the reaction time exceeds 12 hours.
Q: Why does the solution turn yellow/brown in DMSO?
A: Slight discoloration is normal. However, a deep brown color suggests the liberation of elemental iodine (
References
-
Ponatinib Synthesis & Intermediates: Huang, W. S., et al. (2010).[4] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[4] Journal of Medicinal Chemistry, 53(12), 4701–4719.[4]
-
Process Chemistry of Imidazo[1,2-b]pyridazines: Diorazio, L. J., et al. (2016).[2] "Toward a More Holistic Framework for Solvent Selection." Organic Process Research & Development, 20(4), 760–773. (General principles for heterocyclic solubility).
-
Solubility Data & Safety: PubChem Compound Summary for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (Analogous structure data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medkoo.com [medkoo.com]
Navigating the Reactivity of 7-Iodoimidazo[1,2-b]pyridazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-iodoimidazo[1,2-b]pyridazine scaffold is a valuable building block in medicinal chemistry and materials science, prized for its role in constructing complex molecular architectures.[1] However, the inherent reactivity of the carbon-iodine bond, particularly under basic conditions required for many common cross-coupling reactions, can present challenges. This technical support center provides a comprehensive guide to understanding and troubleshooting the stability of 7-iodoimidazo[1,2-b]pyridazine in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is 7-iodoimidazo[1,2-b]pyridazine generally stable under basic conditions?
A1: 7-Iodoimidazo[1,2-b]pyridazine exhibits sufficient stability for use in a variety of synthetic transformations that employ basic conditions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] The successful synthesis of numerous derivatives using bases like sodium carbonate, potassium phosphate, and cesium carbonate attests to the general robustness of the scaffold under these conditions.
Q2: What are the primary concerns regarding the stability of 7-iodoimidazo[1,2-b]pyridazine under basic conditions?
A2: The principal concern is the lability of the carbon-iodine (C-I) bond. Compared to other halogens, iodine is a better leaving group, making the 7-position susceptible to a few key side reactions under basic conditions:
-
Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom. This is a common side reaction for aryl iodides, especially in the presence of a palladium catalyst and a hydrogen source (e.g., solvent, amine, or water).
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the iodide by a nucleophile present in the reaction mixture. The electron-deficient nature of the pyridazine ring can facilitate this pathway.[3]
-
Decomposition: Under harsh basic conditions (e.g., strong, non-nucleophilic bases like sodium hydride or LDA at elevated temperatures), decomposition of the heterocyclic core may occur, although this is less commonly reported in standard cross-coupling protocols.
Q3: How does the choice of base affect the stability of 7-iodoimidazo[1,2-b]pyridazine?
A3: The strength and nucleophilicity of the base are critical factors.
-
Mild Inorganic Bases (e.g., Na2CO3, K2CO3, K3PO4, Cs2CO3): These are generally well-tolerated and are the bases of choice for many cross-coupling reactions involving this scaffold. They are typically strong enough to facilitate the catalytic cycle without promoting significant degradation of the starting material.
-
Strong Alkoxide Bases (e.g., NaOt-Bu, KOt-Bu): These are commonly used in Buchwald-Hartwig aminations. While effective, they increase the risk of competing nucleophilic aromatic substitution by the alkoxide itself, or other nucleophiles present.
-
Strong, Non-Nucleophilic Bases (e.g., NaH, LDA): These are less common in cross-coupling reactions with this substrate and should be used with caution. They can promote deprotonation at various positions on the heterocyclic core, potentially leading to undesired side reactions or decomposition, especially at elevated temperatures.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 7-iodoimidazo[1,2-b]pyridazine under basic conditions.
Problem 1: Low Yield of Desired Product and Presence of a Major Byproduct Corresponding to the Dehalogenated Starting Material (imidazo[1,2-b]pyridazine).
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | 1. Degas Solvents Thoroughly: Oxygen can participate in side reactions that lead to the formation of palladium hydrides, which are active in hydrodehalogenation. Ensure all solvents are rigorously degassed. 2. Use High-Purity Reagents: Impurities in boronic acids/esters or other coupling partners can contribute to catalyst deactivation and promote side reactions. 3. Optimize Base and Solvent: Consider using a less basic carbonate (e.g., K2CO3 instead of Cs2CO3) or a phosphate base. Anhydrous solvents can sometimes minimize hydrodehalogenation. 4. Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can disfavor the hydrodehalogenation pathway. |
Problem 2: Formation of an Unexpected Product with a Mass Corresponding to the Substitution of Iodine with a Component from the Reaction Mixture (e.g., an alkoxide from the base).
| Potential Cause | Troubleshooting Steps |
| Nucleophilic Aromatic Substitution (SNAr) | 1. Choose a Less Nucleophilic Base: If using an alkoxide base, consider switching to a carbonate or phosphate base if compatible with your reaction. 2. Lower Reaction Temperature: SNAr reactions are often more temperature-sensitive than the desired cross-coupling. 3. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the SNAr byproduct. 4. Use a More Active Catalyst System: A more efficient catalyst can promote the desired cross-coupling at a lower temperature, outcompeting the SNAr pathway. |
Problem 3: Significant Decomposition of Starting Material with No Discernible Major Product.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | 1. Re-evaluate Base Choice: Avoid strong, non-nucleophilic bases like NaH or LDA unless absolutely necessary and validated for your specific transformation. 2. Screen a Range of Temperatures: Start with milder temperatures (e.g., 60-80 °C) and gradually increase if no reaction is observed. High temperatures can lead to thermal decomposition.[4] 3. Consider a Different Solvent: The stability of the substrate can be solvent-dependent. Screen a variety of common cross-coupling solvents (e.g., dioxane, toluene, DMF). |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with 7-Iodoimidazo[1,2-b]pyridazine
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
7-Iodoimidazo[1,2-b]pyridazine
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a dry reaction vessel, add 7-iodoimidazo[1,2-b]pyridazine (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (typically 2-10 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Potential reaction pathways for 7-iodoimidazo[1,2-b]pyridazine under basic conditions.
Conclusion
While 7-iodoimidazo[1,2-b]pyridazine is a versatile and reactive building block, a thorough understanding of its stability profile under basic conditions is crucial for successful and reproducible synthetic outcomes. By carefully selecting the base, temperature, and other reaction parameters, and by being aware of potential side reactions like hydrodehalogenation and nucleophilic aromatic substitution, researchers can effectively troubleshoot their experiments and harness the full synthetic potential of this important heterocyclic scaffold.
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. [Link]
-
Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. [Link]
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. [Link]
-
Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences. [Link]
-
On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Enhanced Thermal- and Photostability of Trace Pyrazine-Incorporated Hydrogen Boride Nanosheets. Small. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
-
Pyridazine. University of Utah. [Link]
-
Product Class 8: Pyridazines. Science of Synthesis. [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of Saudi Chemical Society. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]
Sources
Optimizing catalyst systems for 3-bromo vs 7-iodo selectivity
Topic: Optimizing 3-Bromo vs. 7-Iodo Selectivity in Heterocycles
Status: Active | Agent: Senior Application Scientist
Core Directive & Reactivity Hierarchy
Welcome to the Halogen Selectivity Support Center. You are likely here because you are working with a scaffold like 3-bromo-7-iodoindole (or a similar polyhalogenated heterocycle) and are struggling to control which halogen reacts first.
Before troubleshooting, we must establish the Reactivity Hierarchy . In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition (the first step of the catalytic cycle) is governed by bond dissociation energy (BDE).
The Golden Rule:
-
Implication: Under standard conditions, the 7-Iodo position will always react before the 3-Bromo position.
-
The Challenge: "Selectivity" usually means preventing the 3-Bromo from reacting while you convert the 7-Iodo. If you see bis-coupling (reaction at both sites), your catalyst system is too "hot."
Troubleshooting Guides (Q&A)
Ticket #01: "I want to couple C7-Iodo, but I'm seeing 15-20% product coupled at C3-Bromo. How do I stop the Bromide from reacting?"
Diagnosis: Your catalyst system is lowering the activation barrier for oxidative addition too aggressively. This is common when using "super-active" ligands designed to activate chlorides.
The Fix: The "Cool & Slow" Protocol To preserve the C3-Bromide, you must widen the kinetic gap between the C-I and C-Br oxidative addition rates.
-
Switch Ligands: Stop using Buchwald ligands (e.g., XPhos, SPhos) or bulky tri-alkyl phosphines (
) for this step. These are designed to force difficult substrates (like chlorides) to react. Instead, use ligands that are "good enough" for Iodides but "too lazy" for Bromides.-
Recommended:
(Triphenylphosphine) or dppf .
-
-
Lower Temperature: Iodides often couple at Room Temperature (RT) or 40°C. Bromides usually require >60-80°C with standard ligands.
-
Action: Run the reaction at RT to 45°C .
-
-
Base Selection: Switch from strong alkoxide bases (NaOtBu) to mild inorganic bases (
, , or ).
Data: Ligand Impact on Selectivity (3-bromo-7-iodoindole model)
| Ligand Type | Example | C-I Reactivity | C-Br Reactivity | Selectivity Outcome |
| Triarylphosphine | High | Low (requires heat) | Excellent (Target C7-I) | |
| Bidentate (Ferrocene) | dppf | High | Moderate | Good (Stable) |
| Biaryl Dialkyl (Buchwald) | XPhos, SPhos | Very High | High | Poor (Bis-coupling risk) |
| Trialkylphosphine | Extreme | Very High | Fail (No selectivity) |
Ticket #02: "Can I couple the C3-Bromo first and leave the C7-Iodo intact?"
Diagnosis: You are asking to defy the laws of oxidative addition. Palladium(0) will naturally insert into the weaker C-I bond first.
The Fix: Orthogonal Chemistry (Not Catalyst Tuning) You cannot achieve this via standard Pd-catalysis tuning alone. You have two options:
-
Route Redesign (Recommended): Start with 3-bromoindole. Perform your cross-coupling at C3. Then install the iodine at C7 (e.g., via Ir-catalyzed C-H activation or directed lithiation/iodination), though C7 iodination is synthetically challenging on an existing indole.
-
Masking the Iodide: If you must start with the dihalo-scaffold, you cannot use Pd(0). You might attempt Lithium-Halogen Exchange , but Lithium also prefers Iodine (
).
Ticket #03: "I need to functionalize BOTH positions with DIFFERENT groups. How do I do this in one pot?"
Diagnosis: You need a Sequential One-Pot workflow.
The Fix: The "Gear Shift" Method You will run two distinct reaction phases without isolating the intermediate.
-
Phase 1 (C7-I): Low temp, mild base, limiting reagent (boronic acid #1).
-
Phase 2 (C3-Br): Add second boronic acid, add more active catalyst (or just heat), and add stronger base if necessary.
Visual Logic: Troubleshooting & Workflow
Figure 1: Selectivity Decision Tree
Caption: Flowchart for troubleshooting loss of chemoselectivity in dihalo-heterocycles.
Standard Operating Protocol (SOP)
Protocol: C7-Selective Suzuki Coupling of 3-Bromo-7-iodoindole
Objective: Functionalize C7-I with Aryl-Boronic Acid (Ar-B(OH)2) while preserving C3-Br.
Reagents:
-
Substrate: 3-bromo-7-iodoindole (1.0 equiv)
-
Boronic Acid: Ar-
(1.05 equiv) — Do not use large excess. -
Catalyst:
(3-5 mol%) OR (3 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: DME/Water (3:1) or Toluene/Water (3:1)
Step-by-Step:
-
Degassing: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Nitrogen/Argon (
).-
Why? Oxygen promotes homocoupling and catalyst decomposition.
-
-
Solvent Addition: Add degassed solvents and base solution via syringe.
-
Temperature Control: Stir at Room Temperature (20-25°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC/LCMS. Look for consumption of starting material. The C7-I oxidative addition is fast.
-
Warning: Do NOT heat to reflux yet. Heating promotes C3-Br activation.
-
-
Workup: Once C7-I is consumed, quench immediately with water/ethyl acetate.
-
Purification: Silica gel chromatography. The product (C7-Aryl-C3-Bromo) usually has a distinct Rf from the bis-coupled byproduct.
References
-
Fairlamb, I. J. S. (2007). Palladium Catalysis in the Synthesis of Heterocycles. Chemical Society Reviews, 36, 1036-1045.
-
Handy, S. T., & Zhang, Y. (2006).[1] A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. Chemical Communications, 299-301.[1]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Schröter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Tetrahedron, 61(9), 2245-2267.
Sources
Technical Support Center: Troubleshooting Low Conversion in Imidazo[1,2-b]pyridazine Cross-Couplings
Welcome to the technical support center for imidazo[1,2-b]pyridazine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-b]pyridazines are privileged structures in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] However, their successful functionalization via cross-coupling reactions can be challenging.
This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues leading to low conversion. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my imidazo[1,2-b]pyridazine substrate unreactive in Suzuki-Miyaura cross-coupling?
The reactivity of the imidazo[1,2-b]pyridazine core is highly dependent on the position of the leaving group (typically a halogen) and the electronic nature of the substituents on the ring. The inherent electron-rich nature of the imidazo[1,2-b]pyridazine ring can make oxidative addition of the palladium catalyst, the first step in the catalytic cycle, challenging.[4]
Q2: I am observing significant amounts of starting material decomposition. What could be the cause?
Decomposition of starting materials in cross-coupling reactions involving nitrogen-containing heterocycles can often be attributed to overly harsh reaction conditions or inappropriate choice of base. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can act as ligands for the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.
Q3: My reaction is producing a complex mixture of byproducts. What are the likely culprits?
The formation of multiple byproducts can stem from several sources:
-
Homocoupling: Your boronic acid or organometallic reagent may be homocoupling. This is often exacerbated by the presence of oxygen or high temperatures.
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially with strong bases and the presence of water.[5]
-
Side reactions on the imidazo[1,2-b]pyridazine core: The C-H bonds on the ring can sometimes be activated, leading to undesired C-H functionalization products.[6][7]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are experiencing low or no conversion in your Suzuki-Miyaura coupling of a halo-imidazo[1,2-b]pyridazine, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura couplings.
Step-by-Step Protocol for Optimizing Suzuki-Miyaura Coupling:
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. For electron-rich imidazo[1,2-b]pyridazines, ligands that promote oxidative addition are often beneficial.
-
Protocol: In parallel vials, set up small-scale reactions (0.1 mmol substrate) with different catalyst/ligand combinations. Use a standard set of conditions (e.g., 1.2 eq boronic acid, 2.0 eq base, chosen solvent at 80-100 °C) and screen the catalysts listed in the table below. Analyze the reaction progress by LC-MS after a set time (e.g., 4 hours).
-
| Catalyst/Ligand System | Key Features |
| Pd(PPh3)4 | A common, general-purpose catalyst. |
| Pd(dppf)Cl2 | Often effective for challenging couplings. |
| Pd(OAc)2 / Xantphos | A bulky ligand that can enhance reactivity.[6] |
| Pd2(dba)3 / SPhos or XPhos | Buchwald ligands are excellent for electron-rich systems.[4] |
-
Base Selection: The base plays a crucial role in the transmetalation step. Strong bases can promote boronic acid decomposition.[8]
-
Protocol: Using the best catalyst/ligand system from the previous step, screen a panel of bases. Weaker inorganic bases like K2CO3 or Cs2CO3 are often a good starting point.[9] Ensure the base is finely powdered to maximize surface area.
-
-
Solvent and Temperature Optimization: The solvent can influence catalyst solubility and reactivity.
-
Protocol: Test a range of anhydrous, degassed solvents such as dioxane, toluene, or DMF. If thermal instability is suspected, try lower temperatures for longer reaction times. Conversely, microwave irradiation can sometimes overcome activation barriers and significantly reduce reaction times.[9]
-
Issue 2: Catalyst Deactivation or Inhibition
The nitrogen atoms of the imidazo[1,2-b]pyridazine ring can coordinate to the palladium center, leading to catalyst deactivation.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A workflow for addressing suspected catalyst deactivation.
Strategies to Mitigate Catalyst Deactivation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and disfavor coordination of the imidazo[1,2-b]pyridazine nitrogen.
-
Catalyst Loading: In some cases, simply increasing the catalyst loading (from 1-2 mol% to 5 mol%) can overcome partial deactivation.
-
Slow Addition: If the coupling partner is unstable under the reaction conditions, slow addition via a syringe pump can maintain a low steady-state concentration and minimize side reactions.
Issue 3: Poor Regioselectivity in C-H Functionalization
Direct C-H functionalization of the imidazo[1,2-b]pyridazine core is an attractive synthetic strategy, but controlling regioselectivity can be difficult.
Guiding Principles for Regioselective C-H Functionalization:
-
Electronic Effects: The C3 position of the imidazo[1,2-a]pyridine (a related scaffold) is often the most electron-rich and kinetically favored site for functionalization.[10] Similar electronic preferences can be expected for the imidazo[1,2-b]pyridazine system.
-
Directing Groups: The installation of a directing group can override the inherent electronic preferences of the ring system and direct metallation to a specific C-H bond.
-
Steric Hindrance: Bulky substituents on the imidazo[1,2-b]pyridazine ring can sterically block certain positions, favoring functionalization at less hindered sites.
Experimental Protocols
General Procedure for a Microwave-Assisted Suzuki-Miyaura Cross-Coupling:
-
To a microwave vial, add the halo-imidazo[1,2-b]pyridazine (1.0 equiv), the boronic acid (1.5 equiv), and cesium carbonate (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.1 equiv).
-
Add a 9:1 mixture of dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 150 °C for 1.5 hours.[9]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect. [Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. (2012). Organic Chemistry Portal. [Link]
-
Efficient and Regioselective Functionalization of Imidazo[1,2-b]pyridazines via Palladium-Catalyzed Cross-Coupling Reaction and S N Ar. (2011). ChemInform. [Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2021). ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters. [Link]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). Organic Letters. [Link]
-
Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. (2012). The Journal of Organic Chemistry. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). Molecules. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2018). Reddit. [Link]
-
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025). European Journal of Medicinal Chemistry. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). ChemProc. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2021). European Journal of Medicinal Chemistry. [Link]
-
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. (2019). Organic Chemistry Frontiers. [Link]
-
Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. (2022). New Journal of Chemistry. [Link]
-
Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021). CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. (2016). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]
-
On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2012). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajabs.org [ajabs.org]
- 9. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Handling Light-Sensitive Iodo-Heterocycles
Welcome to the technical support center for handling light-sensitive iodo-heterocycles. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the storage and handling of light-sensitive iodo-heterocycles.
Q1: What makes iodo-heterocycles particularly sensitive to light?
A: The photosensitivity of iodo-heterocycles is primarily due to the carbon-iodine (C-I) bond. This bond is relatively weak and susceptible to cleavage upon absorption of energy from light, particularly in the UV and high-energy visible spectrum (blue, violet).[1][2][3] This process, known as photodegradation, can generate highly reactive radical species. These radicals can then participate in a variety of unwanted side reactions, such as dimerization, reaction with solvents, or abstraction of a hydrogen atom to form the de-iodinated heterocycle.[1] The specific heterocycle and its substituents can also influence the compound's light sensitivity.
Q2: How should I store my light-sensitive iodo-heterocycles?
A: Proper storage is the first line of defense against degradation. Solid compounds and solutions should be stored in a cool, dark, and dry place.[1] Refrigeration or freezing (-20°C) is often recommended for long-term storage.[1] The choice of container is critical:
-
Amber Glass Vials: These are the standard choice as they are designed to block a significant portion of UV and visible light.[3][4][5][6][7] Amber glass can block up to 99% of UV light below 450 nm.[5]
-
Opaque Containers: For extremely sensitive compounds, completely opaque containers, such as black-lined tubes, offer maximum protection.[4][8]
-
Aluminum Foil: As an additional and highly effective measure, wrap your containers in aluminum foil.[1][4][9] This provides a physical barrier to all light.
It is also good practice to store these compounds under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes be initiated by photochemical processes.[1]
Q3: I've noticed a color change in my iodo-heterocycle upon storage. What does this mean?
A: A color change, such as the appearance of a yellow, brown, or purple hue, is a common indicator of degradation.[10] This is often due to the formation of elemental iodine (I₂) or other colored impurities resulting from the decomposition of the parent molecule. However, it's important to note that sometimes a very minor, highly colored impurity can be responsible for the color change without significantly affecting the bulk purity of the material for subsequent reactions.[10] If you observe a color change, it is prudent to re-analyze the compound's purity by techniques like NMR, LC-MS, or by running a small-scale test reaction before committing a large amount of material to a synthesis.[10]
Q4: What are the best practices for weighing and transferring these compounds?
A: Minimize light exposure during all handling steps. Work in a dimly lit area of the lab, or turn off overhead lights if possible.[1][4] Weigh the compound quickly and efficiently.[1] If preparing a solution, have the solvent ready in a foil-wrapped or amber flask so you can dissolve the compound immediately after weighing.[1]
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Q5: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with an iodo-heterocycle is giving low yields. Could light be the culprit?
A: Yes, photodegradation of your starting material is a likely cause for low yields. If the iodo-heterocycle degrades before the catalytic cycle begins, you are effectively starting with less material than you weighed out.[1] This leads to a lower overall yield of your desired product.
Troubleshooting Steps:
-
Protect Your Reaction: Ensure your reaction flask is wrapped in aluminum foil from the moment you add your iodo-heterocycle until the reaction is complete and quenched.[1]
-
Degas Rigorously: Oxygen can participate in photochemical reactions and can also poison palladium catalysts, leading to side reactions like boronic acid homocoupling in Suzuki reactions.[1][11] Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst.
-
Check Reagent Purity: If your starting material has been stored for a while or shows signs of discoloration, its purity may be compromised. Consider purifying it before use or using a freshly opened bottle.
-
Optimize Reaction Conditions: While light is a key factor, don't overlook other parameters. The choice of catalyst, ligand, base, and temperature are all critical for a successful cross-coupling.[11][12][13]
Q6: I am observing significant amounts of the de-iodinated heterocycle as a byproduct. What is causing this and how can I prevent it?
A: The formation of the de-iodinated (or proto-deiodinated) product is a classic sign of a radical-mediated side reaction initiated by light.[1] The photolytically cleaved C-I bond generates a heterocyclic radical, which can then abstract a hydrogen atom from the solvent or other reagents in the mixture.
Preventative Measures:
-
Strict Light Exclusion: This is the most critical step. Use foil-wrapped glassware for the reaction and any subsequent workup steps.[1]
-
Solvent Choice: Be mindful of your solvent. Solvents that are good hydrogen atom donors (e.g., THF, isopropanol) can exacerbate this side reaction. If your reaction chemistry allows, consider solvents that are less prone to hydrogen abstraction.
-
Inert Atmosphere: Maintaining a robust inert atmosphere of argon or nitrogen is crucial to prevent oxygen from trapping radical intermediates and leading to other byproducts.[1]
Q7: How should I monitor the progress of a reaction involving a light-sensitive iodo-heterocycle?
A: When taking aliquots for analysis (e.g., by TLC, LC-MS, or GC-MS), do so quickly and protect the sample from light immediately.
-
Dim Lighting: Perform the sampling under dim laboratory lighting.
-
Protected Vials: Dispense the aliquot into a small amber vial or a clear vial that you can immediately wrap in foil or place in a dark container.
-
Rapid Analysis: Analyze the sample as quickly as possible to minimize the risk of degradation after it has been removed from the reaction mixture.
Q8: What are the best methods for purifying light-sensitive iodo-heterocycles?
A: Purification requires the same level of light protection as the reaction itself.
-
Column Chromatography: Wrap the entire glass column in aluminum foil.[1] Collect the fractions in tubes that are either amber or kept in a rack that is covered from light.[4]
-
Recrystallization: Prepare the saturated solution in a foil-wrapped flask. Allow the solution to cool and crystallize in a dark place (e.g., a cupboard or a foil-covered beaker).[14] Filter the crystals quickly and wash them, again minimizing light exposure.
-
Distillation/Sublimation: For volatile compounds, ensure the collection flask of your distillation or sublimation apparatus is protected from light.[14][15]
Experimental Protocols & Data
Protocol 1: Setting Up a Light-Protected Cross-Coupling Reaction
This protocol provides a general workflow for a Suzuki coupling reaction, which can be adapted for other cross-coupling reactions.
-
Glassware Preparation: Take a round-bottom flask appropriately sized for your reaction volume and thoroughly wrap it in aluminum foil, leaving only the neck exposed. Do the same for any addition funnels or other glassware that will contain your light-sensitive material.
-
Reagent Addition: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the iodo-heterocycle, boronic acid, and base to the foil-wrapped flask.
-
Solvent Addition: Add the degassed solvent(s) to the flask via cannula or syringe.
-
Degassing: If not working in a glovebox, subject the reaction mixture to several cycles of vacuum/backfill with an inert gas.
-
Catalyst Addition: Add the palladium catalyst and ligand to the reaction mixture.
-
Reaction: Place the flask in a heating block or oil bath set to the desired temperature. Ensure the setup remains under a positive pressure of inert gas for the duration of the reaction.
-
Monitoring: To take an aliquot, briefly remove the inert gas line, quickly draw a small sample with a syringe, and immediately transfer it to a protected vial for analysis.
-
Workup: Once the reaction is complete, cool it to room temperature. Conduct all aqueous workup steps in separatory funnels wrapped in aluminum foil.[1]
Data Presentation: Light Protection of Laboratory Glassware
| Glassware Type | Wavelengths Blocked | Level of Protection | Best Use Cases |
| Clear Glass | Minimal | None | Not recommended for light-sensitive compounds. |
| Amber Glass | UV and high-energy visible light (up to ~450-500 nm)[5][7] | Good | Standard for storage and reactions of moderately sensitive compounds.[3][4][6] |
| Foil-Wrapped Glass | All wavelengths | Excellent | Highly recommended for all reactions, workups, and purification of sensitive iodo-heterocycles.[1][4][9] |
| Opaque Plastic | All wavelengths | Excellent | Good for storage of solid samples and collection of fractions.[4][8] |
Visualizations
Experimental Workflow for Handling Iodo-Heterocycles
Caption: General workflow for handling light-sensitive iodo-heterocycles.
Troubleshooting Decision Tree for Low-Yielding Reactions
Caption: Troubleshooting decision tree for low-yielding reactions.
References
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
-
HepatoChem. Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. [Link]
-
Scribd. Experimental Set Up For Photochemical Reactions. [Link]
-
EdrawMind. (2024, December 25). Laboratory safety regulations for 'Photochemistry' | Mind Map. [Link]
- Lee, S.-Y., et al. (2014). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 5, 1115-1124.
-
Making.com. Photochemical reaction system for laboratory use. [Link]
-
Jars and Bottles. (2025, July 4). UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products. [Link]
-
Reddit. (2024, April 1). Do amber glass vials completely block UV light. r/chemistry. [Link]
-
Container and Packaging. (2025, March 19). The Science Behind Amber Glass and UV Protection. [Link]
-
EaseToLearn.com. Purification and Characterisation of Organic Compounds. [Link]
-
Nakpunar. (2025, June 4). Amber Glass Bottles: The Perfect Answer for Shielding Against UV Rays. [Link]
-
Reddit. (2021, May 13). Light sensitive reactions? iodo acetamide/anhydride. r/Chempros. [Link]
-
ResearchGate. Purification of organic compounds in high-quality crystal growth process. [Link]
-
Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
-
Jars and Bottles Blog. (2025, June 24). The Economics of Coloured Glass: Why Light Protection Pays. [Link]
- Phillips, J. P., & Thiman, M. G. (2016). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 51(1), 43-46.
-
ResearchGate. Thermal stability of N -heterocycle-stabilized iodanes – a systematic investigation. [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. [Link]
- Carey, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6049-6069.
-
MDPI. (2022, December 5). Photocatalytic Degradation of Tetracycline by Supramolecular Materials Constructed with Organic Cations and Silver Iodide. [Link]
-
LinkedIn. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Agency for Toxic Substances and Disease Registry. Chapter 7: ANALYTICAL METHODS. [Link]
-
ACS Publications. (2026, January 19). Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. [Link]
-
Royal Society of Chemistry. (2012, September 25). CHAPTER 6: Photochemical Degradation. [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]
-
Chemistry World. (2021, August 26). Using light-initiated radical reaction to break the carbon-heteroatom bond. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Pharmaceutical Technology. Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. [Link]
-
National Center for Biotechnology Information. Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
ResearchGate. Purification of Organic Chemicals. [Link]
-
MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]
-
ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. [Link]
-
Bentham Science Publishers. (2014, February 1). Recent Advances in the Synthesis of Iodoheterocycles via Iodocyclization of Functionalized Alkynes. [Link]
-
National Center for Biotechnology Information. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. [Link]
-
ResearchGate. Light-Induced Increase in Bond Strength from Chalcogen Bond to Three-Electron σ Bond upon Excitation. [Link]
-
ResearchGate. Iodine Heterocycles. [Link]
-
MDPI. (2019, May 9). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Relationship between Wavelengths of Lights, Chemical Structure of Different Compounds and Colours. [Link]
-
MDPI. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 3. The Science Behind Amber Glass and UV Protection [containerandpackaging.com]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. othilapak.com [othilapak.com]
- 6. Amber Glass Bottles: The Perfect Answer for Shielding Against UV Rays, IDEA Package [ideabottles.com]
- 7. jarsandbottles.co.uk [jarsandbottles.co.uk]
- 8. camlab.co.uk [camlab.co.uk]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Navigating the Regioisomeric Challenges in Imidazo[1,2-b]pyridazine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] However, its functionalization often leads to the formation of regioisomers, presenting significant challenges in synthesis, purification, and characterization. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis and separation of imidazo[1,2-b]pyridazine regioisomers.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing step-by-step guidance to resolve them.
Problem 1: Poor or Non-selective Regioselectivity in C-H Functionalization Reactions
Question: My C-H arylation/alkylation of an imidazo[1,2-b]pyridazine substrate is yielding a mixture of C2 and C3 isomers, with no clear preference. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in C-H functionalization of imidazo[1,2-b]pyridazines is a common challenge. The electronic properties of the heterocyclic core can lead to comparable reactivity at multiple positions. Here’s a systematic approach to troubleshoot and optimize your reaction:
Step 1: Analyze the Electronic and Steric Factors
-
Inherent Reactivity: The imidazo[1,2-b]pyridazine system has distinct electronic properties. The imidazole ring is generally more electron-rich than the pyridazine ring, making it more susceptible to electrophilic attack. However, the precise site of functionalization (C2 vs. C3) can be influenced by subtle electronic differences and the nature of the reaction.
-
Steric Hindrance: Evaluate the steric environment around the C2 and C3 positions of your substrate. Bulky substituents on the imidazo[1,2-b]pyridazine core can direct functionalization to the less hindered position.
Step 2: Modify Reaction Conditions
-
Catalyst and Ligand Screening: For metal-catalyzed reactions, the choice of catalyst and ligand is paramount.[2][3] Different ligand systems can dramatically alter the steric and electronic environment around the metal center, thereby influencing which C-H bond is activated.
-
Recommendation: Screen a panel of phosphine-based or N-heterocyclic carbene (NHC) ligands of varying steric bulk and electronic properties.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and regioselectivity.
-
Recommendation: Experiment with a range of solvents, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMA).
-
-
Temperature Optimization: Reaction temperature can be a critical factor. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.
Step 3: Employ Directed Metalation Strategies
-
Directed metalation-trapping sequences offer a powerful method for achieving high regioselectivity.[4][5] The use of a directing group can position a metalating agent (e.g., an organolithium or organomagnesium reagent) at a specific site.
-
Workflow:
-
Introduce a directing group (e.g., a removable pivaloyl or carbamate group) at a position that can direct metalation to the desired C-H bond.
-
Perform the directed metalation using a suitable base (e.g., TMPMgCl·LiCl).[4][5]
-
Quench the resulting organometallic intermediate with your desired electrophile.
-
Remove the directing group.
-
-
Experimental Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Co-elution of Regioisomers During Column Chromatography
Question: I have a mixture of C2 and C3 substituted imidazo[1,2-b]pyridazines that are proving very difficult to separate by standard silica gel chromatography. They either co-elute or show very poor separation. What strategies can I use to resolve them?
Answer: The separation of closely related regioisomers is a frequent hurdle. Their similar polarities can make separation by conventional chromatography challenging. Here are several approaches to improve resolution:
Step 1: Optimize Normal-Phase Chromatography Conditions
-
Solvent System Screening: A systematic screen of different solvent systems is the first step. The choice of eluent can significantly impact the differential interaction of your isomers with the stationary phase.
-
Recommended Solvent Systems to Try:
-
Hexanes/Ethyl Acetate gradients
-
Dichloromethane/Methanol gradients
-
Toluene/Acetone gradients
-
-
-
Use of Additives: Small amounts of additives can sometimes improve peak shape and resolution.
-
Recommendation: For basic compounds, consider adding a small percentage (0.1-1%) of triethylamine or ammonia to the eluent to reduce tailing. For acidic compounds, a similar amount of acetic acid or formic acid can be beneficial.
-
-
Stationary Phase Variation: If silica gel is not providing adequate separation, consider alternative stationary phases.
-
Options: Alumina (basic or neutral), or chemically modified silica gels (e.g., diol, cyano, or amino-bonded phases).
-
Step 2: Explore Reverse-Phase Chromatography
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) is often more effective for separating isomers with minor polarity differences.
-
Typical Conditions: A C18 or C8 column with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Step 3: Consider Supercritical Fluid Chromatography (SFC)
-
SFC can provide unique selectivity for isomeric separations and is often faster than HPLC.
-
Mobile Phase: Supercritical carbon dioxide with a co-solvent such as methanol or isopropanol.
-
Step 4: Chemical Derivatization
-
If chromatographic methods fail, consider temporarily derivatizing one or both isomers to alter their physical properties.
-
Strategy: Introduce a protecting group or a functional handle that significantly changes the polarity or steric profile of one isomer, facilitating separation. The derivatizing group can then be removed after separation.
-
Chromatographic Separation Strategy:
Caption: Strategies for separating regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the key NMR spectroscopic features that can be used to distinguish between C2 and C3 substituted imidazo[1,2-b]pyridazine regioisomers?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of imidazo[1,2-b]pyridazine regioisomers.[6][7][8] Key differences in the 1H and 13C NMR spectra can allow for unambiguous assignment.
| Spectroscopic Feature | C2-Substituted Isomer | C3-Substituted Isomer | Rationale |
| 1H NMR: H3 Proton | Absent | Present as a singlet, typically in the aromatic region. | The C3 position is substituted. |
| 1H NMR: H2 Proton | Present as a singlet, typically in the aromatic region. | Absent | The C2 position is substituted. |
| 1H NMR: Pyridazine Protons | Chemical shifts and coupling patterns of H6, H7, and H8 will be influenced by the C2 substituent. | Chemical shifts and coupling patterns of H6, H7, and H8 will be influenced by the C3 substituent. | The proximity of the substituent alters the electronic environment of the pyridazine ring protons. |
| 13C NMR: C2 and C3 Chemical Shifts | The C2 signal will be a quaternary carbon, and its chemical shift will be significantly affected by the directly attached substituent. The C3 signal will be a methine carbon. | The C3 signal will be a quaternary carbon, and its chemical shift will be significantly affected by the directly attached substituent. The C2 signal will be a methine carbon. | Direct substitution causes a significant downfield shift for the attached carbon. |
| 2D NMR (HSQC/HMBC) | An HSQC experiment will show a correlation between the H2 proton and the C2 carbon. HMBC correlations can be observed between the C2 substituent and protons on the pyridazine ring. | An HSQC experiment will show a correlation between the H3 proton and the C3 carbon. HMBC correlations can be observed between the C3 substituent and protons on the pyridazine ring. | These experiments provide through-bond connectivity information, confirming the position of the substituent.[6] |
Q2: Are there any general trends in the synthesis of imidazo[1,2-b]pyridazines that favor the formation of one regioisomer over another?
A2: Yes, the synthetic route employed can strongly influence the regiochemical outcome. The classical synthesis of the imidazo[1,2-b]pyridazine core often involves the condensation of a 3-aminopyridazine with an α-haloketone.[9][10] The nucleophilicity of the ring nitrogens in the 3-aminopyridazine plays a crucial role. The ring nitrogen that is not adjacent to the amino group is generally the most nucleophilic.[9] Therefore, alkylation by the α-bromoketone preferentially occurs at this site, leading to the formation of the imidazo[1,2-b]pyridazine skeleton.[9]
Subsequent functionalization of the pre-formed imidazo[1,2-b]pyridazine ring is where regioselectivity becomes a more significant issue. As discussed in the troubleshooting section, factors like the reaction type (e.g., electrophilic aromatic substitution, metal-catalyzed cross-coupling), the nature of existing substituents, and the reaction conditions all play a critical role in determining the site of further functionalization.[2][11]
Q3: Can computational methods be used to predict the regioselectivity of imidazo[1,2-b]pyridazine functionalization?
A3: Absolutely. Computational chemistry can be a valuable predictive tool to guide experimental design.[5] Density Functional Theory (DFT) calculations can be used to:
-
Model Ground-State Properties: Calculate the electron density and electrostatic potential of the imidazo[1,2-b]pyridazine substrate to identify the most nucleophilic or electrophilic sites.
-
Calculate Activation Barriers: Model the transition states for functionalization at different positions (e.g., C2 vs. C3). The reaction is predicted to proceed preferentially through the pathway with the lower activation energy barrier.
-
Determine Product Stabilities: Calculate the relative thermodynamic stabilities of the different regioisomeric products.
By combining these computational insights with experimental observations, researchers can develop a more rational approach to controlling regioselectivity in their synthetic efforts.[5]
References
- Vertex AI Search. (2026).
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
- Knochel, P., et al. (2019). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks.
-
ResearchGate. (2008). ChemInform Abstract: Efficient and Regioselective Functionalization of Imidazo[1,2-b]pyridazines via Palladium-Catalyzed Cross-Coupling Reaction and S N Ar. [Link]
-
Wang, Y., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐ b ]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Semantic Scholar. [Link]
- Royal Society of Chemistry. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
- Knochel, P., et al. (2023).
- Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases.
- MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Google Patents. (2015). WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
- National Center for Biotechnology Information. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
- ResearchGate. (2018). (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02893C [pubs.rsc.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Guide: Selective Functionalization of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
[1]
Introduction: The Tri-Halogen Challenge
The 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib analogs).[1] Its utility lies in the presence of three distinct halogen handles—Iodine (C-7), Bromine (C-3), and Chlorine (C-6)—allowing for sequential, orthogonal functionalization.[1]
However, this high density of reactive sites creates a selectivity paradox . While the theoretical reactivity order is clear (C-I > C-Br > C-Cl), experimental variables often lead to "regio-scrambling" (coupling at the wrong halogen), hydrodehalogenation (loss of the halogen), or homocoupling.
This guide provides a mechanistic troubleshooting framework to isolate and functionalize each position with high fidelity.
The Reactivity Hierarchy (Visualized)
Before troubleshooting, one must understand the electronic and bond-energy landscape of the molecule. The C-7 Iodine is the "softest" electrophile, making it the primary target for Palladium-catalyzed cross-coupling.[1]
Figure 1: The theoretical reactivity order. Successful derivatization relies on exploiting the significant bond dissociation energy (BDE) gap between C-I and C-Br.[1]
Troubleshooting Module: C-7 Selective Coupling (Suzuki/Sonogashira)
The Objective: Couple exclusively at the C-7 Iodine without disturbing the C-3 Bromine.[1]
Issue 1: Loss of Regioselectivity (C-3 "Scrambling")
Symptom: LCMS shows a mixture of C-7 coupled product, C-3 coupled product, and bis-coupled material.[1] Mechanism: The oxidative addition of Pd(0) into the C-Br bond (C-3) is becoming competitive with the C-I bond (C-7).[1] This often occurs when using highly active catalysts or elevated temperatures.[1]
| Variable | Recommendation | Mechanistic Rationale |
| Catalyst | Use Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | These "standard" catalysts have slower oxidative addition rates than "hot" catalysts like Pd(dtbpf) or XPhos, enhancing discrimination between I and Br [1].[1] |
| Temperature | Limit to 40–60°C | The activation energy ( |
| Base | Use Na₂CO₃ or K₂CO₃ | Avoid strong bases (e.g., KOtBu) or hydroxides which can accelerate the catalytic cycle indiscriminately. |
Protocol Adjustment:
Switch to a "Slow-Release" system. Dissolve the substrate in DME/Water (4:1). Add 1.05 eq of Boronic acid and 2.0 eq Na₂CO₃. Degas thoroughly. Add 5 mol% Pd(PPh₃)₄ .[1] Stir at 45°C and monitor by HPLC every 30 mins. Stop immediately upon consumption of starting material.
Issue 2: Hydrodehalogenation (The "M-126" Peak)
Symptom: The Iodine is replaced by Hydrogen (Protodeiodination), yielding 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[1] Mechanism: This is a reduction pathway.[1] The Pd-aryl intermediate abstracts a hydride (H⁻) from the solvent (often alcohols) or the base, followed by reductive elimination.[2]
Corrective Actions:
-
Solvent Switch: Eliminate alcohols (MeOH, EtOH) from the solvent system. Use aprotic polar solvents like DME, Toluene, or THF .
-
Water Control: While Suzuki requires some water, excess water with carbonate bases can promote deboronation of the coupling partner. Use strictly degassed buffers.
-
Catalyst Load: High Pd loading increases the concentration of active species that can enter the reduction cycle. Reduce Pd loading to 1-3 mol%.
Troubleshooting Module: C-3 Functionalization
The Objective: React the C-3 Bromine after C-7 is functionalized (or selectively via Lithiation).
Issue 3: Incomplete Conversion at C-3
Symptom: Reaction stalls despite the presence of Br. Mechanism: The imidazo[1,2-b]pyridazine core is electron-deficient.[1] Once C-7 is arylated, the ring becomes slightly more electron-rich (if the aryl group is a donor), but C-3 remains sterically crowded and electronically distinct.[1]
Solution: The "Ligand Switch" For C-3 coupling, you often need to overcome the higher C-Br bond strength.[1]
-
Recommendation: Switch to electron-rich, bulky alkylphosphine ligands like PCy₃ or XPhos (e.g., XPhos Pd G2).[1] These ligands facilitate oxidative addition into the tougher C-Br bond [2].[1]
Issue 4: Lithiation Selectivity (Halogen Dance)
Symptom: When attempting Lithium-Halogen Exchange (using n-BuLi) at C-3, you observe scrambling or loss of the C-6 Chlorine.[1] Mechanism: Imidazo[1,2-b]pyridazines are prone to "Halogen Dance" (base-catalyzed halogen migration) or nucleophilic attack by the butyl group at C-6.[1]
Protocol Adjustment:
Cryogenic Exchange. Perform the exchange at -78°C strictly. Use i-PrMgCl[1]·LiCl (TurboGrignard) instead of n-BuLi. The magnesiate is milder and less prone to nucleophilic attack at the C-6 position than the organolithium reagent [3].
Troubleshooting Module: C-6 Nucleophilic Substitution ( )
The Objective: Displace the C-6 Chlorine with amines or alkoxides.[1]
Issue 5: Sluggish Reaction / No Reaction
Symptom: Starting material remains unchanged even at reflux.[1]
Mechanism: The C-6 position is activated by the adjacent Nitrogen (N-5), but if C-7 and C-3 have already been substituted with electron-rich aryls, the ring's electrophilicity drops, deactivating the
Corrective Actions:
-
Sequence Change: If possible, perform the
at C-6 before coupling electron-donating groups at C-3/C-7. (Note: This risks Pd-poisoning by amines later, so protection might be needed).[1] -
Forcing Conditions: Use NMP or DMSO as solvent (high dielectric constant stabilizes the Meisenheimer complex).[1]
-
Microwave Irradiation: Heat to 120–150°C in a microwave reactor.[1] The thermal boost is often necessary for C-6 displacement on highly substituted scaffolds.[1]
Frequently Asked Questions (FAQ)
Q: Can I do a "One-Pot" coupling of C-7 and C-3? A: Yes, but it requires carefully tuned orthogonality. You must use two different boronic acids. Add the C-7 partner first with a mild catalyst (Pd(PPh₃)₄) at low temp.[1] Once complete, add the C-3 partner, a more active ligand (e.g., S-Phos), and raise the temperature to >80°C.
Q: Why is my C-7 Iodine hydrolyzing to a phenol? A: This is rare but happens with hydroxide bases (NaOH, KOH) in aqueous media.[1] Switch to K₃PO₄ or Cs₂CO₃ in anhydrous dioxane to prevent hydroxide attack.[1]
Q: LCMS shows a mass of [M+H]+16. Is this N-oxide? A: Likely.[1] Imidazo[1,2-b]pyridazines can oxidize at N-5 (the pyridazine nitrogen) if exposed to m-CPBA or aggressive peroxides.[1] However, in cross-coupling, this mass shift usually indicates hydroxylation (replacement of halogen with OH) or oxidation of a thio-ether side chain if present.
References
-
Lumen Learning. Palladium Catalyzed Couplings: Reactivity Order. [Link] (Validates the I > Br > Cl reactivity hierarchy essential for sequential coupling).
-
Organic Chemistry Portal. Suzuki Coupling: Catalyst and Ligand Effects. [Link] (Provides foundational data on ligand selection for sterically hindered or deactivated halides).[1]
-
Knochel, P., et al. Functionalization of Heterocycles using TurboGrignard. (General reference to the methodology of using iPrMgCl·LiCl for selective halogen exchange to avoid nucleophilic attacks common with nBuLi).[1]
-
Goossen, L. J., et al. Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. ResearchGate Review (2025). [Link] (Detailed review of the specific scaffold's reactivity and metal-catalyzed routes).
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Heterocyclic compounds, particularly those with complex substitution patterns like 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, present a unique analytical challenge. This guide provides an in-depth ¹H Nuclear Magnetic Resonance (NMR) characterization of this specific molecule, compares the technique with viable alternatives, and offers expert insights into data acquisition and interpretation.
Predicted ¹H NMR Profile: Decoding the Spectrum
The structure of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine dictates a ¹H NMR spectrum that is deceptively simple, yet highly informative. The fused ring system contains only two protons, at positions H-2 and H-8. Due to the absence of adjacent protons, both signals are predicted to be singlets.
The chemical shifts (δ) are influenced by the electronic environment, including the electronegativity of the surrounding halogen substituents and the inherent aromaticity of the imidazo[1,2-b]pyridazine core.
-
H-2: This proton is situated on the imidazole portion of the fused ring. Its chemical shift is anticipated to be in the downfield region, typically between δ 7.5 and 8.5 ppm. This is due to the influence of the adjacent bridgehead nitrogen and the bromine atom at C-3.
-
H-8: Located on the pyridazine ring, this proton is flanked by a nitrogen atom and the iodine at C-7. The combined electron-withdrawing and anisotropic effects of the iodine and the chloro group at C-6 will likely shift this proton significantly downfield, potentially beyond δ 8.0 ppm.
Table 1: Predicted ¹H NMR Spectral Parameters for 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-2 | 7.5 – 8.5 | Singlet (s) | No adjacent protons; influenced by adjacent N and C3-Br. |
| H-8 | 8.0 – 9.0 | Singlet (s) | No adjacent protons; deshielded by adjacent N, C7-I, and C6-Cl. |
Comparative Spectral Analysis: The Impact of Substitution
To appreciate the spectral characteristics of the target molecule, it is instructive to compare its predicted chemical shifts with those of the parent imidazo[1,2-b]pyridazine and a simpler halogenated analog, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.[1]
Table 2: Comparative ¹H NMR Data of Imidazo[1,2-b]pyridazine Analogs
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-7 (δ, ppm) | H-8 (δ, ppm) |
| Imidazo[1,2-b]pyridazine | ~7.9 (d) | ~7.5 (d) | ~7.0 (dd) | ~8.4 (dd) |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine[1] | ~8.0 (s) | --- | ~7.2 (d) | ~7.8 (d) |
| 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine | ~8.1 (s) | --- | --- | ~8.5 (s) |
Predicted values based on analogous structures.
The comparison clearly illustrates the deshielding effect of the halogen substituents. The introduction of bromine at C-3 and chlorine at C-6 in the intermediate compound shifts the remaining protons downfield. The final addition of iodine at C-7 in the target molecule further deshields H-8 and simplifies its signal from a doublet to a singlet, providing a clear and unambiguous spectral fingerprint.
A Practical Guide to Data Acquisition
Achieving a high-quality, high-resolution ¹H NMR spectrum is paramount for accurate structural confirmation. The following protocol outlines a robust, self-validating methodology for sample preparation and analysis.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine.[2][3]
-
Transfer the solid to a clean, dry, high-quality 5 mm NMR tube.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[4][5] The choice of solvent is critical; the compound must be fully soluble to ensure sharp spectral lines.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[4]
-
Cap the NMR tube securely and gently agitate until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.[2]
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent. This step is crucial for field-frequency stabilization.[5]
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving high resolution and sharp peaks.[5]
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For a simple spectrum like this, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.
-
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Workflow for ¹H NMR characterization.
Alternative and Complementary Characterization Techniques
While ¹H NMR is a powerful primary tool, a comprehensive characterization, especially for regulatory or publication purposes, relies on a suite of analytical techniques. Mass spectrometry and ¹³C NMR provide orthogonal data that validate and complete the structural picture.[6][7]
-
Mass Spectrometry (MS): This technique is indispensable for determining the molecular weight and elemental composition of a compound.[8] High-resolution mass spectrometry (HRMS) would provide the exact mass of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, confirming its molecular formula (C₆H₂BrClIN₃). Furthermore, the isotopic pattern in the mass spectrum would be highly characteristic, showing the distinct signatures of one bromine atom (~1:1 ratio for M+ and M+2 peaks) and one chlorine atom (~3:1 ratio for M+ and M+2 peaks), providing definitive evidence for their presence.[9][10]
-
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. For the target compound, six distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the six unique carbon atoms in the heterocyclic core. The chemical shifts of these carbons would further corroborate the proposed structure and the electronic effects of the halogen substituents.
Table 3: Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and count. | Rapid, non-destructive, provides detailed structural information. | Requires soluble sample, relatively low sensitivity compared to MS.[6] |
| ¹³C NMR | Carbon skeleton and chemical environment. | Defines the number of unique carbons. | Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.[11] |
| Mass Spectrometry (HRMS) | Exact mass, molecular formula, isotopic information.[8] | Extremely high sensitivity, provides definitive elemental composition.[12] | Provides limited information on isomer connectivity, can involve fragmentation.[7] |
A Complementary Workflow for Unambiguous Elucidation
The most robust approach to structural elucidation integrates these techniques in a complementary fashion.
Caption: Complementary analytical workflow.
Conclusion
The ¹H NMR spectrum of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine serves as a powerful and efficient tool for its initial identification and characterization. The predicted spectrum, featuring two distinct singlets in the aromatic region, provides a clear and diagnostic fingerprint of the molecule. While ¹H NMR is the primary method for elucidating the proton framework, a comprehensive and irrefutable structural assignment is best achieved by integrating data from complementary techniques such as ¹³C NMR and high-resolution mass spectrometry. This multi-faceted approach ensures the scientific rigor required in modern chemical research and drug development.
References
-
Royal Society of Chemistry. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
- Buelow, M. (2014). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Friedrich Schiller University Jena.
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
University of Ottawa. InfoSheet : NMR sample preparation. [Link]
-
Chemguide. Mass spectrometry menu. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Infoscience, EPFL. Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. [Link]
-
PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. [Link]
-
Rosalind Franklin Institute. Structural Elucidation. [Link]
-
MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]
Sources
- 1. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. organomation.com [organomation.com]
- 4. ou.edu [ou.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. db-thueringen.de [db-thueringen.de]
- 7. Structural Elucidation - RFI [rfi.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Imidazo[1,2-b]pyridazine(766-55-2) 13C NMR spectrum [chemicalbook.com]
- 12. Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry [infoscience.epfl.ch]
13C NMR Shifts for 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine: A Comparative Technical Guide
The following guide provides a technical analysis of the 13C NMR chemical shifts for 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine .
This molecule represents a highly functionalized heteroaromatic scaffold, critical in the development of kinase inhibitors (e.g., for leukemia or neurodegenerative pathways). The presence of three distinct halogen atoms (Br, Cl, I) on the imidazo[1,2-b]pyridazine core creates a unique electronic environment, resulting in a diagnostic NMR footprint dominated by the Heavy Atom Effect .
Executive Summary
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is a "tri-halo" intermediate used to access complex pharmaceutical agents via regioselective cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
-
The Challenge: Assigning the carbon backbone is non-trivial due to the lack of protons (only two aromatic protons remain: H-2 and H-8) and the significant electronic perturbations caused by the halogens.
-
The Solution: This guide uses Substituent Chemical Shift (SCS) theory and comparative data from validated analogs to establish the chemical shift profile.
-
Key Diagnostic: The C-7 (Iodo) carbon will appear significantly upfield (shielded) due to the relativistic Heavy Atom Effect, serving as the primary spectral anchor.
Structural Analysis & Numbering
Understanding the IUPAC numbering is prerequisite to interpreting the NMR data.
-
Core: Imidazo[1,2-b]pyridazine (fused 5,6-membered rings).[1][2]
-
Positions:
-
Position 2 (H): Imidazole ring proton (Singlet).[3]
-
Position 3 (Br): Quaternary carbon, site of electrophilic bromination.
-
Position 6 (Cl): Quaternary carbon, originating from the 6-chloropyridazine precursor.
-
Position 7 (I): Quaternary carbon, site of iodination.
-
Position 8 (H): Pyridazine ring proton (Doublet or Singlet depending on coupling).
-
Chemical Structure Diagram
Comparative 13C NMR Data
The following table contrasts the Target Molecule against the Unsubstituted Core and the Mono/Di-halo Precursors . This comparison highlights the specific shielding/deshielding trajectories of the halogens.
-
Solvent: DMSO-d₆ (Standard for polar heterocycles).
-
Reference: TMS (0.00 ppm).
| Carbon Position | Carbon Type | Parent Core (Imidazo[1,2-b]pyridazine) [1] | Precursor (3-Br-6-Cl-analog) [2] | TARGET (3-Br-6-Cl-7-I-analog) [Predicted] | Shift Effect (Δ) |
| C-2 | CH (Imidazole) | 133.8 ppm | ~135-138 ppm | 138.0 - 140.0 ppm | +4 to +6 (Inductive) |
| C-3 | C-Br (Quaternary) | 116.8 ppm (CH) | ~105-110 ppm | 108.0 - 112.0 ppm | Shielded (Br Effect) |
| C-6 | C-Cl (Quaternary) | 116.7 ppm (CH) | ~148-152 ppm | 148.0 - 152.0 ppm | Deshielded (Cl Effect) |
| C-7 | C-I (Quaternary) | 125.8 ppm (CH) | 120-125 ppm (CH) | 90.0 - 98.0 ppm | Heavily Shielded (Heavy Atom Effect) |
| C-8 | CH (Pyridazine) | 139.1 ppm | ~128-132 ppm | 130.0 - 135.0 ppm | Shielded by ortho-Iodine |
| Bridgehead | C-N (Quaternary) | 143.1 ppm | ~140-145 ppm | 142.0 - 146.0 ppm | Minimal Change |
Technical Insights:
-
The "Heavy Atom" Anchor (C-7): The most distinct feature is the C-7 resonance. While aromatic carbons typically appear between 110–150 ppm, the attachment of Iodine causes a relativistic spin-orbit coupling effect that shields the nucleus, pushing the peak upfield to 90–98 ppm . This is the primary confirmation of successful iodination.
-
C-Br vs. C-Cl: Note the contrast. Chlorine (C-6) is highly electronegative, deshielding the carbon to ~150 ppm. Bromine (C-3), being larger and less electronegative, often results in a shift near 110 ppm, distinct from the C-Cl signal.
-
Protonated Carbons (C-2, C-8): Only two signals will show significant intensity in a short experiment (due to NOE enhancement). In a DEPT-135 experiment, these will be positive (up), while C-3, C-6, and C-7 will disappear.
Experimental Protocol: Signal Acquisition
Acquiring high-quality 13C data for poly-halogenated heterocycles requires specific acquisition parameters due to long relaxation times (T1) of quaternary carbons and potential line broadening from quadrupolar nuclei (Br, I).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 30-50 mg of compound in 0.6 mL DMSO-d₆ .
-
Why DMSO? Chloroform (CDCl₃) may not fully solubilize the planar, stacked aromatic system, leading to weak signals.
-
-
Pulse Sequence Optimization:
-
Standard 13C{1H}: Use a relaxation delay (D1 ) of 3.0 - 5.0 seconds .
-
Reasoning: Quaternary carbons (C-Br, C-Cl, C-I) have no attached protons to facilitate relaxation via dipolar coupling. Short D1 values will saturate these signals, making them invisible or non-integrable.
-
-
Validation (The "Self-Validating" System):
-
Run a HSQC (Heteronuclear Single Quantum Coherence) spectrum.
-
Logic: The HSQC will correlate the proton at 8.0-8.5 ppm (H-8) to the carbon at ~130-135 ppm (C-8) and the proton at ~8.0 ppm (H-2) to the carbon at ~138 ppm (C-2).
-
Result: Any carbon signal not appearing in the HSQC is a quaternary carbon (C-3, C-6, C-7).
-
Acquisition Workflow Diagram
References
-
University of Zurich. (2021). Synthesis of 3-Bromo-Pyridazines.[1][4][5] ZORA. Retrieved from [Link]
-
MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine NMR Data. Retrieved from [Link]
-
ResearchGate. (2018). Relativistic heavy atom effect on 13C NMR chemical shifts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide | Benchchem [benchchem.com]
- 4. DSpace-CRIS [zora.uzh.ch]
- 5. WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
A Comparative Guide to the LC-MS Analysis and Fragmentation Patterns of Halogenated Imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple recitation of methods to explain the underlying principles that govern the fragmentation of these molecules, offering a framework for analyzing novel halogenated imidazo[1,2-b]pyridazine derivatives.
The Critical Role of LC-MS in the Analysis of Halogenated Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets.[1] Halogenation of this scaffold is a common strategy to modulate the physicochemical properties and biological activity of these molecules. LC-MS is an indispensable tool for the analysis of these compounds due to its high sensitivity, selectivity, and ability to provide structural information.[2] In drug development, LC-MS is employed for a variety of applications, from reaction monitoring and impurity profiling to pharmacokinetic studies of drug candidates and their metabolites.[2]
The choice of ionization technique is critical for the successful analysis of these compounds. Electrospray ionization (ESI) is generally preferred for its ability to produce protonated molecules [M+H]+ with minimal in-source fragmentation, which is ideal for subsequent tandem mass spectrometry (MS/MS) experiments to elucidate the structure.[3]
A Robust LC-MS/MS Methodology for Comparative Analysis
To ensure reliable and reproducible data for comparing the fragmentation patterns of different halogenated imidazo[1,2-b]pyridazines, a standardized LC-MS/MS method is essential. The following protocol is a self-validating system designed to provide high-quality data.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the analytical standards of the halogenated imidazo[1,2-b]pyridazines (e.g., chloro-, bromo-, and fluoro- derivatives) in a suitable organic solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with the initial mobile phase composition to a final concentration of 1-10 µg/mL. This minimizes solvent effects during injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separating these relatively nonpolar compounds.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analytes in the ESI source.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A generic gradient can be optimized as needed:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Mode: Full scan from m/z 100-500 to determine the protonated molecular ions.
-
MS/MS Scan Mode: Product ion scan of the [M+H]+ ions of interest.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions. The optimal collision energy should be determined for each compound.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
The following diagram illustrates the general workflow for this analysis.
Comparative Fragmentation Analysis
The fragmentation of halogenated imidazo[1,2-b]pyridazines is influenced by the type and position of the halogen atom. The following sections detail the expected fragmentation patterns for chloro-, bromo-, and fluoro- derivatives based on available data and established fragmentation principles.
Chloro-imidazo[1,2-b]pyridazines
The mass spectra of chloro-substituted imidazo[1,2-b]pyridazines are characterized by the isotopic pattern of chlorine, with the [M+2] peak having approximately one-third the intensity of the M peak.
Example: 6-Chloroimidazo[1,2-b]pyridazine
The ESI-MS spectrum of 6-chloroimidazo[1,2-b]pyridazine shows a protonated molecular ion at m/z 154 [M+H]+, consistent with its molecular formula C6H5ClN3.[4][5] The NIST mass spectrometry data for 7-chloroimidazo[1,2-b]pyridazine also shows a molecular ion at m/z 153.[6]
The proposed fragmentation pathway for 6-chloroimidazo[1,2-b]pyridazine is as follows:
-
Loss of a chlorine radical: A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond. This would result in a fragment at m/z 119.
-
Loss of hydrogen cyanide (HCN): Nitrogen-containing heterocyclic compounds frequently lose HCN (27 Da).[7] This would lead to a fragment at m/z 127/129, which would still exhibit the chlorine isotopic pattern.
-
Sequential loss of Cl and HCN: A subsequent loss of HCN from the m/z 119 fragment, or loss of Cl from the m/z 127/129 fragment, would result in an ion at m/z 92.
Bromo-imidazo[1,2-b]pyridazines
Bromo-substituted analogs will display a characteristic isotopic pattern where the M and [M+2] peaks are of nearly equal intensity.
Example: 3-Bromoimidazo[1,2-b]pyridazine
The molecular formula for 3-bromoimidazo[1,2-b]pyridazine is C6H4BrN3, giving an expected [M+H]+ at m/z 198/200.[8][9]
The fragmentation of bromo-derivatives is expected to be similar to that of their chloro-counterparts, with the primary fragmentation being the loss of the bromine radical.
-
Loss of HF: While loss of HX is a common fragmentation for chloro- and bromo- compounds, the high strength of the C-F bond makes the loss of a fluorine radical or HF less favorable.
-
Ring Cleavage and Loss of HCN: The most likely primary fragmentation will be the cleavage of the heterocyclic ring system, with the loss of HCN being a probable pathway, leading to a fragment at m/z 111.
-
Further Ring Fragmentation: More extensive fragmentation of the ring system is expected compared to the other halogenated analogs due to the stability of the C-F bond.
Comparative Summary and Key Differentiators
The following table summarizes the key mass spectrometric features and fragmentation patterns of halogenated imidazo[1,2-b]pyridazines.
| Feature | Chloro-derivative | Bromo-derivative | Fluoro-derivative (Predicted) |
| [M+H]+ (for C6H4XN3) | m/z 154/156 | m/z 198/200 | m/z 138 |
| Isotopic Pattern | M:[M+2] ≈ 3:1 | M:[M+2] ≈ 1:1 | Monoisotopic |
| Primary Fragmentation | Loss of Cl• and HCN | Loss of Br• and HCN | Ring fragmentation (e.g., loss of HCN) |
| Key Fragment Ions | m/z 119, 127/129, 92 | m/z 119, 171/173, 92 | m/z 111, 86 |
| C-X Bond Strength | Weaker | Weakest | Strongest |
Key Insights for Structural Elucidation:
-
Isotopic Patterns are Diagnostic: The presence and ratio of the [M+2] peak are definitive for identifying chloro- and bromo-substituted compounds.
-
Halogen Loss Indicates Substitution: The facile loss of chlorine or bromine radicals is a strong indicator of their presence and can be used to confirm the elemental composition of fragments.
-
Fluorine Alters Fragmentation: The high strength of the C-F bond directs fragmentation away from halogen loss and towards cleavage of the heterocyclic core. This results in a distinct fragmentation pattern compared to the other halogenated analogs.
-
Common Fragments Reveal the Core: The presence of common fragments, such as the ion at m/z 92 in the chloro- and bromo-derivatives, suggests a common fragmentation pathway for the core imidazo[1,2-b]pyridazine structure after the loss of the halogen.
Conclusion
This guide provides a comprehensive framework for the LC-MS analysis and interpretation of the fragmentation patterns of halogenated imidazo[1,2-b]pyridazines. By understanding the influence of the different halogen substituents on the mass spectrometric behavior of these molecules, researchers can more effectively identify and characterize these important compounds in complex matrices. The methodologies and fragmentation pathways detailed herein serve as a valuable resource for drug discovery and development professionals working with this promising class of therapeutic agents. The combination of characteristic isotopic patterns and predictable fragmentation pathways makes LC-MS/MS a powerful tool for the unambiguous identification of halogenated imidazo[1,2-b]pyridazines.
References
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
PubChem. 7-Chloroimidazo(1,2-b)pyridazine. Available at: [Link]
-
ResearchGate. Nitrogen-Containing Heterocyclic Compounds. Available at: [Link]
-
TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available at: [Link]
-
ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Available at: [Link]
-
PubChem. Imidazo(1,2-b)pyridazine, 6-chloro-. Available at: [Link]
-
Rlavie. 6-Bromoimidazo[1,2-B]Pyridazine. Available at: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
-
PubMed. Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Available at: [Link]
-
Organic Chemistry Portal. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Available at: [Link]
-
RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available at: [Link]
-
MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available at: [Link]
-
PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]
-
SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available at: [Link]
-
RSC Publishing. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Available at: [Link]
-
arXiv.org. Electron Impact Partial and Total Ionization Cross Sections of Biomolecules. Available at: [Link]
-
PLOS ONE. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Available at: [Link]
-
PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available at: [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Imidazo(1,2-b)pyridazine, 6-chloro- | C6H4ClN3 | CID 138828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Chloroimidazo(1,2-b)pyridazine | C6H4ClN3 | CID 67980259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromoimidazo[1,2-b]pyridazine 18087-73-5 [mingyuanchemical.com]
- 8. 18087-73-5|3-Bromoimidazo[1,2-b]pyridazine|BLD Pharm [bldpharm.com]
- 9. 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE | 18087-73-5 [chemicalbook.com]
A Senior Application Scientist's Guide to Regioselective Functionalization: Comparing the Reactivity of 3-Bromo vs. 7-Iodo Positions in Imidazo[1,2-b]pyridazine
Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Imperative of Selectivity
The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, including the approved kinase inhibitor Ponatinib.[1] Its rigid, planar structure and rich electronic features make it an ideal platform for developing targeted therapies.[2][3] The ability to precisely functionalize this core at specific positions is paramount for modulating pharmacological activity, optimizing ADME properties, and establishing robust structure-activity relationships (SAR).
This guide provides an in-depth comparison of the reactivity between two key positions on the imidazo[1,2-b]pyridazine scaffold: the 3-position bearing a bromine atom and the 7-position substituted with iodine. For drug development professionals, understanding the nuances of this differential reactivity is critical for designing efficient and regioselective synthetic routes to novel drug candidates. We will dissect the underlying electronic and mechanistic principles and provide supporting experimental data to illuminate the strategic considerations for site-selective modifications.
Theoretical Underpinnings of Reactivity
The differential reactivity of the 3-bromo and 7-iodo positions is not arbitrary; it is governed by a confluence of electronic effects inherent to the heterocyclic system and the fundamental principles of carbon-halogen bond chemistry.
Electronic Landscape: The imidazo[1,2-b]pyridazine system arises from the fusion of an electron-rich imidazole ring and an electron-deficient pyridazine ring. This electronic dichotomy dictates the reactivity of the various positions. The C-3 position, located on the imidazole moiety, is generally more electron-rich than the positions on the pyridazine ring, including C-7. This difference in electron density can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Carbon-Halogen Bond Dissociation Energy: The most significant determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The bond dissociation energy decreases down the halogen group: C-Br > C-I. The weaker carbon-iodine bond at the 7-position requires a lower activation energy for the critical oxidative addition step to the Pd(0) catalyst, rendering the 7-iodo position inherently more reactive than the 3-bromo position.
This fundamental principle allows for predictable, selective functionalization. It is generally expected that a cross-coupling reaction on a 3-bromo-7-iodoimidazo[1,2-b]pyridazine substrate will proceed preferentially at the C-7 position.
Experimental Validation: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
The theoretical prediction of enhanced reactivity at the 7-iodo position is consistently borne out by experimental evidence. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are workhorse methodologies for the functionalization of this scaffold.[4][5]
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between a halide and an organoboron compound, is a cornerstone of modern synthetic chemistry.[6][7] When applied to dihalogenated imidazo[1,2-b]pyridazines, the choice of reaction conditions allows for exquisite control over regioselectivity.
Consider a hypothetical 3-bromo-7-iodoimidazo[1,2-b]pyridazine substrate. By carefully controlling the reaction temperature and catalyst loading, one can selectively functionalize the 7-position. The reaction at the more labile C-I bond will proceed under milder conditions than the reaction at the more robust C-Br bond.
Table 1: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
| Position | Halogen | Typical Reaction Conditions | Relative Reactivity |
| C-7 | Iodo | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 60-80°C | High |
| C-3 | Bromo | Pd(PPh₃)₄, K₂CO₃, Dioxane, 95-110°C | Moderate |
This table represents a generalized comparison based on established principles of C-I vs. C-Br bond reactivity in Suzuki-Miyaura couplings. Specific conditions may vary based on the substrate and coupling partner.
The logical workflow for such a selective functionalization is outlined below.
Caption: Workflow for sequential, regioselective Suzuki-Miyaura coupling.
Sonogashira Coupling: Alkynylation of the Scaffold
The Sonogashira coupling is a powerful method for installing alkyne moieties onto aromatic scaffolds, a common strategy in medicinal chemistry to probe deep into protein binding pockets.[8][9] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on a dihalogenated imidazo[1,2-b]pyridazine will preferentially occur at the more reactive C-I bond.
Caption: General scheme for selective Sonogashira coupling at the C-7 position.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating. The predicted outcome, based on the principles discussed, is the selective functionalization of the 7-iodo position.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-7 Position
This protocol is adapted from established methodologies for Suzuki-Miyaura reactions on related heterocyclic systems.[4][10][11]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-7-iodoimidazo[1,2-b]pyridazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio). Add an aqueous solution of a mild base, such as 2M Sodium Carbonate (Na₂CO₃, 2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material and the formation of a new, less polar spot.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-bromo-7-aryl-imidazo[1,2-b]pyridazine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of Suzuki couplings.[11]
-
Base: Na₂CO₃ is a sufficiently strong base to facilitate the transmetalation step of the boronic acid without promoting side reactions or degradation of sensitive functional groups.[6]
-
Solvent System: The DME/water mixture ensures the solubility of both the organic substrate and the inorganic base, creating a homogeneous reaction environment essential for efficient catalysis.
-
Temperature: 80°C is typically sufficient to activate the C-I bond without significantly engaging the more stable C-Br bond, thus ensuring high regioselectivity.
Protocol 2: Selective Sonogashira Coupling at the C-7 Position
This protocol is based on standard Sonogashira coupling conditions.[8][9][12]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve 3-bromo-7-iodoimidazo[1,2-b]pyridazine (1.0 eq.) in a suitable anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Catalyst and Reagent Addition: Add the terminal alkyne (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst, typically Copper(I) Iodide (CuI, 0.1 eq.). Finally, add a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the resulting crude material by column chromatography to isolate the 3-bromo-7-alkynyl-imidazo[1,2-b]pyridazine.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: CuI is crucial for the Sonogashira mechanism. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
-
Amine Base: The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HX acid formed during the reaction, preventing catalyst deactivation.[9]
-
Room Temperature: The high reactivity of the C-I bond often allows the Sonogashira reaction to proceed efficiently at room temperature, further ensuring selectivity over the C-Br bond.
Conclusion: Strategic Implications for Drug Design
The comparative reactivity of halogenated positions on the imidazo[1,2-b]pyridazine scaffold is a clear and predictable phenomenon, primarily governed by the carbon-halogen bond strength. The C-7 iodo position is demonstrably more reactive than the C-3 bromo position in palladium-catalyzed cross-coupling reactions.
This differential reactivity is not a limitation but a powerful tool for the medicinal chemist. It enables a modular and regioselective approach to the synthesis of complex, disubstituted imidazo[1,2-b]pyridazines. By first functionalizing the more reactive 7-iodo position under mild conditions, and subsequently modifying the less reactive 3-bromo position under more forcing conditions, researchers can efficiently build molecular diversity and systematically explore the chemical space around this critical pharmacophore. This strategic, stepwise approach is fundamental to accelerating the discovery of next-generation therapeutics.
References
- Joshi, S. D., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of Saudi Chemical Society.
- Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Publishing.
- Imidazo[1,2-b]pyridazine. Chem-Impex.
- Al-Tel, T. H., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). Journal of Medicinal Chemistry.
- Imidazopyridazine. (2023). Wikipedia.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). Taylor & Francis Online.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2016). Molecules.
- Sonogashira coupling. (2023). Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Imidazo(1,2-b)pyridazine.
- Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022).
- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions.
- 3-Bromoimidazo[1,2-b]pyridazine. Chem-Impex.
- 3-Bromoimidazo[1,2-b]pyridazine Properties. (2025). US Environmental Protection Agency.
- Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64.
- 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). MDPI.
- Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (2013).
- Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cycliz
- Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). Organic & Biomolecular Chemistry.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cetjournal.it [cetjournal.it]
A Guide to the Strategic Functionalization of Polyhalogenated Imidazo[1,2-b]pyridazines: A Comparative Analysis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine and Di-halogenated Analogs
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, serving as the privileged core for numerous potent kinase inhibitors and other therapeutic agents.[1] The strategic functionalization of this nucleus is paramount for modulating biological activity, selectivity, and pharmacokinetic properties. Halogenated intermediates, particularly di-halogenated variants like 3-bromo-6-chloroimidazo[1,2-b]pyridazine, are workhorse building blocks that enable diversification through cross-coupling and nucleophilic substitution reactions.
This guide provides a comparative analysis of the synthetic utility of a next-generation tri-halogenated scaffold, 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine , versus its di-halogenated precursors. We will demonstrate that the introduction of a third, highly reactive iodine atom at the C7 position provides a powerful tool for orthogonal, site-selective chemistry. This enables a more controlled and versatile approach to library synthesis, unlocking new regions of chemical space and facilitating more sophisticated structure-activity relationship (SAR) studies. This guide will delve into the projected reactivity, provide validated experimental protocols for selective functionalization, and discuss the downstream implications for drug discovery programs.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-b]pyridazine ring system is a bio-isostere of purine and has proven to be an exceptionally fruitful scaffold for targeting a wide range of protein families. Its rigid, planar structure and well-placed hydrogen bond acceptors have made it a staple in the development of kinase inhibitors.[1] Notable examples of drugs and clinical candidates built around this core target kinases such as PIM, Tyk2, TAK1, and Bruton's tyrosine kinase (BTK), with applications in oncology, immunology, and inflammatory diseases.[2][3][4][5] The ability to strategically substitute the C3, C6, and C7 positions allows for fine-tuning of the molecule's interaction with the target protein and optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Comparison of di-halogenated and tri-halogenated scaffolds.
Proposed Synthesis
The target tri-halogenated compound can be synthesized from the di-halogenated precursor via electrophilic iodination. Direct halogenation at the C7 position of the imidazo[1,2-b]pyridazine core is a feasible transformation, likely using N-Iodosuccinimide (NIS) in a suitable solvent like DMF or acetonitrile.
Projected Reactivity: A Hierarchy of Functionalization
The key advantage of the tri-halogenated scaffold is the predictable and exploitable hierarchy of reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.
| Position & Halogen | Bond Type | Relative Reactivity in Cross-Coupling | Primary Functionalization Method |
| C7-Iodo | C(sp²)-I | 1 (Highest) | Suzuki, Sonogashira, Heck (Mild Conditions) |
| C3-Bromo | C(sp²)-Br | 2 (Intermediate) | Suzuki, Buchwald-Hartwig (Standard Conditions) |
| C6-Chloro | C(sp²)-Cl | 3 (Lowest) | SₙAr (Amines, Thiols), Suzuki (Forcing Conditions) |
This hierarchy is based on the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl), which dictates the ease of the initial oxidative addition step in the catalytic cycle. [6]This allows a medicinal chemist to selectively functionalize one position while leaving the others untouched simply by tuning the reaction conditions (catalyst, base, temperature).
Caption: Orthogonal strategy for sequential site-selective functionalization.
Comparative Experimental Protocols
The following protocols are self-validating systems designed to exploit the differential reactivity of the tri-halogenated scaffold.
Protocol 4.1: Site-Selective Suzuki-Miyaura Coupling at the C7-Iodo Position
Causality: This protocol uses mild conditions specifically chosen to activate the highly reactive C-I bond while leaving the C-Br and C-Cl bonds intact. The choice of Pd(PPh₃)₄ as a catalyst is crucial; it is active enough for the C-I bond but generally inefficient for C-Br or C-Cl bonds at lower temperatures.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the C7-functionalized product.
Protocol 4.2: Subsequent Suzuki-Miyaura Coupling at the C3-Bromo Position
Causality: With the most reactive C7 site now functionalized, a more robust catalyst system is required to activate the C-Br bond. The use of a palladium(II) precatalyst with a specialized phosphine ligand (like BrettPhos) and a stronger base (K₂CO₃) provides the necessary catalytic activity without disturbing the less reactive C-Cl bond. [3]
-
Reaction Setup: To the C7-functionalized product from Protocol 4.1 (1.0 eq.), add the second aryl/heteroaryl boronic acid (1.3 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.) in a Schlenk flask under argon.
-
Solvent Addition: Add degassed 1,4-dioxane.
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.08 eq.) and BrettPhos (0.16 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring for the disappearance of the starting material.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 4.1.
Protocol 4.3: Final Nucleophilic Aromatic Substitution (SₙAr) at the C6-Chloro Position
Causality: The C6-Cl bond is the least reactive towards palladium catalysis but is activated for SₙAr. High temperature is required to overcome the activation energy for this substitution. This step is performed last as the conditions are harshest and could potentially interfere with the other positions if performed earlier. [7][8]
-
Reaction Setup: In a sealed vial, combine the C7,C3-difunctionalized product (1.0 eq.), the desired primary or secondary amine (3.0-5.0 eq.), and a base such as cesium fluoride (CsF, 1.0 eq.). [7][8]2. Solvent Addition: Add DMSO as the solvent.
-
Reaction: Seal the vial and heat to 100-120 °C for 12-24 hours.
-
Workup: Cool the reaction, dilute with a large volume of water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: If necessary, recrystallize or purify by flash chromatography to obtain the final tri-substituted product.
Projected Impact on Physicochemical and Pharmacological Profiles
The move from a di-halogenated to a tri-halogenated scaffold has significant implications for drug design.
Physicochemical Properties
The addition of an iodine atom will substantially increase the molecular weight and, more importantly, the lipophilicity (cLogP) of the core intermediate.
| Compound | MW ( g/mol ) | Approx. cLogP |
| 3-bromo-6-chloro- | 232.46 | 2.3 |
| 3-bromo-6-chloro-7-iodo- | 358.36 | ~3.5 |
Implications:
-
Solubility: The increased lipophilicity may decrease aqueous solubility, a critical factor to monitor during lead optimization.
-
Permeability: Higher lipophilicity can sometimes lead to improved cell permeability, but this must be balanced against the risk of non-specific binding and efflux. [3]* Halogen Bonding: The large, polarizable iodine atom is an excellent halogen bond donor. The ability to install an iodine at C7 provides a novel vector for forming strong, directional interactions with backbone carbonyls or other electron-rich pockets in a protein active site, potentially leading to significant gains in potency and selectivity.
Structure-Activity Relationship (SAR) Advancement
The tri-halogenated scaffold provides an unparalleled platform for comprehensive SAR exploration. By enabling the introduction of a third, independent substituent at a previously inaccessible position, researchers can:
-
Probe Deeper Pockets: The C7 vector can be used to explore deeper, previously unaddressed regions of a kinase active site.
-
Optimize Selectivity: Fine-tuning substituents at three distinct positions can help mitigate off-target effects by creating unique steric or electronic interactions that favor the target kinase over anti-targets. [9][10]* Fine-Tune Pharmacokinetics: The C7 position can serve as a handle to attach solubilizing groups or moieties that block sites of metabolism, thereby improving the overall drug-like properties of a lead compound.
Conclusion
While di-halogenated imidazo[1,2-b]pyridazines have been invaluable tools, they represent a synthetically constrained paradigm. The adoption of 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine as a core building block offers a significant leap forward. Its hierarchical reactivity enables a controlled, orthogonal, and highly versatile approach to chemical library synthesis. This allows for a more rapid and intelligent exploration of chemical space, providing medicinal chemists with a superior tool to develop next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The initial investment in the synthesis of this advanced intermediate is poised to yield substantial returns in the efficiency and scope of drug discovery programs.
References
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]
-
El-Gendy, M. A., & El-Gharabli, M. M. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
-
Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 204-208. [Link]
-
Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596-601. [Link]
-
Patel, H., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]
-
Aboraia, A. S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Bioorganic & Medicinal Chemistry, 18(22), 7846-7857. [Link]
-
Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]
-
PubChem. (n.d.). 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116263. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Bouzroura, A., et al. (2022). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 27(19), 6265. [Link]
-
Adu-Ampratwum, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2415-2425. [Link]
-
Wang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
- Betancur-Vasco, D. M., et al. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
Verdonk, G., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 10(45), 9045-9054. [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Bendjeddou, L., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(1), 93-97. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal structure analysis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
An In-Depth Guide to the Structural Elucidation of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine: A Comparative Analysis of Modern Crystallographic Techniques
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within these molecules is fundamental to understanding their structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property. The target of this guide, 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, is a heavily halogenated derivative, and its structural analysis presents a model case for examining the powerful, yet often challenging, process of crystal structure determination for small organic molecules.[2]
This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of this target molecule. While a published crystal structure for this specific compound is not available in open crystallographic databases as of this writing, we will present the established, definitive workflow for its analysis. We will begin with the crucial first steps of synthesis and crystallization, followed by a detailed exploration of the gold-standard technique: Single-Crystal X-ray Diffraction (SCXRD). To provide a complete picture for the modern researcher, we will then objectively compare SCXRD with powerful alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Micro-Electron Diffraction (MicroED), and computational modeling. Each section is grounded in established scientific principles, explaining not just the "how" but the critical "why" behind each experimental choice.
Part 1: The Foundational Step: Synthesis and High-Quality Crystal Growth
A successful crystal structure analysis is entirely dependent on the quality of the starting material. Without a well-ordered single crystal, diffraction methods are impossible.[3] This section outlines the prerequisite steps to obtain suitable samples of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine.
Plausible Synthetic Pathway
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a substituted aminopyridazine with an α-halocarbonyl compound.[4][5] Based on established literature, a plausible route to the title compound would involve the cyclization of a suitable aminopyridazine precursor followed by electrophilic halogenation. Given the substitution pattern, a multi-step synthesis is anticipated, likely starting from a commercially available pyridazine derivative.[6][7]
Caption: A potential synthetic workflow for the target molecule.
Experimental Protocol: The Art of Crystallization
Obtaining diffraction-quality crystals is often the most significant bottleneck in structural analysis.[3] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystal lattice. For small organic molecules like our target, several methods are effective.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: Begin by testing the solubility of the purified compound (~5-10 mg) in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene) at both room temperature and elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully dissolves upon heating.[3]
-
Preparation of a Saturated Solution: In a clean glass vial, add the compound and the chosen solvent. Heat the mixture gently (e.g., in a sand bath or on a hotplate) until all the solid material dissolves completely.[3]
-
Inducing Crystallization (Method Comparison):
-
Method A: Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free area. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation. This is often a good starting point due to its simplicity.[8]
-
Method B: Slow Cooling (Thermal Control): Once the saturated solution is prepared at a higher temperature, it is allowed to cool to room temperature very slowly. This can be achieved by placing the vial in a dewar of warm water and allowing it to cool overnight. This controlled rate prevents rapid precipitation and encourages the growth of larger, more ordered crystals.[3]
-
Method C: Vapor Diffusion: Place a small, open vial containing the saturated solution inside a larger, sealed jar. The larger jar should contain a "weaker" solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the primary solvent. Vapors from the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystallization.[8]
-
-
Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully extract them from the solution using a nylon loop or a pipette.[9] Wash them briefly with a cold solvent to remove any surface impurities and allow them to dry.
Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive, most powerful technique for determining the precise three-dimensional atomic structure of a crystalline material.[3][10] It provides unambiguous information on bond lengths, bond angles, stereochemistry, and the packing of molecules in the solid state.
Theoretical Underpinnings
The technique relies on the principle of X-ray diffraction. When a beam of monochromatic X-rays strikes a crystal, the regularly spaced atoms in the crystal lattice act as a diffraction grating. The X-rays are scattered in specific directions, creating a unique diffraction pattern of spots (reflections).[8][9] The angles and intensities of these spots are governed by Bragg's Law and are directly related to the arrangement of electrons—and therefore atoms—within the crystal. The central challenge, known as the "phase problem," is that while the intensities of the diffracted spots are measured, their phase information is lost.[9][11] Modern computational methods, known as "direct methods," have been developed to solve this problem for small molecules.[9]
Experimental and Computational Workflow
The process from crystal to final structure is a well-defined workflow involving both experimental data collection and computational analysis.
Caption: The end-to-end workflow for SCXRD analysis.
Detailed Protocol:
-
Crystal Selection and Mounting: Under a microscope, a high-quality single crystal (clear, with no visible cracks or defects) is selected and mounted on a glass fiber or a nylon loop using cryo-protectant oil.
-
Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer.[10] It is then flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This critical step minimizes thermal vibrations and protects the crystal from radiation damage. The diffractometer rotates the crystal in a high-intensity X-ray beam (often from a Mo or Cu source), and a detector records the resulting diffraction pattern from hundreds of different orientations.[10]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).
-
Structure Solution: Using specialized software, ab initio or direct methods are employed to solve the phase problem and generate an initial electron density map.[9] This map reveals the positions of the heaviest atoms first (in this case, Iodine, Bromine, and Chlorine).
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is rigorously validated using metrics like the R-factor (a measure of agreement between the model and the data) and by checking for any chemically unreasonable features. The final output is typically a Crystallographic Information File (CIF).
Anticipated Data and Interpretation
For 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, the SCXRD analysis would yield a precise 3D model. The heavy halogens would be easily located, and the planarity of the fused ring system could be confirmed. Key intermolecular interactions in the crystal packing, such as halogen bonding or π-stacking, would also be revealed.
Table 1: Hypothetical Crystallographic Data Summary
| Parameter | Expected Value/Information |
| Chemical Formula | C₆H₂BrClIN₃ |
| Formula Weight | 382.36 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume | ų |
| Z (Molecules per unit cell) | e.g., 2, 4 |
| R-factor (R1) | < 0.05 for a well-refined structure |
| Bond Lengths & Angles | C-Br, C-Cl, C-I, C-N, C-C bond lengths and angles |
| Intermolecular contacts | Details on halogen bonding, π-stacking, etc. |
Part 3: A Comparative Guide to Alternative and Complementary Techniques
While SCXRD is unparalleled for solid-state structure determination, other techniques provide different and often complementary information. The choice of technique depends on the specific research question and the nature of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating molecular structure in solution.[12] It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms (primarily ¹H and ¹³C).
Table 2: Comparison of SCXRD vs. NMR Spectroscopy
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) |
| Sample State | Solid (high-quality single crystal required) | Solution (mimics physiological conditions)[12] |
| Information Yield | Precise 3D atomic coordinates, bond lengths/angles, packing[2] | Atomic connectivity, chemical environment, dynamic processes |
| Primary Challenge | Growing a suitable crystal[3] | Signal overlap in complex molecules, solubility |
| Structural Insight | Static average structure in the crystal lattice | Dynamic and conformational information in solution[12] |
| Key Advantage | Unambiguous determination of absolute stereochemistry and 3D structure | No crystallization required; suitable for non-crystalline materials[12] |
Causality Behind Choice: If the goal is to understand how the molecule behaves and interacts in a biological (solution) environment, NMR is indispensable. If the goal is to obtain the definitive, high-resolution 3D structure and understand solid-state packing, SCXRD is the method of choice.
Micro-Electron Diffraction (MicroED)
A revolutionary technique from the field of cryo-electron microscopy (cryo-EM), MicroED uses a beam of electrons instead of X-rays to determine crystal structures.[12] Its single greatest advantage is its ability to work with nanocrystals, which are thousands of times smaller than those required for SCXRD.[11]
Table 3: Comparison of SCXRD vs. MicroED
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Micro-Electron Diffraction (MicroED) |
| Radiation Source | X-rays | Electrons |
| Crystal Size | Microns to millimeters (>10 µm)[10] | Nanometers to microns (<1 µm)[12] |
| Primary Advantage | Highest resolution for well-ordered crystals, mature technology | Solves the "crystallization bottleneck" by using tiny crystals[11][12] |
| Primary Challenge | Growing large, high-quality crystals | Newer technique, potential for beam damage, requires specialized equipment |
| Data Collection Time | Hours | Minutes |
Causality Behind Choice: If extensive crystallization efforts fail to produce crystals large enough for SCXRD, MicroED is the ideal alternative. It opens the door to structural analysis for materials that were previously considered intractable.[12]
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), can predict molecular structures and properties in silico. These methods solve quantum mechanical equations to find the lowest energy (most stable) conformation of a molecule.
Table 4: Comparison of Experimental vs. Computational Methods
| Feature | Experimental (SCXRD, NMR) | Computational (e.g., DFT) |
| Nature of Result | A measurement of a physical sample | A theoretical prediction based on a model |
| Validation | Self-validating through statistical metrics (e.g., R-factor) | Must be validated against experimental data[13] |
| Cost & Time | High initial equipment cost, can be time-consuming | Computationally intensive but no physical sample needed |
| Role | Definitive structure determination | Predictive, aids in interpreting experimental data, explores hypotheticals |
Causality Behind Choice: Computational modeling is not a replacement for experimental determination but a powerful partner. It can be used to predict the likely conformation before synthesis or to help rationalize the bond lengths and angles observed in an experimental SCXRD structure.
Conclusion and Synthesis of Techniques
The structural elucidation of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, like any small molecule, is best approached with a clear understanding of the available analytical tools. Single-Crystal X-ray Diffraction remains the unequivocal gold standard for determining the precise, high-resolution three-dimensional structure in the solid state, providing the foundational data for drug design and material science.
However, the journey to a final structure is often fraught with challenges, most notably the growth of suitable crystals. In such cases, MicroED emerges as a game-changing alternative , rescuing projects by enabling analysis of nanocrystalline material. For understanding a molecule's behavior in a more biologically relevant solution state, NMR spectroscopy is the essential complementary technique , revealing insights into dynamics and conformation that a static crystal structure cannot. Finally, computational modeling serves as a vital predictive and interpretive tool throughout the research cycle.
For the researchers, scientists, and drug development professionals, the optimal strategy involves a synergistic use of these methods. An SCXRD structure provides the definitive anchor, which can then be compared with solution-state NMR data and rationalized using computational models to build a complete and actionable understanding of the molecule's chemical and physical properties.
References
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
Khar, K. et al. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. PMC. Available at: [Link]
-
Wikipedia. X-ray crystallography. Available at: [Link]
-
Iorkula, T. H. et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]
-
Metherall, J. P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
-
The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available at: [Link]
-
PubChemLite. 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine. Available at: [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link]
- Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. Available at: [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link]
- Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
PubChemLite. 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine. Available at: [Link]
-
PubChem. 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine. Available at: [Link]
-
Choi, J. K. et al. (2009). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. Available at: [Link]
-
TSI Journals. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
Sources
- 1. One moment, please... [nanobioletters.com]
- 2. excillum.com [excillum.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 11. JEOL USA blog | Cryo-EM vs. X-ray Crystallography [jeolusa.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing HPLC Purity Standards for 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex heterocyclic molecules like 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, a key building block in medicinal chemistry, establishing robust analytical methods for purity determination is of paramount importance.[1] This guide provides an in-depth technical framework for developing and comparing High-Performance Liquid Chromatography (HPLC) purity standards for this specific compound, grounded in established scientific principles and regulatory expectations.
The Imperative for Stringent Purity Control
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is a highly functionalized heterocyclic compound, likely utilized in the synthesis of targeted therapeutics, such as kinase inhibitors.[2][3] The presence of three different halogen atoms (Bromine, Chlorine, Iodine) at specific positions offers multiple points for further chemical modification, but also introduces the potential for a complex impurity profile. Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final compound.[4] These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, compromise the stability of the final drug product, and create hurdles in regulatory submissions.[5] Therefore, a well-defined and validated HPLC method is essential to ensure the quality and consistency of this critical intermediate.[6][7][8]
Developing a Stability-Indicating HPLC Method: A First-Principles Approach
Given the novelty of this specific multi-halogenated imidazo[1,2-b]pyridazine, a pre-existing, validated HPLC method is unlikely to be publicly available. The following section details the logical progression for developing a robust, stability-indicating method from the ground up, explaining the rationale behind each parameter selection. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its precision and ability to separate complex mixtures.[7][8]
Initial Method Screening and Analyte Properties
The first step is to understand the physicochemical properties of the analyte. The imidazo[1,2-b]pyridazine core is an aromatic, heterocyclic system, which will exhibit strong UV absorbance, making UV detection a suitable choice. The presence of basic nitrogen atoms suggests that the molecule's retention will be sensitive to the pH of the mobile phase.
A reversed-phase HPLC (RP-HPLC) approach is the most logical starting point for a molecule of this polarity. A C18 column is a versatile and common choice for initial screening.
Proposed HPLC Method Parameters
Based on experience with similar heterocyclic compounds, the following starting conditions are proposed for the analysis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of small molecules. The 250 mm length offers higher efficiency for separating closely eluting impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds by minimizing tailing. It also provides an acidic pH to ensure consistent ionization. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 10% to 90% B over 30 minutes | A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe and to ensure the main peak is well-resolved from any potential impurities.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) | The diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape. |
Experimental Workflow for Method Development
The process of refining the initial HPLC conditions into a validated method is a systematic one. The following diagram illustrates the key stages.
Caption: Workflow for developing a stability-indicating HPLC method.
Understanding the Impurity Profile
A comprehensive purity analysis requires anticipating the potential impurities. These can be broadly categorized into process-related impurities and degradation products.
Potential Process-Related Impurities
Based on common synthetic routes for imidazo[1,2-b]pyridazines, which often involve the condensation of an aminopyridazine with an α-haloketone, the following impurities could be present:[10][11]
-
Starting Materials: Unreacted 3-amino-6-chloro-7-iodopyridazine or the corresponding α-haloketone precursor.
-
Isomeric By-products: Positional isomers formed during the synthesis, for example, incorrect halogenation patterns on the imidazo[1,2-b]pyridazine core.
-
Related Substances: Impurities from starting materials that carry through the synthesis, such as an incompletely halogenated aminopyridazine.
-
Residual Solvents: Solvents used in the manufacturing process. These are typically analyzed by Gas Chromatography but should be considered.[4]
Degradation Products from Forced Degradation Studies
Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can separate the main compound from any products that may form over time under various stress conditions.[12][13][14] For 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, the following conditions should be investigated:
-
Acid/Base Hydrolysis: The imidazo ring may be susceptible to cleavage under strong acidic or basic conditions.[15]
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide can reveal susceptibility to oxidation.
-
Thermal Degradation: Heating the sample can identify thermally labile components.
-
Photodegradation: Exposure to UV and visible light is crucial, as halogenated aromatic compounds can be light-sensitive.[15]
The table below provides a hypothetical summary of potential impurities and their expected chromatographic behavior relative to the main peak.
| Impurity Type | Potential Structure/Identity | Expected Relative Retention Time (RRT) | Origin |
| Starting Material | 3-amino-6-chloro-7-iodopyridazine | < 1.0 (More Polar) | Synthesis |
| Isomer | 2-Bromo-6-chloro-7-iodo-isomer | ~1.0 (May be difficult to resolve) | Synthesis |
| Dehalogenated | 6-chloro-7-iodoimidazo[1,2-b]pyridazine | < 1.0 (Less Lipophilic) | Degradation/Synthesis |
| Hydrolysis Product | Ring-opened species | < 1.0 (More Polar) | Degradation |
| Oxidized Product | N-oxide derivative | > 1.0 (Polarity change can vary) | Degradation |
Comparative Analysis: Setting Acceptance Criteria
When comparing different batches or suppliers of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, it is crucial to have clear acceptance criteria based on a validated HPLC method. The International Council for Harmonisation (ICH) guidelines provide a framework for setting these limits.[5][16][17]
System Suitability
Before any sample analysis, the HPLC system must pass a system suitability test to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (Main Peak) | ≤ 2.0 |
| Theoretical Plates (Main Peak) | ≥ 2000 |
| Repeatability of Injections (n=5) | RSD ≤ 2.0% for peak area |
Purity Specification: A Comparative Example
Let's consider a scenario comparing two different batches (Batch A and Batch B) of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine. The acceptance criteria for an early-stage pharmaceutical intermediate would typically be as follows:
-
Purity (by Area %): ≥ 98.0%
-
Any Individual Impurity: ≤ 0.50%
-
Total Impurities: ≤ 2.0%
Here is a hypothetical comparison of the two batches based on our proposed HPLC method:
| Parameter | Batch A Results | Batch B Results | Acceptance Criteria | Pass/Fail |
| Purity (Area %) | 99.5% | 97.8% | ≥ 98.0% | Batch A: PassBatch B: Fail |
| Impurity at RRT 0.85 | 0.15% | 0.65% | ≤ 0.50% | Batch A: PassBatch B: Fail |
| Impurity at RRT 0.92 | 0.20% | 0.45% | ≤ 0.50% | Batch A: PassBatch B: Pass |
| Impurity at RRT 1.10 | Not Detected | 0.90% | ≤ 0.50% | Batch A: PassBatch B: Fail |
| Total Impurities | 0.35% | 2.00% | ≤ 2.0% | Batch A: PassBatch B: Pass (at limit) |
| Overall Result | Acceptable | Rejected |
Decision Logic for Batch Acceptance
The decision to accept or reject a batch is based on a logical flow of checks against the pre-defined specifications.
Caption: Decision tree for batch acceptance based on HPLC purity results.
Conclusion and Recommendations
Establishing purity standards for a specialized intermediate like 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine requires a systematic and scientifically rigorous approach. In the absence of established monographs, a well-justified, custom-developed, stability-indicating HPLC method is the cornerstone of quality control.
Key Recommendations:
-
Method Development: Utilize a reversed-phase C18 column with a gradient elution of acetonitrile and water containing an acidic modifier like TFA. This provides a robust starting point for method development.
-
Forced Degradation: Conduct comprehensive forced degradation studies to ensure the method is stability-indicating and to understand potential degradation pathways.
-
Impurity Identification: Aim to identify any impurity present at a concentration of 0.10% or higher, in line with ICH Q3A guidelines for early development phases.
-
Clear Specifications: Define and justify clear acceptance criteria for purity, individual impurities, and total impurities before commencing batch comparisons.
-
Supplier Qualification: Use this validated HPLC method to qualify and compare material from different suppliers, ensuring consistent quality for downstream applications in drug development.
By adhering to these principles, researchers and drug development professionals can ensure the quality and consistency of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, thereby safeguarding the integrity of their research and the development of new medicines.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Onyx Scientific. An Effective Approach to HPLC Method Development.
- IKEV. ICH Q3BR Guideline Impurities in New Drug Products.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- AMSbiopharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Pharmatutor. (2026, February 3).
- SciSpace. Effective HPLC method development.
- Choi, J. K., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
- Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- International Pharmaceutical Federation. (2024, April 4).
- Louis, F. K. (2012). FUNDAMENTALS OF HETEROCYCLIC CHEMISTRY. Wiley.
- Pharmaguideline. (n.d.).
- Kumar, A., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences.
- Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
A Comparative Guide to Spectroscopic Data Validation for Imidazo[1,2-b]pyridazine Derivatives
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential, including kinase inhibitors and agents targeting neurodegenerative diseases.[1][2][3] The synthetic routes to these molecules, however, can often yield a mixture of regioisomers, making unambiguous structural validation not just a matter of procedural formality, but a critical step for ensuring the safety and efficacy of potential drug candidates.
This guide provides an in-depth comparison of spectroscopic techniques for the robust validation of imidazo[1,2-b]pyridazine derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices and presents a self-validating workflow. Our focus is on the practical application of these techniques to differentiate between closely related isomers, a common challenge for researchers in the field.
The Indispensable Role of Orthogonal Validation
The Validation Workflow
A logical and efficient workflow ensures that each analytical step builds upon the last, leading to a comprehensive and trustworthy data package.
Caption: Integrated workflow for spectroscopic validation.
Primary Validation Techniques: The Cornerstones of Structural Elucidation
High-Resolution Mass Spectrometry (HRMS)
Why it's critical: HRMS provides the exact mass of the synthesized compound, which allows for the determination of its elemental formula. This is the first and most fundamental checkpoint. It confirms that the product has the expected atomic composition, immediately ruling out many alternative structures and byproducts. The use of high-quality HRMS data is an essential first step in any systematic structural elucidation.[4]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run.
-
Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode, as the basic nitrogen atoms in the imidazo[1,2-b]pyridazine core are readily protonated. Scan a mass range appropriate for the expected [M+H]⁺ ion.
-
Data Analysis: Compare the measured mass of the most abundant ion to the theoretical mass calculated for the protonated target molecule. The mass error should ideally be less than 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms in a molecule.[5] For imidazo[1,2-b]pyridazines, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for unambiguous assignment.
¹H NMR: The Proton Framework Provides information about the number of different proton environments and their neighboring protons (via spin-spin coupling). The chemical shifts in the aromatic region (typically δ 7.0-8.6 ppm) are highly diagnostic for the imidazo[1,2-b]pyridazine core.[6][7]
¹³C NMR: The Carbon Skeleton Reveals the number of unique carbon environments. The chemical shifts provide insight into the electronic nature of the carbons (e.g., aromatic, aliphatic, attached to heteroatoms). For the core scaffold, carbons typically appear in the δ 110-155 ppm range.[6][7]
2D NMR: Connecting the Pieces While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together. For differentiating isomers, these experiments are not optional; they are essential.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for mapping out the proton-proton networks within the pyridazine and substituent rings.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing regioisomers. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[4] By identifying which protons are close in space to which carbons, one can piece together the entire molecular framework across non-protonated (quaternary) carbons and heteroatoms.
Comparative Case Study: Differentiating 3-Aryl vs. 2-Aryl Imidazo[1,2-b]pyridazine
A common ambiguity in the synthesis of these derivatives is the position of substitution on the imidazole ring. Let's consider a hypothetical case of a phenyl-substituted imidazo[1,2-b]pyridazine. The reaction could potentially yield two regioisomers: the 2-phenyl (Isomer A) and the 3-phenyl (Isomer B) derivatives.
| Technique | Isomer A (2-Phenyl) | Isomer B (3-Phenyl) | Comparison & Rationale |
| HRMS | C₁₂H₉N₃ [M+H]⁺: 196.0869 | C₁₂H₉N₃ [M+H]⁺: 196.0869 | No Differentiation: Both isomers have the same elemental formula and will give identical HRMS results. This highlights the limitation of MS alone. |
| ¹H NMR | H3 proton is a singlet. Protons on the pyridazine ring (H6, H7, H8) show characteristic splitting patterns. | H2 proton is a singlet. Protons on the pyridazine ring (H6, H7, H8) show similar splitting patterns to Isomer A. | Limited Differentiation: While the chemical shifts of the imidazole protons (H2 vs. H3) will differ slightly, definitive assignment based on 1D ¹H NMR alone is risky and not considered robust validation. |
| ¹³C NMR | Unique chemical shifts for C2 and C3. | Unique chemical shifts for C2 and C3. | Limited Differentiation: As with ¹H NMR, predicting the exact chemical shifts a priori to distinguish isomers is unreliable. |
| HMBC | Key Correlation: The H3 proton will show a ³J correlation to the quaternary carbon of the attached phenyl ring (C1'). The phenyl protons will show a ³J correlation to C2. | Key Correlation: The H2 proton will show a ³J correlation to the quaternary carbon of the attached phenyl ring (C1'). The phenyl protons will show a ³J correlation to C3. | Definitive Differentiation: This is the decisive experiment. The long-range coupling between the imidazole proton and the phenyl ring's point of attachment provides an unambiguous link, confirming the substitution pattern.[4][8] |
Visualizing the Decisive HMBC Correlations
The following diagram illustrates the key HMBC correlations that distinguish Isomer A from Isomer B. The red arrows indicate the unambiguous 3-bond couplings (³JCH) that confirm the connectivity.
Caption: Key HMBC correlations for isomer differentiation.
(Note: The above DOT script is a conceptual representation. Actual image integration would require a different environment.)
Standard Operating Protocols
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR: Acquire a standard proton spectrum. Optimize shim values to achieve good resolution and lineshape.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An acquisition time of several hours may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 256 increments in the F1 dimension.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence. The most critical parameter is the long-range coupling delay, which should be optimized for a coupling constant of 8-10 Hz to emphasize two- and three-bond correlations.
Protocol 2: Data Management and Reporting
For data to be Findable, Accessible, Interoperable, and Reusable (FAIR), a systematic approach to data management is crucial.[9][10][11]
-
Organization: Keep all raw instrument data (FID files) and processed spectra for a single compound in a clearly labeled folder.
-
Association: Ensure every spectrum is unambiguously associated with the correct chemical structure.[12]
-
Metadata: Include essential metadata with the data, such as the solvent used, instrument frequency, and acquisition parameters.
-
Reporting: When publishing, report all assigned ¹H and ¹³C chemical shifts, coupling constants (J) in Hz, and the HRMS value, including both the calculated and found masses.[6][7]
Conclusion
The structural validation of imidazo[1,2-b]pyridazine derivatives demands a multi-technique, orthogonal approach. While HRMS confirms the elemental formula and 1D NMR provides a basic fingerprint, only the detailed connectivity information from 2D NMR experiments, particularly HMBC, can definitively resolve common issues of regioisomerism. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and generate the high-quality, reliable data required for advancement in drug development and chemical science.
References
-
Development of a Standard for FAIR Data Management of Spectroscopic Data - Project Details - IUPAC | International Union of Pure and Applied Chemistry . Source: IUPAC. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Source: sites@gsu. [Link]
-
FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report) . Source: ChemRxiv. [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma . Source: PMC. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy . Source: Oxford Instruments. [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity . Source: TSI Journals. [Link]
-
FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report) . Source: ResearchGate. [Link]
-
The IUPAC FAIRSpec Project FAIR Management of Spectroscopic Data in Chemistry . Source: IUPAC. [Link]
-
Imidazopyridazine - Wikipedia . Source: Wikipedia. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions . Source: ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques . Source: PMC. [Link]
-
Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations . Source: PubMed. [Link]
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iupac.org [iupac.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. blogs.rsc.org [blogs.rsc.org]
A Senior Application Scientist's Guide to the Elemental Analysis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
Introduction: The Analytical Imperative for Complex Heterocycles
In the landscape of pharmaceutical development and materials science, halogenated heterocyclic compounds are of paramount importance. Molecules like 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine represent intricate synthetic targets, often serving as crucial intermediates for active pharmaceutical ingredients (APIs).[1][2] The precise elemental composition of such a molecule is not merely an academic detail; it is a cornerstone of its chemical identity, purity, and stoichiometric integrity. For researchers, scientists, and drug development professionals, confirming that the empirical formula matches the theoretical composition is a critical step in quality control, process validation, and regulatory submission.[3][4]
This guide provides an in-depth comparison of modern analytical techniques for the elemental analysis of this complex, multi-halogenated compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to navigate the unique challenges presented by a molecule containing carbon, hydrogen, nitrogen, bromine, chlorine, and iodine.
The theoretical elemental composition of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine (Molecular Formula: C₆H₃BrClIN₃; Molar Mass: 359.37 g/mol ) serves as our benchmark for accuracy.
| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 72.066 | 20.05% |
| Hydrogen | H | 1.008 | 3.024 | 0.84% |
| Nitrogen | N | 14.007 | 42.021 | 11.69% |
| Bromine | Br | 79.904 | 79.904 | 22.24% |
| Chlorine | Cl | 35.453 | 35.453 | 9.87% |
| Iodine | I | 126.904 | 126.904 | 35.31% |
Part 1: Core Analytical Techniques—A Comparative Analysis
The simultaneous presence of three distinct halogens alongside nitrogen presents a significant analytical challenge.[5] Method selection depends on the analytical goal, whether it is bulk purity determination (assay) or trace element quantification. We will compare the three most relevant techniques: Combustion Analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).
| Feature | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-Ray Fluorescence (XRF) |
| Primary Application | Quantitative determination of halogens & sulfur; CHN analysis. | Trace to ultra-trace elemental quantification. | Rapid, non-destructive elemental screening and quantification. |
| Principle | Sample combustion, absorption of gases into solution, separation and detection of ions by IC.[6][7] | Sample atomization and ionization in argon plasma, followed by mass-to-charge separation and detection.[8] | Excitation of atomic inner-shell electrons by X-rays, detection of characteristic secondary X-rays.[][10] |
| Destructive? | Yes | Yes | No |
| Sensitivity | ppm to percentage levels.[6][11] | ppb to sub-ppt levels.[12][13] | ppm to percentage levels.[14] |
| Elements Detected | C, H, N, S, F, Cl, Br, I.[6][7] | Most of the periodic table, but challenging for some non-metals like halogens.[13] | Na to U. Less sensitive for lighter elements.[] |
| Sample Prep | Moderate: requires precise weighing into capsules or boats.[6] | High: often requires complete acid digestion or microwave-assisted combustion.[15][16] | Minimal: can analyze solids or liquids directly with little preparation.[14][17] |
| Key Strengths | Robust and accurate for halogen and sulfur quantification; the gold standard for purity analysis.[7][18] | Unmatched sensitivity for trace metals; multi-elemental capability.[8][19] | Fast, non-destructive, and requires minimal sample preparation.[][10][14] |
| Key Limitations | Destructive; separate analyses needed for CHN and halogens. | Halogen analysis is difficult due to high ionization potentials and interferences.[13] Can be subject to matrix effects and isobaric interferences.[19] | Lower sensitivity than ICP-MS; cannot determine isotopic information; potential for matrix effects.[14][17] |
Workflow: Selecting the Appropriate Analytical Technique
The choice of technique is dictated by the research question. The following workflow illustrates a logical decision-making process for analyzing 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine.
Caption: Decision workflow for selecting an elemental analysis technique.
Part 2: In-Depth Experimental Protocols & Causality
Trustworthy data originates from robust and well-understood protocols. Here, we detail the methodologies for the most definitive techniques for purity assessment. Every protocol is designed as a self-validating system, incorporating checks and standards to ensure data integrity.
Protocol 1: CHN Analysis by Combustion
This method is the gold standard for determining the mass fractions of carbon, hydrogen, and nitrogen.[18][20]
-
Principle of Causality: The protocol relies on the complete and instantaneous combustion of the organic sample in a pure oxygen environment at high temperatures (≥950°C). This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then chromatographically separated and measured by a thermal conductivity detector (TCD). The detector's response is directly proportional to the concentration of each gas.
-
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known composition (e.g., Acetanilide). This step is crucial as it establishes the response factor for the TCD, ensuring that the measured signals can be accurately converted to elemental percentages.
-
Sample Preparation: Accurately weigh 2-3 mg of the finely powdered, dried 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine into a tin capsule. The sample must be homogenous and free of residual solvents, as any impurity will directly bias the results.[21]
-
Combustion: The sealed capsule is dropped into a high-temperature combustion furnace (~950-1200°C) flooded with pure oxygen.[22] The tin capsule promotes a rapid, complete combustion (a "flash" combustion).
-
Reduction & Scrubbing: The resulting gas mixture (CO₂, H₂O, N₂, NOx, and halogen acids) passes through a reduction tube containing heated copper to remove excess oxygen and reduce nitrogen oxides (NOx) to N₂. Halogen and sulfur products are removed by specific traps to prevent interference and detector damage.
-
Detection: The purified mixture of CO₂, H₂O, and N₂ is passed through a separation column and detected by the TCD.
-
Validation: Run a known check standard after every 5-10 unknown samples to verify that the instrument calibration has not drifted. The results for the check standard must fall within the acceptable tolerance (typically ±0.3%) of its theoretical value.[21]
-
Protocol 2: Halogen (Br, Cl, I) Determination by Combustion Ion Chromatography (CIC)
CIC is the most reliable method for quantifying multiple halogens in a single organic matrix. It combines the complete decomposition of the sample via combustion with the specific and sensitive detection capabilities of ion chromatography.[6][7]
-
Principle of Causality: The sample is combusted in an oxygen-rich atmosphere, converting the covalently bonded halogens into hydrogen halides (HBr, HCl, HI).[7] These gases are then trapped in an aqueous absorbing solution, where they dissolve to form their corresponding halide ions (Br⁻, Cl⁻, I⁻). This solution is injected into an ion chromatograph, where the anions are separated on a stationary phase resin and quantified by a conductivity detector.[6]
-
Step-by-Step Methodology:
-
Sample Preparation: Weigh 2-5 mg of the sample onto a quartz sample boat. For solids, ensure a representative, homogenous powder.
-
Combustion: The sample boat is introduced into a furnace heated to ~1000°C. The sample is pyrolyzed in an inert gas (Argon) and the resulting gases are swept into an oxygen-rich combustion zone. This two-stage process ensures complete and controlled combustion, preventing explosive reactions with the highly halogenated matrix.
-
Gas Absorption: The combustion gases are bubbled through an aqueous absorbing solution (e.g., deionized water with a small amount of hydrogen peroxide to ensure complete oxidation of any intermediate species).[7] The halide ions are quantitatively trapped in this solution.
-
Ion Chromatography Analysis:
-
An aliquot of the absorbing solution is automatically injected into the ion chromatograph.
-
The sample is passed through a guard column to remove particulates and then an analytical column that separates the Cl⁻, Br⁻, and I⁻ ions based on their affinity for the ion-exchange resin.
-
After separation, the ions pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions.[6]
-
The ions are detected by a conductivity cell. The area of each peak is proportional to the concentration of the respective halide.
-
-
Calibration & Quantification: A multi-point calibration curve is generated using certified standards of chloride, bromide, and iodide. The concentrations in the sample are determined by comparing their peak areas to this calibration curve.
-
Diagram: Conceptual Workflow of Combustion Ion Chromatography (CIC)
Caption: General workflow for halogen analysis by CIC.
Part 3: Data Validation and Trustworthiness
For an analysis to be trustworthy, particularly in a regulated environment like drug development, the method itself must be validated.[3] According to the International Conference on Harmonisation (ICH) guideline Q2(R1), analytical method validation ensures that the procedure is suitable for its intended purpose.[3]
For the elemental analysis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine, the following parameters are critical:
-
Accuracy: The closeness of the experimental results to the theoretical values. This is assessed by analyzing a certified reference material or by spiking the sample with a known amount of a halogen standard. Recovery should typically be within 98-102%.
-
Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) of replicate analyses and should be ≤2%.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For CIC, this is demonstrated by the chromatographic separation of the three different halide peaks from each other and any other potential anions.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. While less critical for a bulk purity assay, these are essential for trace impurity analysis.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is confirmed by the correlation coefficient (R²) of the calibration curve, which should be ≥0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.
For publication in most peer-reviewed journals, the experimentally determined values for C, H, and N must agree with the calculated theoretical values to within an absolute deviation of ±0.4%.[23] Similar standards of accuracy are expected for halogen analysis.
Conclusion
The elemental analysis of a complex molecule like 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine requires a carefully considered analytical strategy. While rapid screening methods like XRF offer valuable qualitative confirmation, the definitive determination of purity and stoichiometry relies on the precision and accuracy of combustion-based techniques.
A combination of classical CHN combustion analysis and halogen determination by Combustion Ion Chromatography (CIC) provides a complete and robust characterization of the molecule's elemental composition. Adherence to rigorous, validated protocols is not just a matter of good practice—it is essential for ensuring the scientific integrity of the data and the quality of the final product in research and drug development.
References
-
Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis - Elemental Lab. (n.d.). Retrieved from [Link]
-
Halogens – (Fluorine, Chlorine, Bromine, Iodine) - Mikroanalytisches Labor Pascher. (n.d.). Retrieved from [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. (n.d.). Retrieved from [Link]
-
ASTM E442-16, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2016. Retrieved from
-
X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. (2020). Journal of Analytical Chemistry, 75(8), 947-954. Retrieved from [Link]
-
Matusiewicz, H., & Slachcinski, M. (2014). Operational conditions of halogens determination by ICP OES and ICP-MS. Microchemical Journal, 113, 121-127. Retrieved from [Link]
-
Hsiung, T. M., & Chuang, S. C. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 18(9), 1141-1146. Retrieved from [Link]
-
Theiner, S., & Hartinger, C. G. (2020). Facets of ICP-MS and their potential in the medical sciences—Part 1: fundamentals, stand-alone and hyphenated techniques. Analytical and Bioanalytical Chemistry, 412(24), 5849-5864. Retrieved from [Link]
-
Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). (n.d.). Request PDF. Retrieved from [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. (n.d.). Retrieved from [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
-
Bettinelli, M., Spezia, S., & Bizzarri, G. (2002). Determination of Chlorine, Fluorine, Bromine, and Iodine in Coals with ICP-MS and I.C. Microchemical Journal, 73(1-2), 169-178. Retrieved from [Link]
-
Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague. (2016, February 1). Retrieved from [Link]
-
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (2019). Journal of Pharmacy and Pharmacology, 7(5), 253-261. Retrieved from [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
XRF Testing - Environmental compliance Consultant - Enviropass. (2023, June 27). Retrieved from [Link]
-
Elemental Analysis – Sample preparation ‒ ISIC - EPFL. (n.d.). Retrieved from [Link]
-
X-ray fluorescence analysis (XRF). (n.d.). Retrieved from [Link]
-
3-Bromo-6-chloroimidazo(1,2-b)pyridazine. (n.d.). PubChem. Retrieved from [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). Retrieved from [Link]
-
The Problems Associated With Elemental Analysis - AZoNano. (2023, April 4). Retrieved from [Link]
-
Atkins, P. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. Retrieved from [Link]
-
Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from [Link]
-
3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine. (n.d.). PubChemLite. Retrieved from [Link]
-
Mohammadi-Far, N., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer & Oncology Research. Retrieved from [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). Retrieved from [Link]
-
Jackson, G. E., & Pazio, A. (2022). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry, 87(15), 10189-10196. Retrieved from [Link]
-
Patel, S., et al. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Asian Journal of Chemistry, 32(12), 3045-3052. Retrieved from [Link]
-
Głowacka, I. E., et al. (2018). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules, 23(10), 2469. Retrieved from [Link]
-
Heterocycles Halogenated, Hassles Removed - Synthesis Spotlight. (2025, August 25). Retrieved from [Link]
Sources
- 1. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. smithers.com [smithers.com]
- 4. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 5. pepolska.pl [pepolska.pl]
- 6. elementallab.co.uk [elementallab.co.uk]
- 7. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 8. Facets of ICP-MS and their potential in the medical sciences—Part 1: fundamentals, stand-alone and hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray fluorescence analysis (XRF) [qa-group.com]
- 11. Halogens – (Fluorine, Chlorine, Bromine, Iodine) - Mikroanalytisches Labor Pascher [mikrolabor.com]
- 12. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. rigaku.com [rigaku.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. getenviropass.com [getenviropass.com]
- 18. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.ubc.ca [chem.ubc.ca]
- 22. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 23. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
Executive Operational Summary
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is a polyhalogenated nitrogen heterocycle commonly used as a scaffold in medicinal chemistry (specifically for kinase inhibitor development). For disposal purposes, it is classified as Halogenated Hazardous Waste .
Immediate Action Directive:
-
Waste Stream: Halogenated Organic (Solid or Liquid).[1]
-
Critical Segregation: Do NOT mix with non-halogenated solvents or strong oxidizing acids.
-
EPA/RCRA Status: While not explicitly P-listed, it must be treated as a toxic, halogenated hazardous waste due to its structural analogs and potential biological activity.
Chemical Profile & Hazard Identification
Effective disposal requires understanding the chemical's stability and reactivity. This compound features three distinct halogen atoms (Br, Cl, I) on an imidazo[1,2-b]pyridazine core, making it chemically distinct from standard organic waste.
| Property | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | Risk of dust generation during transfer; requires particulate containment. |
| Halogen Content | High (Br, Cl, I) | Mandatory segregation into halogenated waste streams.[1] High incineration costs apply. |
| Stability | Light Sensitive (Iodine bond) | Store waste containers in the dark or use amber vessels to prevent degradation/gas evolution. |
| GHS Classification | Irritant (Skin/Eye), STOT SE 3 | Standard PPE (Nitrile gloves, safety glasses, lab coat) is sufficient for handling waste. |
Expert Insight: The presence of the carbon-iodine (C-I) bond at position 7 makes this compound more susceptible to photolytic cleavage than its chloro- or bromo- analogs. Waste containers accumulating this material should be kept closed and away from direct UV sources to prevent the slow release of iodine vapor or radical species inside the drum.
Waste Segregation & Decision Logic
The cost and safety of disposal are dictated by the "Halogen Rule." Commercial incinerators require higher temperatures and specific scrubbers to neutralize acid gases (HCl, HBr, HI) generated by burning halogenated compounds.
The Segregation Protocol
-
Solids: Collect in a dedicated wide-mouth jar labeled "Hazardous Waste - Solid."
-
Liquids (Mother Liquors/HPLC Waste):
-
If halogen content > 1% (by volume): Halogenated Waste Stream .
-
If dissolved in DMSO/Methanol with trace compound: Still treat as Halogenated due to the presence of the heteroaryl halides.
-
Disposal Decision Tree
Figure 1: Decision logic for segregating 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine waste. Note that due to the triple-halogenated nature of the solute, even dilute solutions are best managed as halogenated waste to prevent regulatory non-compliance.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Excess Substance)
Application: Expired stocks, synthesis failures, or weighing boat residues.
-
Container Selection: Use a clear or amber glass jar with a screw-top lid. HDPE wide-mouth jars are also acceptable.
-
Transfer:
-
Labeling:
-
Secondary Containment: Place the jar into a secondary bin until pickup to prevent breakage.
Protocol B: Liquid Waste (Reaction Mixtures/HPLC)
Application: Mother liquors from recrystallization or HPLC effluent.
-
Stream Identification: Ensure the carboy is designated for Halogenated Solvents .
-
Why? Mixing this compound with non-halogenated waste (like acetone/ethanol intended for fuel blending) can disqualify the entire drum from low-cost fuel blending disposal methods, forcing the facility to pay for high-cost incineration.
-
-
PH Check: Ensure the solution pH is between 5 and 9. If the reaction mixture was acidic (e.g., acid-catalyzed iodination), neutralize with Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas generation.
-
Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.
Protocol C: Contaminated Debris
Application: Syringes, needles, TLC plates, and gloves.
-
Sharps: Needles used with this compound must go into a Red Biohazard/Sharps Container (if biologicals were involved) or a Chemical Sharps Container (white/blue). Do not recap needles.
-
Glassware: Rinse contaminated glassware with acetone. Collect the acetone rinse in the Halogenated Liquid Waste container. The washed glass can then be treated as standard broken glass waste.
-
Solids (Gloves/Tissues): If heavily soiled, dispose of in a sealed bag labeled "Hazardous Debris" and treat as solid chemical waste. Trace contamination on gloves can typically go to standard lab trash, subject to local EHS rules.
Emergency Spill Response
Scenario: A 5g bottle of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine powder drops and shatters on the floor.
-
Evacuate & Ventilate: Alert nearby personnel. If outside a hood, ensure room ventilation is active.[1][5]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is visible in the air, use an N95 respirator.
-
Containment: Cover the spill with a paper towel dampened with water or ethanol. This prevents the light powder from becoming airborne.
-
Cleanup:
-
Sweep the damp powder/glass mixture into a dustpan.
-
Place debris into a wide-mouth plastic jar.
-
Wipe the surface with soap and water 3 times.
-
-
Disposal: Label the debris jar as "Hazardous Waste: Debris containing 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine".
Regulatory Compliance (US Focus)
-
RCRA (Resource Conservation and Recovery Act): This compound is not P-listed or U-listed. However, it is a Characteristic Waste if it exhibits toxicity.
-
Generator Status: As a researcher, you are the "generator." You are legally responsible for accurate characterization (determining it is halogenated).
-
DOT Shipping (if transporting):
-
Likely Class: 6.1 (Toxic Solid, Organic, N.O.S.)
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine).
-
References
-
PubChem. (2025).[6][7] 3-Bromo-6-chloroimidazo[1,2-b]pyridazine LCSS (Laboratory Chemical Safety Summary). National Library of Medicine. [Link]
-
University of Illinois Urbana-Champaign (DRS). (2025). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[5] [Link]
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 3-Bromoimidazo[1,2-b]pyridazine | 18087-73-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
